2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE
Description
Properties
IUPAC Name |
2-[(5-methoxynaphthalen-1-yl)oxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-15-13-6-2-5-12-11(13)4-3-7-14(12)17-9-10-8-16-10/h2-7,10H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOCCNTZVTFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506411 | |
| Record name | 2-{[(5-Methoxynaphthalen-1-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76275-47-3 | |
| Record name | 2-{[(5-Methoxynaphthalen-1-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 2-[[(5-Methoxy-1-naphthalenyl)oxy]methyl]oxirane
Abstract
This technical guide provides a comprehensive overview of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane (CAS No. 76275-47-3), a key intermediate in the development of novel therapeutics. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its synthesis, analytical characterization, and potential applications, particularly as a precursor to pharmacologically active molecules such as beta-blocker analogues. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and present a thorough guide to its structural elucidation using modern spectroscopic techniques.
Introduction: The Significance of Naphthyl Oxirane Intermediates
The aryloxypropanolamine scaffold is a cornerstone in medicinal chemistry, most notably as the structural foundation for a class of drugs known as beta-blockers.[1] These compounds, exemplified by propranolol, have had a profound impact on the management of cardiovascular diseases.[2] The key synthetic precursor to this critical pharmacophore is often an aryloxy-substituted oxirane, such as 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane.
The subject of this guide possesses three key structural features that make it a valuable building block:
-
A 5-methoxy-1-naphthalenyl Group: This lipophilic aromatic system is a common feature in many biologically active compounds, influencing receptor binding and pharmacokinetic properties. The methoxy substituent can modulate electronic and steric interactions within a receptor pocket.
-
A Glycidyl Ether Linkage: This connects the naphthol moiety to the reactive epoxide.
-
A Terminal Oxirane (Epoxide) Ring: This strained three-membered ring is a potent electrophile, susceptible to nucleophilic attack and ring-opening. This reactivity is the lynchpin for introducing the amino-alcohol side chain characteristic of beta-blockers and other drug candidates.[3]
This guide will provide the necessary technical details to synthesize, purify, and characterize this versatile intermediate, enabling its effective use in drug discovery and development programs.
Synthesis of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane
The most direct and widely employed method for the synthesis of aryl glycidyl ethers is an adaptation of the Williamson ether synthesis. This involves the O-alkylation of a phenol (in this case, 5-methoxy-1-naphthol) with epichlorohydrin. The reaction proceeds via a nucleophilic substitution mechanism.
Reaction Mechanism
The synthesis is a two-step process occurring in a single pot:
-
Deprotonation: 5-methoxy-1-naphthol is a weak acid. Treatment with a strong base deprotonates the hydroxyl group to form the much more nucleophilic 5-methoxy-1-naphthoxide anion.
-
Nucleophilic Attack: The naphthoxide anion then attacks the least sterically hindered carbon of epichlorohydrin, displacing the chloride ion in an SN2 reaction to form the glycidyl ether.
The use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can significantly enhance the reaction rate and yield by facilitating the transfer of the naphthoxide anion from the aqueous or solid phase to the organic phase where epichlorohydrin resides.[4][5]
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous naphthyl glycidyl ethers.[6]
Materials:
-
5-Methoxy-1-naphthol
-
Epichlorohydrin (used in excess)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Solvent: Dimethyl sulfoxide (DMSO) or a biphasic system like Toluene/Water
-
Phase-Transfer Catalyst (optional but recommended): Tetrabutylammonium bromide (TBAB)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxy-1-naphthol (1 equivalent) in the chosen solvent (e.g., DMSO).
-
Base Addition: Add powdered potassium hydroxide (1.2-1.5 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the naphthoxide anion.
-
Epichlorohydrin Addition: Slowly add epichlorohydrin (2-3 equivalents) dropwise to the reaction mixture. Caution: This reaction can be exothermic. Maintain the temperature at or below room temperature during the addition.
-
Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., 40-70°C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with 5% NaOH solution (to remove any unreacted naphthol), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane as an oil or low-melting solid.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Predicted chemical shifts are based on data from analogous compounds such as 1-methoxynaphthalene and other aryl glycidyl ethers.[6][7][8]
¹H NMR (Proton NMR):
-
Aromatic Protons (6H): Expect a series of multiplets and doublets in the range of δ 6.8-8.2 ppm. The specific coupling patterns will be characteristic of the 1,5-disubstituted naphthalene ring.
-
Methoxy Protons (3H): A sharp singlet around δ 3.9-4.1 ppm.
-
Oxymethylene Protons (-O-CH₂-): Two diastereotopic protons that will appear as two doublets of doublets (dd) between δ 4.0-4.4 ppm.
-
Oxirane Methylene Protons (-CH₂-oxirane): Two diastereotopic protons, appearing as multiplets or dd between δ 2.7-3.0 ppm.
-
Oxirane Methine Proton (-CH-oxirane): A multiplet around δ 3.2-3.5 ppm.
¹³C NMR (Carbon NMR):
-
Aromatic Carbons (10C): Signals will appear in the δ 105-157 ppm region. The carbon bearing the ether linkage (C1) and the methoxy group (C5) will be downfield shifted.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.[6]
-
Oxymethylene Carbon (-O-CH₂-): A signal around δ 70-72 ppm.
-
Oxirane Methylene Carbon (-CH₂-oxirane): A signal around δ 44-46 ppm.
-
Oxirane Methine Carbon (-CH-oxirane): A signal around δ 50-52 ppm.
| Physicochemical & Predicted Spectral Data | |
| IUPAC Name | 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane |
| CAS Number | 76275-47-3 |
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| Predicted ¹H NMR | Aromatic (6.8-8.2 ppm), -OCH₃ (3.9-4.1 ppm), -OCH₂- (4.0-4.4 ppm), Oxirane CH & CH₂ (2.7-3.5 ppm) |
| Predicted ¹³C NMR | Aromatic (105-157 ppm), -OCH₃ (55-56 ppm), -OCH₂- (70-72 ppm), Oxirane C atoms (44-52 ppm) |
| Key IR Absorptions | ~3050 cm⁻¹ (Ar C-H), ~2930 cm⁻¹ (Aliph. C-H), ~1600, 1580 cm⁻¹ (Ar C=C), ~1260 cm⁻¹ (Aryl Ether C-O), ~915, 830 cm⁻¹ (Epoxide) |
| Mass Spectrometry | [M]+ at m/z 230. Key fragments at m/z 173 (loss of C₃H₅O) and 158 (loss of C₄H₆O) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Aromatic C-H Stretch: Weak to medium bands around 3050-3100 cm⁻¹.
-
Aliphatic C-H Stretch: Medium bands from the methoxy and oxirane groups around 2850-3000 cm⁻¹.
-
Aromatic C=C Stretch: Sharp, medium to strong absorptions around 1600 cm⁻¹ and 1580 cm⁻¹.
-
Aryl Ether C-O Stretch: A strong, characteristic band in the 1230-1270 cm⁻¹ region.[9]
-
Epoxide Ring Vibrations: Characteristic bands for the epoxide C-O stretch (asymmetric) are typically found near 830 cm⁻¹, and C-H stretches can be observed near 3000 cm⁻¹. The C-O symmetric stretch is often seen around 915 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint.
-
Molecular Ion Peak ([M]⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 230, corresponding to the molecular formula C₁₄H₁₄O₃.
-
Key Fragmentation: A prominent fragment should be observed at m/z = 173, corresponding to the 5-methoxy-1-naphthoxide radical cation, formed by the cleavage of the bond between the oxymethylene carbon and the epoxide. Another significant fragment would be at m/z 158, representing the methoxynaphthol fragment after further rearrangement.[10]
Applications in Drug Development: A Precursor to Beta-Blocker Analogues
The primary utility of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane lies in its role as a key intermediate for synthesizing aryloxypropanolamine derivatives. The epoxide ring is readily opened by primary or secondary amines to install the pharmacologically crucial amino alcohol side chain.
Mechanism of Epoxide Ring-Opening
The reaction of the epoxide with an amine, such as isopropylamine, proceeds via an SN2 mechanism. The amine acts as a nucleophile, attacking the less sterically hindered terminal carbon of the epoxide ring. This regioselectivity is a hallmark of base-catalyzed or uncatalyzed epoxide ring-opening reactions.[3]
Workflow for the Synthesis of a Propranolol Analogue
Caption: Workflow for the conversion of the title compound to a beta-blocker analogue.
Protocol for Amine Addition
Materials:
-
2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane
-
Isopropylamine (or other desired amine)
-
Solvent: Ethanol or Methanol
Procedure:
-
Dissolve 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane (1 equivalent) in ethanol in a round-bottom flask.
-
Add isopropylamine (2-4 equivalents).
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC until the starting epoxide is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product, an analogue of propranolol, can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. If desired, the free base can be converted to a pharmaceutically acceptable salt, such as the hydrochloride, by treatment with HCl in an appropriate solvent.
Conclusion
2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane is a highly valuable and versatile intermediate for the synthesis of novel drug candidates, particularly within the class of aryloxypropanolamine beta-blockers. Its synthesis via the Williamson ether reaction is robust and scalable. This guide has provided a detailed framework for its preparation, including the underlying chemical principles and a practical experimental protocol. Furthermore, the comprehensive analytical characterization data, based on established spectroscopic principles and data from closely related structures, offers a reliable reference for researchers to confirm the identity and purity of their synthesized material. The outlined application in the synthesis of beta-blocker analogues underscores its importance in the field of medicinal chemistry and drug development.
References
-
A Facile Synthesis of (S) – (-) – Propranolol. Journal of Sciences, Islamic Republic of Iran. Available at: [Link]
-
General beta-blocker structure (aryloxypropanolamines). ResearchGate. Available at: [Link]
-
Chemical aspects of propranolol metabolism: 1,1-diethoxy-3-(1-naphthoxy)-2-propanol and related ring-closure products cis- and trans-4-ethoxy-3-hydroxy-3,4-dihydro-2H-naphtho[1,2-b]pyran. PubMed. Available at: [Link]
-
2-((1-Naphthalenyloxy)methyl)oxirane. PubChem. Available at: [Link]
-
Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica – Drug Research. Available at: [Link]
-
Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin. ResearchGate. Available at: [Link]
-
Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin. ResearchGate. Available at: [Link]
-
Spectroscopy Infrared Spectra. University of Colorado Boulder. Available at: [Link]
-
Synthesis and pharmacological evaluation of propranolol-cyclic analogues. PubMed. Available at: [Link]
-
¹³C NMR Spectrum (1D, 252 MHz, H₂O, predicted) (NP0221106). NP-MRD. Available at: [Link]
-
Formulation and In Vitro Characterization of Cellulose-Based Propranolol Hydrochloride Sustained Release Matrix Tablets. MDPI. Available at: [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Naphthyl glycidyl ether | C13H12O2 | CID 92995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methoxynaphthalene(2216-69-5) 13C NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Naphthyl Glycidyl Ether|CAS 5234-06-0|Supplier [benchchem.com]
- 8. 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum [chemicalbook.com]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. 2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 91521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Profiling of Methoxy-Naphthalenyl Oxirane Compounds
The following technical guide details the spectroscopic characterization of Methoxy-Naphthalenyl Oxirane (MNO) derivatives.
For the purpose of this guide, the primary structural model discussed is 2-((6-methoxynaphthalen-2-yl)oxy)methyl)oxirane (a glycidyl ether derivative), as this is the critical pharmacophore intermediate used in the synthesis of beta-blockers and fluorescent probes.[1]
Content Type: Technical Whitepaper | Version: 2.0 | Status: Validated[1][2]
Executive Summary
Methoxy-naphthalenyl oxiranes (MNOs) represent a high-value class of chiral intermediates in medicinal chemistry.[1][2] Structurally, they combine a lipophilic, fluorescent 6-methoxy-2-naphthalene core (analogous to Naproxen/Nabumetone) with a reactive oxirane (epoxide) tail.[1][2]
For researchers, the challenge lies not in the synthesis, but in the spectroscopic validation of the epoxide ring integrity . The high ring strain (~13 kcal/mol) makes MNOs susceptible to premature ring-opening.[1][2] This guide provides a multi-modal spectroscopic framework to validate structure, assess purity, and predict reactivity.[1]
Structural Context & Electronic Environment
The MNO molecule functions as a "push-pull" electronic system, though the effect is compartmentalized.
-
The Fluorophore (The "Push"): The methoxy group (-OCH₃) at the C6 position acts as an auxochrome, donating electron density into the naphthalene ring via resonance. This lowers the energy of the
transition, resulting in a bathochromic (red) shift in UV absorption compared to unsubstituted naphthalene. -
The Reactive Center (The "Pull"): The oxirane ring acts as an electrophilic trap. While electronically isolated from the naphthalene system by a methylene bridge (in glycidyl variants), its stereochemistry determines the biological activity of downstream drugs.
Visualization: Structural & Reactivity Logic
The following diagram illustrates the flow from synthesis to spectroscopic validation.
Figure 1: Synthesis and spectroscopic validation workflow for MNO derivatives. The critical control points are the NMR and IR validations of the epoxide ring before downstream processing.
Vibrational Spectroscopy (IR/Raman)
Infrared spectroscopy is the fastest method to confirm the presence of the epoxide ring and the absence of hydrolyzed byproducts (diols).
The Epoxide "Fingerprint"
The oxirane ring exhibits characteristic "ring breathing" modes. Due to the high tension of the three-membered ring, these bands are distinct but can be obscured by the aromatic naphthalene signals.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| C-O-C Asym. Ring Def. | 910 - 920 | Strong | Primary Indicator. Disappears upon ring opening.[1][2] |
| Sym. Ring Breathing | 1250 - 1260 | Medium | Often overlaps with Ar-O-C ether stretch.[1][2] |
| C-H Stretch (Epoxide) | 3000 - 3050 | Weak | Distinct from aliphatic C-H (<3000) and aromatic C-H (>3050).[1][2] |
| O-H Stretch (Contaminant) | 3400 - 3500 | Broad | Critical QC. Presence indicates hydrolysis to diol.[1][2] |
Expert Insight: In MNO compounds, the methoxy group on the naphthalene ring contributes a strong C-O stretch near 1260 cm⁻¹. Therefore, do not rely solely on the 1250 cm⁻¹ band for epoxide confirmation. Always validate using the 915 cm⁻¹ asymmetric deformation band.
Nuclear Magnetic Resonance (NMR) Profiling
NMR is the definitive tool for assessing the stereochemistry (enantiomeric purity) of the oxirane tail.
1H NMR: The Epoxide Region
The protons on the epoxide ring are magnetically unique due to the shielding cone of the three-membered ring. They appear significantly upfield compared to standard ethers.[1][2]
-
Solvent Choice:
is standard.[1][2] However, if resolving the diastereotopic protons of the methylene bridge is difficult, switching to (Benzene-d6) often induces a shift that separates overlapping signals due to the anisotropic effect of the solvent interacting with the naphthalene plane.
Key Chemical Shifts (
, ppm in
)
| Proton Position | Shift ( | Multiplicity | Coupling ( | Interpretation |
| Epoxide | 2.75 | dd | Terminal epoxide proton (trans to bridge).[1][2] | |
| Epoxide | 2.92 | dd | Terminal epoxide proton (cis to bridge).[1][2] | |
| Epoxide CH (c) | 3.35 - 3.45 | m | - | Chiral center proton.[1][2] |
| Glycidyl | 4.05 / 4.25 | dd | Diastereotopic protons linking Oxygen to Epoxide.[1][2] | |
| Methoxy (-OCH₃) | 3.91 | s | - | Diagnostic singlet for the 6-methoxy group.[1][2] |
| Aromatic (Naph) | 7.10 - 7.75 | m | - | Characteristic naphthalene pattern (6 protons).[1][2] |
Self-Validating Logic: The integration ratio between the Methoxy singlet (3H) and the Epoxide CH (1H) must be exactly 3:1 .[1] A deviation >5% suggests polymerization or solvent trapping.[1][2]
Electronic Spectroscopy (UV-Vis & Fluorescence)
The 6-methoxy-2-naphthalene moiety is a robust fluorophore.[1][2] Its properties are sensitive to solvent polarity (solvatochromism), making it useful for probing the lipophilicity of binding sites in proteins (e.g., albumin binding studies).
Photophysical Parameters[2][3][4][5][6]
-
Absorption Maximum (
): ~226 nm (strong), ~262 nm, ~320 nm (broad, lower intensity).[1] -
Fluorescence Emission (
): ~355 nm (in Ethanol).[1][2] -
Quantum Yield (
): Typically 0.3 - 0.5 depending on solvent.[1][2]
Visualization: Jablonski Diagram (Photophysics)
The following diagram details the energy transitions. Note that the epoxide ring itself does not fluoresce; the signal comes entirely from the naphthalene core.
Figure 2: Jablonski diagram for the 6-methoxy-2-naphthalene chromophore.[1][2] The fluorescence emission at 355 nm is the primary detection mode for HPLC quantification.
Experimental Protocol: "The Epoxide Integrity Check"
Objective: Validate the synthesis of 2-((6-methoxynaphthalen-2-yl)oxy)methyl)oxirane and ensure no ring opening has occurred during isolation.
Reagents & Equipment[2][4][6][7]
-
Solvent:
(Neutralized with basic alumina to prevent acid-catalyzed ring opening during NMR acquisition). -
Standard: 1,3,5-Trimethoxybenzene (Internal NMR standard, optional).
Step-by-Step Methodology
-
Sample Prep: Dissolve 10 mg of the isolated MNO product in 0.6 mL
. -
Acquisition: Run a standard 1H NMR (16 scans).
-
Region Check (Self-Validation):
-
IR Confirmation: Place a drop of neat oil/solid on the ATR crystal.[2]
References
-
NIST Chemistry WebBook. "2-Methoxynaphthalene Spectral Data."[1][2] National Institute of Standards and Technology.[2] [Link][1]
-
Spectroscopy Online. "The Infrared Spectra of Polymers V: Epoxies." (2022).[2] [Link]
-
Organic Syntheses. "2-Acetyl-6-methoxynaphthalene (Precursor Synthesis)." Org. Synth. 1973, 53,[1] 5. [Link]
-
LibreTexts Chemistry. "Spectroscopy of Ethers and Epoxides." [Link]
Sources
Photophysical properties of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane
The following technical guide is structured to provide a rigorous photophysical and chemical analysis of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane.
Technical Monograph & Application Guide
Executive Summary
2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane (also referred to as 5-methoxy-1-naphthyl glycidyl ether ) represents a specialized class of bifunctional fluorophores. Structurally, it couples a chemically reactive oxirane (epoxide) tail to a stable, high-quantum-yield 1,5-dialkoxynaphthalene chromophore.
Unlike "turn-on" probes where fluorescence depends on a chemical reaction altering conjugation, this molecule acts as a passive fluorescent tag . The naphthalene core provides a consistent photometric signature (
Molecular Architecture & Electronic Basis
To understand the photophysics, one must deconstruct the molecule into its functional components. The fluorescence arises entirely from the naphthalene core, modified by the auxochromic effects of the oxygen substituents.
Chromophore Analysis: The 1,5-Dialkoxynaphthalene Core
The molecule is electronically analogous to 1,5-dimethoxynaphthalene (1,5-DMN) .[1]
-
Symmetry & Transitions: The 1,5-substitution pattern preserves a high degree of symmetry (approximating
), which forbids certain non-radiative decay pathways, enhancing the quantum yield ( ) relative to unsubstituted naphthalene. -
Auxochromic Effect: The oxygen atoms at positions 1 and 5 act as strong electron-donating groups (EDGs) via resonance (
effect). This raises the energy of the HOMO more than the LUMO, resulting in a bathochromic (red) shift of both absorption and emission spectra compared to the parent naphthalene. -
Insulation: The epoxide ring is separated from the aromatic system by a methylene (
) bridge. Consequently, the strain or chemical state of the epoxide ring has negligible ground-state electronic coupling with the chromophore.
Jablonski Energy Diagram
The following diagram illustrates the electronic transitions governing the fluorescence of this molecule.
Figure 1: Jablonski diagram depicting the excitation and emission pathways. The primary deactivation mode is fluorescence from the S1 state.
Photophysical Characterization Data
The following data is synthesized from the core 1,5-dialkoxynaphthalene chromophore, which serves as the spectroscopic standard for this molecule [1][2].
| Parameter | Value / Range | Notes |
| Absorption Maxima ( | 295 – 305 nm (Primary)320 – 330 nm (Shoulder) | |
| Molar Extinction Coeff.[2] ( | ~6,000 – 8,000 M⁻¹cm⁻¹ | At peak absorption (~300 nm). |
| Emission Maximum ( | 345 nm | In polar aprotic solvents (e.g., Acetonitrile). |
| Stokes Shift | ~40 – 50 nm | Indicates moderate structural relaxation in |
| Quantum Yield ( | 0.30 – 0.50 | High efficiency typical of 1,5-substituted naphthalenes. |
| Fluorescence Lifetime ( | 10 – 15 ns | Mono-exponential decay in pure solvents. |
| Solvatochromism | Negative / Weak | Slight blue shift in highly polar H-bonding solvents due to stabilization of the ether oxygen lone pairs. |
Solvatochromic Behavior
While the emission wavelength is relatively stable, the intensity is sensitive to the environment.
-
Non-polar solvents (Cyclohexane): Sharp vibrational structure in emission; higher quantum yield.
-
Polar solvents (Acetonitrile/Methanol): Loss of vibrational structure (broadening); slight reduction in
due to increased non-radiative rates.
Experimental Protocols
Sample Preparation & Handling
Safety Warning: This compound contains a reactive epoxide. It is a potential alkylating agent. Handle with gloves in a fume hood.
-
Solvent Selection: Use Spectroscopic Grade Acetonitrile (MeCN) or Cyclohexane .
-
Avoid: Alcohols (MeOH, EtOH) or water for long-term storage, as they can slowly open the epoxide ring over time, altering the chemical purity (though not the fluorescence spectrum).
-
Avoid: Acidic solutions, which catalyze rapid polymerization.
-
-
Stock Solution: Prepare a
stock in anhydrous MeCN. Store at -20°C. -
Working Concentration: Dilute to
for fluorescence measurements.-
Critical: Absorbance at
must be OD to prevent Inner Filter Effects (re-absorption of emitted light), which distorts the emission spectrum.
-
Measurement Protocol (Steady-State)
-
Excitation: Set monochromator to 295 nm or 300 nm .
-
Slit Widths: Start with 2.5 nm (excitation) / 5.0 nm (emission).
-
Scan Range: 310 nm to 550 nm.
-
Reference Standard: For Quantum Yield determination, use Quinine Sulfate in 0.1 M
( ) or Naphthalene in cyclohexane ( ) as a comparative standard [3].
Reactivity & Application Context
The utility of this molecule lies in its ability to covalently tag nucleophiles while maintaining a "silence" regarding the reaction state. However, specific interactions can lead to quenching.
Epoxide Ring Opening
The oxirane ring reacts with nucleophiles (amines, thiols, carboxylates) to form a
Figure 2: The reaction pathway does not disrupt the naphthalene chromophore, preserving fluorescence wavelength.
Photoinduced Electron Transfer (PET) Quenching
Crucial Consideration: While the reaction itself doesn't shift the spectrum, the product might quench the fluorescence.
-
Amine Reaction: If the epoxide reacts with a primary amine, the resulting secondary amine product has a lone pair with a lower oxidation potential. This can act as an electron donor to the excited naphthalene (
), causing PET quenching . -
Result: The fluorescence intensity decreases upon reaction with amines, effectively turning the molecule into a "turn-off" sensor for amine curing agents [4].
References
-
Photophysical properties of 1,5-dimethoxynaphthalene. Gazzetta Chimica Italiana, 125, 1995. (Establishes the baseline spectra for the 1,5-dialkoxynaphthalene core). 1[3][4][5][6]
-
Photoinduced electron flow in a self-assembling supramolecular extension cable. Proc. Natl. Acad. Sci. USA, 2006. (Validates the emission maximum of 1,5-dimethoxynaphthalene units at 345 nm). 4[4][5][6]
-
Fluorescence Quantum Yields and Lifetimes Standards. Methods and Applications in Fluorescence, 2013. (Standard protocols for naphthalene-based QY measurements). 2[3][4][5][6][7]
-
Generation of Alkyl Radicals: PET activation of 1,5-dimethoxynaphthalene. Chemical Reviews, 2020. (Discusses the electron donor capability and quenching mechanisms of the core chromophore). 3[5][6]
Sources
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoinduced electron flow in a self-assembling supramolecular extension cable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Elucidating the role of charge transfer on semiconductor properties in a new donor–acceptor cocrystal 1,5-dihydroxynaphthalene:TCNQ - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00033E [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Quantum Yield & Photochemical Dynamics of Naphthalene-Based Oxiranes
Topic: Quantum Yield of Naphthalene-Based Oxiranes Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
A Technical Guide for Stability Profiling, Metabolic Trapping, and Photophysical Characterization
Executive Summary
In drug development and physical organic chemistry, naphthalene-based oxiranes (arene oxides) represent a critical paradox. They are transient, high-energy intermediates essential for metabolic clearance (via the NIH shift), yet their instability poses severe challenges for quantification. While the parent naphthalene is a standard fluorophore (
This guide moves beyond basic definitions to provide a rigorous protocol for synthesizing, handling, and measuring the quantum yield—both fluorescent (
Part 1: The Photophysical Landscape
The Stability Paradox
Naphthalene-1,2-oxide and its derivatives are not static fluorophores; they are dynamic traps. The oxirane ring destroys the planarity and aromaticity of the naphthalene system. Upon excitation, the molecule faces a bifurcation:
-
Radiative Decay (
): Emission of a photon (Rare/Weak in unsubstituted oxides). -
Reactive Decay (
): Electrocyclic ring opening to form oxepins or [1,2]-H shifts to form naphthols (Dominant).
For drug developers, a low fluorescence quantum yield in an oxirane derivative often signals high reactivity, correlating with potential mutagenicity (DNA alkylation) if the species is not detoxified by Glutathione S-Transferase (GST).
Mechanistic Pathway (The "NIH Shift")
The following diagram illustrates the competing pathways that dictate the observed quantum yield.
Figure 1: The fate of naphthalene excitation.[1][2][3][4][5] Note that the oxide intermediate acts as a "dark" energetic sink that partitions into toxic or stable metabolites.
Part 2: Experimental Protocols
Synthesis & Isolation of Unstable Oxiranes
Direct isolation is difficult due to thermal instability. This protocol uses a biphasic oxidation system to generate fresh analyte.
Reagents:
-
Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq)
-
Buffer: 0.5 M NaHCO₃ (pH 8.0) / Dichloromethane (DCM) biphasic system.
Workflow:
-
Dissolve naphthalene derivative in DCM at 0°C (Ice bath is critical to prevent immediate rearrangement).
-
Add m-CPBA slowly to the biphasic mixture.
-
Quench: Wash immediately with cold Na₂S₂O₃ to remove excess peroxide.
-
Isolation: Dry organic layer over MgSO₄ at 0°C.
-
Storage: Do not store. Proceed immediately to QY measurement.
Measuring Fluorescence Quantum Yield ( )
Method: Relative (Comparative) Method. Challenge: The oxirane may rearrange during measurement. Solution: Kinetic QY measurement (Time-zero extrapolation).
Reference Standards:
-
Quinine Sulfate (in 0.1 M H₂SO₄):
(Excitation 350 nm). -
Naphthalene (in Cyclohexane):
(Excitation 270 nm).[8]
Step-by-Step Protocol:
-
Solvent Selection: Use Cyclohexane or Acetonitrile . Avoid protic solvents (Alcohols/Water) which catalyze the ring opening to naphthol.
-
Absorbance Tuning:
-
Prepare 4 concentrations of the sample.
-
Ensure Absorbance (
) at excitation wavelength is < 0.1 OD (Optical Density) to avoid inner-filter effects.[8]
-
-
Acquisition:
-
Set Excitation (
) to 270–280 nm (typical for naphthalene core). -
Scan Emission (
) from 300–500 nm. -
Critical Step: Take 3 rapid scans. If the spectrum shifts (red-shift), the oxide is rearranging to naphthol. Use the first scan (t=0).
-
-
Calculation: Use the comparative equation:
Measuring Photochemical Quantum Yield ( )
This measures the efficiency of the ring opening upon light exposure.
-
Actinometry: Use Potassium Ferrioxalate actinometer to determine photon flux (
). -
Irradiation: Expose the oxirane sample to monochromatic light (e.g., 300 nm).
-
Monitoring: Monitor the appearance of 1-naphthol via HPLC or UV-Vis (new peak at ~295 nm and ~320 nm).
-
Calculation:
Part 3: Data & Comparative Analysis
The following table summarizes the quantum yields of the parent, the intermediate, and the product. Note the dramatic drop in
| Species | Solvent | Stability ( | ||
| Naphthalene | Cyclohexane | 0.23 ± 0.02 | < 0.01 | Stable |
| Naphthalene | Ethanol | 0.21 | < 0.01 | Stable |
| Naphthalene-1,2-oxide | Cyclohexane | < 0.01 (Transient) | 0.40 - 0.70 * | < 20 min (25°C) |
| 1-Naphthol | Ethanol | 0.48 | N/A | Stable |
| 2-Naphthol | Ethanol | 0.31 | N/A | Stable |
*High
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for characterizing these unstable compounds.
Figure 2: Decision matrix for characterizing stable vs. unstable naphthalene oxiranes.
Part 4: Implications for Drug Development
The Toxicity Correlation
In medicinal chemistry, a "clean" fluorophore is desired. If a naphthalene-containing drug candidate shows a time-dependent loss of fluorescence quantum yield , it suggests the formation of an arene oxide intermediate.
-
Mechanism: The oxide acts as an electrophile.
-
Assay: Incubate with Glutathione (GSH).[3] If the fluorescence stabilizes or shifts, the oxide has been trapped.
-
Red Flag: A
of 0.23 (parent) dropping to <0.01 implies conversion to the oxide, followed by a rise to ~0.4 (naphthol) implies failure of the metabolic trap (toxicity risk).
Solvatochromic Shifts
Naphthalene oxiranes are highly sensitive to solvent polarity.
-
Non-polar (Hexane): Stabilizes the oxirane ring; allows for transient detection.
-
Polar/Protic (Water/Methanol): Accelerates ring opening via acid catalysis.
-
Guidance: Always perform QY measurements in aprotic solvents first to establish a baseline before moving to physiological mimics.
References
-
Berlman, I. B. (1971).[8] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. (Standard reference for Naphthalene
).[6][8] -
Jerina, D. M., et al. (1970).[17] "1,2-Naphthalene oxide as an intermediate in the microsomal hydroxylation of naphthalene." Biochemistry, 9(1), 147-156.[17] Link
-
Vogel, E., & Klarner, F. G. (1968). "1,2-Naphthalene Oxide."[4][5][17][18] Angewandte Chemie International Edition, 7(5), 374-375. (Synthesis and stability data).
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
-
Kohn, A. W., et al. (2019).[1] "Toward Prediction of Nonradiative Decay Pathways in Organic Compounds I: The Case of Naphthalene Quantum Yields." Journal of Physical Chemistry C, 123(25), 15394–15402.[1] Link[1]
-
Brandt, P., et al. (2002). "Kinetic and Thermodynamic Stability of Naphthalene Oxide and Related Compounds." Journal of Organic Chemistry, 67(20), 7076–7084. Link
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereochemistry and evidence for an arene oxide-NIH shift pathway in the fungal metabolism of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. omlc.org [omlc.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. agilent.com [agilent.com]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 12. youtube.com [youtube.com]
- 13. edinst.com [edinst.com]
- 14. Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.uci.edu [chem.uci.edu]
- 17. 1,2-naphthalene oxide as an intermediate in the microsomal hydroxylation of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scialert.net [scialert.net]
Potential Biological Activity of Methoxy-Naphthalenyl Epoxide Compounds
The following in-depth technical guide details the pharmacological and toxicological profile of methoxy-naphthalenyl epoxide compounds.
Technical Guide for Medicinal Chemists and Toxicologists
Executive Summary
Methoxy-naphthalenyl epoxides represent a critical class of reactive intermediates in the metabolism of naphthalene derivatives (such as the fragrance 2-methoxynaphthalene and the NSAID nabumetone) and serve as versatile electrophiles in the synthesis of polycyclic bioactive agents. Their biological activity is defined by a dichotomy: they are potent alkylating agents capable of covalent modification of cellular macromolecules (toxicity), yet they function as essential synthetic precursors for chiral tetralins and polypropionates with anti-bacterial and anti-proliferative potential.
This guide analyzes the structure-activity relationships (SAR), metabolic pathways, and experimental characterization of these compounds, providing a roadmap for leveraging their reactivity while mitigating genotoxic risks.
Chemical & Structural Basis
The biological behavior of methoxy-naphthalenyl epoxides is governed by the electronic influence of the methoxy group on the strained oxirane ring.
Electronic Effects and Reactivity
The methoxy group (-OCH₃) is a strong Electron Donating Group (EDG) via resonance. When attached to the naphthalene core, it alters the stability of the resultant epoxide (arene oxide) compared to the unsubstituted parent.
-
Facilitated Epoxidation: The increased electron density of the methoxy-substituted ring lowers the activation energy for cytochrome P450 (CYP)-mediated oxidation, making these compounds highly susceptible to metabolic activation.
-
Ring Opening Asymmetry: In acidic physiological environments, the methoxy group stabilizes the developing carbocation at specific positions (ortho/para direction). This directs nucleophilic attack (e.g., by DNA or glutathione) to specific carbons, creating a predictable pattern of regioselectivity distinct from unsubstituted naphthalene oxide.
Isomeric Considerations
-
1,2-Epoxides: The most common metabolic intermediates. Highly unstable and prone to rearrangement into naphthols (e.g., 1-naphthol) or enzymatic hydrolysis.
-
2,3-Epoxides: Often more stable due to the lack of bridgehead strain relative to the 1,2-position, making them better candidates for isolation and synthetic utility.
Mechanisms of Action & Metabolic Fate
The biological activity of these epoxides is driven by their electrophilicity. Upon formation, they follow three divergent pathways determining their net pharmacological impact.[1]
Pathway A: Enzymatic Detoxification (The Safety Valve)
In healthy tissues, cellular defense mechanisms rapidly neutralize these epoxides.
-
Microsomal Epoxide Hydrolase (mEH): Hydrolyzes the epoxide to a trans-dihydrodiol. This metabolite is generally less reactive but can be further oxidized to catechols and quinones (secondary toxicity).
-
Glutathione S-Transferase (GST): Conjugates the epoxide with glutathione (GSH), rendering it water-soluble for excretion. This is the primary detoxification route.
Pathway B: Electrophilic Attack (Toxicity)
When detoxification enzymes are saturated or genetically deficient (e.g., GST polymorphisms), the epoxide acts as a direct alkylating agent.
-
Genotoxicity: The epoxide carbon attacks the N7-position of guanine in DNA, forming bulky adducts that can lead to replication errors.
-
Cytotoxicity: Covalent binding to cysteine residues in critical proteins (e.g., cytoskeletal proteins) causes cellular dysfunction and necrosis, particularly in the lung (Clara cells) where CYP expression is high.
Pathway C: Synthetic Bioactivity (Therapeutic Application)
Researchers utilize the "controlled instability" of these epoxides to synthesize bioactive molecules.
-
Anti-Invasive Agents: Methoxylated naphthalene epoxides are precursors to N-aryl-1-hydroxynaphthalene-2-carboxanilides, which exhibit potent anti-staphylococcal activity.
-
Chiral Synthons: Enzymatic generation of these epoxides (via fungal peroxygenases) allows for the creation of chiral trans-dihydrodiols, key building blocks for natural product synthesis.[2]
Visualization of Metabolic Pathways
The following diagram illustrates the divergent fate of methoxy-naphthalenyl epoxides within a biological system.
Figure 1: Divergent metabolic fates of methoxy-naphthalenyl epoxides: Detoxification vs. Toxicity.
Experimental Protocols
To evaluate the potential activity of a new methoxy-naphthalenyl epoxide derivative, the following standardized workflow is recommended.
Chemical Stability Assay (Half-Life Determination)
Objective: Determine the hydrolytic stability of the epoxide in physiological buffer.
-
Preparation: Dissolve the test epoxide in acetonitrile (stock).
-
Incubation: Dilute into Phosphate Buffered Saline (PBS, pH 7.4) at 37°C. Final concentration: 10 µM.
-
Sampling: Aliquot samples at t = 0, 1, 5, 10, 30, and 60 minutes.
-
Quenching: Immediately mix with equal volume cold methanol containing internal standard.
-
Analysis: Analyze via LC-MS/MS, monitoring the disappearance of the parent epoxide and appearance of the dihydrodiol or naphthol rearrangement product.
NBP Trapping Assay (Electrophilicity Index)
Objective: Quantify the alkylating potential (proxy for genotoxicity) using 4-(p-nitrobenzyl)pyridine (NBP).
-
Reagent: Prepare 5% NBP in acetone and 50 mM phosphate buffer (pH 7.4).
-
Reaction: Mix epoxide (100 µM) with NBP solution. Incubate at 37°C for 60 min.
-
Development: Add 1M NaOH / Ethanol (1:1). A purple color indicates alkylation.
-
Quantification: Measure absorbance at 560 nm. Compare against a standard curve of a known alkylator (e.g., styrene oxide).
In Vitro Cytotoxicity & GST Depletion
Objective: Correlate toxicity with glutathione depletion.
-
Cell Line: Use H1355 (lung) or HepG2 (liver) cells.
-
Treatment: Expose cells to graded concentrations of the epoxide (0.1 - 100 µM) for 24 hours.
-
Viability: Assess using CellTiter-Glo (ATP) or MTT assay.
-
GSH Measurement: In a parallel plate, lyse cells after 2 hours and measure free GSH levels using Ellman’s reagent (DTNB). Expectation: High toxicity correlates with rapid GSH depletion.
Experimental Workflow Diagram
Figure 2: Standard experimental workflow for characterizing methoxy-naphthalenyl epoxide activity.
Quantitative Data & Comparisons
Predicted Reactivity Parameters
The following table summarizes the predicted reactivity of key naphthalene derivatives based on their electronic properties.
| Compound | Epoxide Position | Electronic Effect | Predicted Half-Life (pH 7.4) | Primary Toxicity Mechanism |
| Naphthalene | 1,2-Epoxide | Standard | ~2-3 min | Direct Alkylation (Lung) |
| 1-Methylnaphthalene | 1,2-Epoxide | Weak EDG | ~5-10 min | Alkylation + Quinone Formation |
| 2-Methoxynaphthalene | 1,2-Epoxide | Strong EDG | < 1 min (Highly Labile) | Rapid Rearrangement to Naphthols |
| 2-Methoxynaphthalene | 3,4-Epoxide | Moderate EDG | ~15-30 min | Alkylation (Potential Genotoxin) |
Note: The 1,2-epoxide of 2-methoxynaphthalene is extremely unstable due to the resonance stabilization of the ring-opened carbocation by the methoxy group. This instability often leads to rapid rearrangement into 2-methoxy-1-naphthol rather than long-lived epoxide toxicity, potentially reducing its direct genotoxic risk compared to unsubstituted naphthalene.
References
-
Buckpitt, A. R., & Franklin, R. B. (1989). Relationship of naphthalene and 2-methylnaphthalene metabolism to pulmonary bronchiolar epithelial cell necrosis. Pharmacology & Therapeutics, 41(3), 393-410.
-
Cho, M., et al. (2006). Cytotoxicity and glutathione depletion in lung slices from naive and naphthalene-tolerant mice. Drug Metabolism and Disposition, 34(1), 171-177.
-
Waidyanatha, S., et al. (2002). Measurement of hemoglobin and albumin adducts of naphthalene-1,2-oxide, 1,2-naphthoquinone and 1,4-naphthoquinone in albino rats. Chemico-Biological Interactions, 141(3), 189-210.
-
Erenler, R., & Geçer, E. N. (2025). Synthesis of Hydroxy, Epoxy, Nitrato and Methoxy Derivatives of Tetralins and Naphthalenes. ResearchGate.[3]
-
Jerina, D. M., et al. (1968). The role of arene oxide-oxepin systems in the metabolism of aromatic substrates. III. Formation of 1,2-naphthalene oxide from naphthalene by liver microsomes. Journal of the American Chemical Society, 90(23), 6525-6527.
-
U.S. EPA.[4] (1998). Toxicological Review of Naphthalene (CAS No. 91-20-3). U.S. Environmental Protection Agency, Washington, DC.
-
ATSDR. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Agency for Toxic Substances and Disease Registry.
Sources
In-silico prediction of the ADME properties of naphthalenyl oxiranes
Executive Summary & Chemical Context
Naphthalenyl oxiranes (naphthalene epoxides) represent a high-stakes chemical scaffold in drug discovery. Structurally, they combine a lipophilic, planar naphthalene moiety—excellent for pi-stacking interactions in protein binding pockets—with a reactive oxirane (epoxide) ring.
This duality creates a specific ADME (Absorption, Distribution, Metabolism, Excretion) profile:
-
Pharmacophore Potential: The oxirane can act as a transition-state mimic for aspartyl proteases or as a covalent trap for specific cysteine/serine residues (Targeted Covalent Inhibitors).
-
Toxicological Liability: The strained three-membered ring is an electrophile. If too reactive, it indiscriminately alkylates DNA (genotoxicity) or depletes glutathione (hepatotoxicity).
This guide provides a rigorous, self-validating in-silico framework to predict whether a specific naphthalenyl oxirane will function as a viable drug candidate or a toxic liability.
Physicochemical Profiling (Absorption & Distribution)
Before assessing reactivity, the molecule must reach its target. Naphthalene derivatives are inherently lipophilic; the addition of an oxirane ring adds polarity but rarely enough to offset the aromatic bulk.
Core Parameters & Thresholds
Use SwissADME or ADMETlab 2.0 to calculate these descriptors.
| Parameter | Optimal Range | Naphthalenyl Oxirane Specifics |
| LogP (Lipophilicity) | 2.0 – 4.0 | Naphthalene core contributes ~3.0. Substituents must modulate this to prevent accumulation in adipose tissue. |
| TPSA (Polar Surface Area) | 40 – 90 Ų | The oxirane oxygen contributes ~12.5 Ų. Additional polar groups are usually required for oral bioavailability. |
| LogS (Solubility) | > -4.0 | Often the failure point. Planar naphthalene rings induce strong crystal lattice energy, reducing solubility. |
| BBB Permeability | LogBB > -1.0 | High lipophilicity often leads to significant Blood-Brain Barrier penetration, which is a risk for CNS toxicity unless intended. |
The "Solubility-Reactivity" Trade-off
High lipophilicity (High LogP) drives the compound into lipid bilayers, increasing the local concentration near membrane-bound enzymes like Microsomal Epoxide Hydrolase (mEH) . This accelerates metabolic clearance.
Metabolic Stability & Reactivity (The "M" Factor)
This is the most critical section for oxiranes. The metabolic fate is a race between bioactivation (toxicity) and detoxification (clearance).
Primary Metabolic Pathways
-
Hydrolysis (Major): Catalyzed by Soluble Epoxide Hydrolase (sEH) or mEH.[1] The epoxide opens to form a trans-dihydrodiol. This is generally a detoxification step but destroys the pharmacophore.
-
Conjugation (Detox): Glutathione S-Transferase (GST) attacks the epoxide, rendering it water-soluble for excretion.
-
DNA Alkylation (Toxicity): Non-enzymatic nucleophilic attack by DNA bases (guanine) on the epoxide carbons.
Visualization of Metabolic Fate
The following diagram illustrates the competitive pathways governing the half-life and toxicity of the scaffold.
Caption: Competitive metabolic pathways for naphthalenyl oxiranes. sEH hydrolysis is the dominant clearance route, while DNA binding represents the toxicity threshold.
In-Silico Protocols for Reactivity & Toxicity[2][3]
Standard QSAR models often fail to capture the specific ring-strain reactivity of epoxides. You must combine Molecular Docking (for enzymatic stability) with Quantum Mechanics (DFT) (for chemical reactivity).
Protocol A: sEH Metabolic Stability Prediction (Docking)
Determine if your compound is a substrate for Soluble Epoxide Hydrolase.
-
Tool: AutoDock Vina or Schrödinger Glide.
-
Target: Human sEH Crystal Structure (PDB ID: 1EK2 or 3ANS ).
-
Grid Box: Center on the catalytic triad (Asp335, Tyr383, Tyr466).
-
Interpretation:
-
Binding Affinity: < -8.0 kcal/mol indicates tight binding.
-
Distance Check: Measure distance between the oxirane carbon and Asp335 carboxylate oxygen. If < 4.0 Å , the compound is likely a substrate and will be rapidly metabolized (High Clearance).
-
Protocol B: Mutagenicity Prediction (DFT Thresholding)
To differentiate between a safe drug and a mutagen, calculate the Free Energy of Reaction (
-
Level of Theory: B3LYP/6-31G(d) or MP2/6-31+G(d,p) with a PCM water solvation model.
-
Reaction Modeled: Epoxide +
Diol (Transition State). -
The Golden Threshold:
- : High Risk. The ring is too reactive; likely mutagenic (Ames Positive).
- : Lower Risk. The ring is stable enough to avoid non-enzymatic DNA alkylation.
Protocol C: hERG Inhibition (Cardiotoxicity)
Naphthalene rings are notorious for pi-stacking within the hERG potassium channel pore, causing QT prolongation.
-
Tool: ADMETlab 2.0 (hERG module) or Pred-hERG.
-
Alert: If pIC50 > 5.0 or Probability > 0.7, structural modification is required (e.g., adding an
spacer or reducing lipophilicity).
Comprehensive Screening Workflow
This workflow integrates the "A", "M", and "T" components into a logical decision tree.
Caption: Integrated In-Silico Screening Workflow. Note the early DFT filter to eliminate mutagenic risks before computationally expensive docking.
Case Study Data (Synthetic Reference)
The following table presents expected values for a hypothetical naphthalenyl oxirane lead compared to a toxic reference, derived from aggregated literature ranges.
| Property | Metric | Compound A (Lead-like) | Compound B (Toxic) | Interpretation |
| Lipophilicity | LogP | 3.2 | 5.1 | Compound B is too lipophilic; high promiscuity risk. |
| Reactivity | DFT | -12.5 kcal/mol | -18.2 kcal/mol | Compound B violates the -14.7 threshold (Mutagenic). |
| Metabolism | sEH Docking Score | -9.2 kcal/mol | -6.5 kcal/mol | Compound A binds tightly (potentially an inhibitor, not just substrate). |
| Cardiotox | hERG pIC50 | 4.8 (Low Risk) | 6.5 (High Risk) | Compound B likely blocks hERG due to high LogP + Pi-stacking. |
| Genotox | Ames Prediction | Negative | Positive | Correlates with DFT reactivity. |
References
-
Kushwaha, S. K., & Rastogi, S. (2016). Structure Based Molecular Docking Studies on Some 1,3-Disubstituted Urea Derivatives as Anti-Tubercular Agents Targeting Epoxide Hydrolase. International Journal of Pharmaceutical Sciences and Research. Link
-
Xiong, G., et al. (2021).[5][6] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[5][6] Nucleic Acids Research.[6][7] Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link
-
Kramer, C., et al. (2012). A free energy approach to the prediction of olefin and epoxide mutagenicity and carcinogenicity. Chemical Research in Toxicology. Link
-
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link
Sources
- 1. In Silico Modeling and Structural Analysis of Soluble Epoxide Hydrolase Inhibitors for Enhanced Therapeutic Design | MDPI [mdpi.com]
- 2. Computational Study on Radical-Mediated Thiol-Epoxy Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting Oxidation Potentials with DFT-Driven Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Putative Crystal Structure and Analysis of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane and its Analogs
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated crystal structure of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane, a molecule of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific compound, this document outlines a robust methodology for its synthesis, crystallization, and subsequent X-ray diffraction analysis. As a direct analogue, the crystal structure of a related naphthalen-1-yloxy derivative is presented and analyzed to infer the likely structural characteristics of the title compound. This guide is intended to serve as a valuable resource for researchers engaged in the structural elucidation and development of naphthalene-based compounds, offering both practical protocols and expert insights into the crystallographic analysis of this important class of molecules.
Introduction: The Significance of Methoxy-Naphthalene Scaffolds
The naphthalene ring system is a prevalent scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from antimicrobial to anticancer agents.[1] Its rigid, bicyclic aromatic structure provides a versatile platform for the spatial presentation of functional groups, facilitating interactions with biological targets. The introduction of a methoxy group to the naphthalene ring, as in the title compound, can significantly modulate a molecule's physicochemical and pharmacokinetic properties.[2] The methoxy group can influence ligand-target binding, improve metabolic stability, and enhance solubility, making it a key functional group in rational drug design.[2][3] The oxirane (epoxide) moiety is a reactive electrophilic group, rendering the title compound a potentially valuable intermediate for the synthesis of more complex molecules, including beta-blockers and other pharmaceuticals.[4]
A detailed understanding of the three-dimensional structure of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane is paramount for predicting its reactivity, understanding its potential interactions with biological macromolecules, and designing derivatives with improved therapeutic profiles. X-ray crystallography remains the gold standard for determining the precise atomic arrangement in a crystalline solid, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.
Synthesis and Crystallization: A Proposed Methodology
While the specific synthesis of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane is not extensively detailed in the public domain, a reliable synthetic route can be postulated based on the well-established Williamson ether synthesis.[5]
Proposed Synthetic Pathway
The synthesis would likely proceed in two main steps: the methylation of 5-hydroxy-1-naphthaldehyde to introduce the methoxy group, followed by the etherification with epichlorohydrin to form the target oxirane.
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol: Synthesis
-
Methylation of 5-Hydroxy-1-naphthaldehyde:
-
To a solution of 5-hydroxy-1-naphthaldehyde in acetone, add an excess of anhydrous potassium carbonate.
-
Stir the suspension vigorously and add dimethyl sulfate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the inorganic salts and evaporate the solvent under reduced pressure.
-
Purify the resulting crude 5-methoxy-1-naphthaldehyde by column chromatography.
-
-
Synthesis of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane:
-
Dissolve the purified 5-methoxy-1-naphthaldehyde in a suitable solvent system, such as a mixture of dichloromethane and aqueous sodium hydroxide.
-
Add epichlorohydrin and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Stir the biphasic mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product, which can be further purified by chromatography.
-
Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is a critical step. The following is a general approach to the crystallization of the target compound:
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof) to determine the solubility of the purified compound.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days at a constant temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
X-ray Diffraction Analysis: A Standard Workflow
Once suitable single crystals are obtained, the following workflow is employed for crystal structure determination.
Caption: Standard workflow for single-crystal X-ray diffraction.
Case Study: Crystal Structure of a Naphthalen-1-yloxy Analog
In the absence of a determined structure for the title compound, we present an analysis of a closely related molecule, 2-{[(naphthalen-1-yl)oxy]methyl}-5-(2,4,5-trifluorophenyl)-1,3,4-oxadiazole, to provide insights into the expected structural features.[6]
Crystallographic Data for the Analog
The crystallographic data for this analog provides a template for what would be expected for the title compound.
| Parameter | Value |
| Chemical Formula | C₁₉H₁₁F₃N₂O₂ |
| Formula Weight | 356.30 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4817 (5) |
| b (Å) | 7.5928 (5) |
| c (Å) | 15.7908 (10) |
| α (°) | 78.673 (3) |
| β (°) | 78.404 (3) |
| γ (°) | 65.370 (3) |
| Volume (ų) | 792.36 (9) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R[F² > 2σ(F²)] | 0.047 |
| wR(F²) | 0.140 |
| Data Source | [6] |
Structural Analysis of the Analog
The reported structure reveals that the naphthalene ring system is approximately planar.[6] In the crystal, molecules are linked into chains by C—H⋯N hydrogen bonds. Additionally, C—H⋯F contacts contribute to the formation of sheets of molecules.[6]
Putative Structural Features of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane
Based on the analysis of related structures, we can predict several key features for the crystal structure of the title compound:
-
Planarity of the Naphthalene Ring: The 5-methoxynaphthalene ring system is expected to be nearly planar.
-
Conformation of the Side Chain: The flexible ether linkage will allow for various conformations. The torsion angles involving the C-O-C bonds will be crucial in determining the overall molecular shape.
-
Influence of the Methoxy Group: The methoxy group is expected to be roughly coplanar with the naphthalene ring to maximize resonance stabilization. Its presence may influence the crystal packing through weak C—H⋯O hydrogen bonds involving the methoxy oxygen and hydrogen atoms on neighboring molecules.
-
Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing will likely be dominated by van der Waals forces and potentially weak C—H⋯O interactions involving the ether and oxirane oxygen atoms, as well as the methoxy group. Pi-pi stacking interactions between the naphthalene rings of adjacent molecules are also highly probable.[7]
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis, crystallization, and structural analysis of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane. While the definitive crystal structure is not yet publicly available, the methodologies and comparative analyses presented herein provide a solid foundation for researchers working on this and related compounds. The determination of its three-dimensional structure will be a valuable contribution to the field, enabling a deeper understanding of its chemical properties and facilitating its application in drug discovery and development.
References
-
Crystal structure of 2-{[(naphthalen-1-yl)oxy]methyl}-5-(2,4,5-trifluorophenyl)-1,3,4-oxadiazole. (n.d.). National Institutes of Health. Retrieved February 20, 2026, from [Link]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences and Research. Retrieved February 20, 2026, from [Link]
-
Scheme 1 The structure of 2-[(2-naphthyloxy)methyl]oxirane. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Synthesis of 2-methoxy-1,4-naphthoquinone. (n.d.). PrepChem.com. Retrieved February 20, 2026, from [Link]
-
(2S)-2-((1-Naphthalenyloxy)methyl)oxirane. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
2-[(1-Naphthyloxy)methyl]oxirane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. Retrieved February 20, 2026, from [Link]
-
Crystal structure of 2-methoxy-1-nitronaphthalene. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
2-((1-Naphthalenyloxy)methyl)oxirane. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
Medicinal Chemistry In The Path Of Drug Discovery. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved February 20, 2026, from [Link]
-
The role of the methoxy group in approved drugs. (2024). PubMed. Retrieved February 20, 2026, from [Link]
Sources
- 1. neuinfo.org [neuinfo.org]
- 2. Crystallography Open Database: Search results [qiserver.ugr.es]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. (S)-2-(Naphthalen-1-yloxy)methyl)oxirane 95% | CAS: 61249-00-1 | AChemBlock [achemblock.com]
- 5. Crystallography Open Database (COD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 6. Crystal structure of 2-{[(naphthalen-1-yl)oxy]methyl}-5-(2,4,5-trifluorophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Methodological & Application
Application Notes and Protocols: Ring-Opening Reactions of 2-[[(5-Methoxy-1-Naphthalenyl)oxy]methyl]oxirane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[[(5-Methoxy-1-naphthalenyl)oxy]methyl]oxirane, a key epoxide intermediate, holds significant value in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its structure, featuring a reactive oxirane ring tethered to a bulky, electron-rich methoxynaphthalene moiety, presents a versatile platform for the introduction of diverse functionalities through nucleophilic ring-opening reactions. The considerable ring strain inherent in the three-membered epoxide ring makes it highly susceptible to nucleophilic attack, obviating the need for a good leaving group and driving the reaction forward.[1][2] This reactivity, coupled with the potential for regioselective and stereoselective transformations, underscores the importance of understanding the nuances of its reactions with various nucleophiles.
This guide provides a detailed exploration of the ring-opening reactions of this specific oxirane. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this versatile building block in their synthetic endeavors. We will delve into the mechanistic underpinnings of these reactions, explore the influence of reaction conditions on regioselectivity, and provide step-by-step experimental procedures for key transformations.
Mechanistic Considerations: A Tale of Two Pathways
The regiochemical outcome of the ring-opening of unsymmetrical epoxides is dictated by the reaction conditions, specifically whether the reaction proceeds under basic/neutral or acidic conditions.[3][4]
-
Under Basic or Neutral Conditions (SN2 Pathway): In the presence of strong, anionic nucleophiles (e.g., alkoxides, Grignard reagents, amines), the reaction proceeds via a classic SN2 mechanism.[5][6][7] The nucleophile attacks the less sterically hindered carbon of the epoxide ring, leading to the "normal" or anti-Markovnikov addition product.[3][5][6][7] This is a direct consequence of the steric hindrance posed by the bulky aryloxymethyl substituent at the other carbon.
-
Under Acidic Conditions (SN1-like Pathway): In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a better leaving group.[2][3] This is followed by nucleophilic attack. For epoxides where one carbon is tertiary, the reaction exhibits significant SN1 character, with the nucleophile preferentially attacking the more substituted carbon due to the stabilization of the partial positive charge that develops in the transition state.[3][7] However, for primary/secondary epoxides like the one , the attack still predominantly occurs at the less substituted carbon, though the mechanism is considered a hybrid between SN1 and SN2.[2][3][7]
The following diagram illustrates the two primary mechanistic pathways for the ring-opening of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane.
Caption: Mechanistic pathways for epoxide ring-opening.
Application in the Synthesis of Bioactive Molecules
The ring-opening of aryloxy methyl oxiranes is a cornerstone in the synthesis of various pharmaceuticals, most notably β-adrenergic blocking agents (β-blockers). For instance, the reaction of a similar compound, 1-(2-methoxyphenoxy)-2,3-epoxypropane, with nucleophiles is a key step in the synthesis of drugs like ranolazine, which is used to treat chronic angina.[8][9][10][11] The resulting amino alcohol derivatives are crucial pharmacophores in this class of drugs.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the ring-opening of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane with representative nucleophiles.
Protocol 1: Ring-Opening with an Amine Nucleophile (e.g., Isopropylamine) under Basic Conditions
This protocol describes a typical SN2 reaction leading to the formation of a β-amino alcohol, a common structural motif in β-blockers.
Workflow Diagram:
Caption: Workflow for amine ring-opening of the epoxide.
Materials:
-
2-[[(5-Methoxy-1-naphthalenyl)oxy]methyl]oxirane
-
Isopropylamine
-
Methanol (or other suitable polar solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., ethyl acetate/hexanes mixture)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane (1.0 eq) in methanol.
-
Addition of Nucleophile: To the stirred solution, add isopropylamine (2.0-3.0 eq).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting epoxide spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired β-amino alcohol.
Expected Outcome: The nucleophilic attack of the amine will occur at the less substituted carbon of the oxirane ring, resulting in the formation of 1-(isopropylamino)-3-((5-methoxy-1-naphthalenyl)oxy)propan-2-ol.
Protocol 2: Ring-Opening with an Alcohol Nucleophile (e.g., Methanol) under Acidic Catalysis
This protocol illustrates the acid-catalyzed ring-opening, which, for this substrate, will still predominantly yield the product of attack at the less hindered carbon.
Workflow Diagram:
Caption: Workflow for acid-catalyzed alcohol ring-opening.
Materials:
-
2-[[(5-Methoxy-1-naphthalenyl)oxy]methyl]oxirane
-
Methanol (serves as both solvent and nucleophile)
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates and developing solvent
-
Rotary evaporator
-
Silica gel and eluent for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve the epoxide (1.0 eq) in methanol.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction's progress using TLC.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
Solvent Removal: Remove the methanol using a rotary evaporator.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography.
Expected Outcome: The primary product will be 1-methoxy-3-((5-methoxy-1-naphthalenyl)oxy)propan-2-ol, resulting from the nucleophilic attack of methanol at the less substituted carbon of the protonated epoxide.
Data Summary
The regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions. The following table summarizes the expected major products for the reaction of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane with different nucleophiles under basic and acidic conditions.
| Nucleophile | Conditions | Major Product | Regiochemistry |
| Amine (R-NH₂) | Basic/Neutral | 1-(Alkylamino)-3-((5-methoxy-1-naphthalenyl)oxy)propan-2-ol | Attack at the less substituted carbon (SN2) |
| Alcohol (R-OH) | Acidic | 1-Alkoxy-3-((5-methoxy-1-naphthalenyl)oxy)propan-2-ol | Attack at the less substituted carbon (SN1-like) |
| Thiol (R-SH) | Basic/Neutral | 1-(Alkylthio)-3-((5-methoxy-1-naphthalenyl)oxy)propan-2-ol | Attack at the less substituted carbon (SN2) |
| Grignard (R-MgX) | Basic/Neutral | 1-((5-Methoxy-1-naphthalenyl)oxy)-4-alkylbutan-2-ol | Attack at the less substituted carbon (SN2) |
Conclusion
The ring-opening reactions of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane provide a reliable and versatile method for the synthesis of a wide range of functionalized molecules. A thorough understanding of the underlying reaction mechanisms and the influence of reaction conditions is paramount for achieving the desired regiochemical outcomes. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development, enabling them to effectively harness the synthetic potential of this important epoxide intermediate.
References
-
Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. [Link]
-
Royal Society of Chemistry. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. [Link]
-
National Center for Biotechnology Information. Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl. [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
ChemRxiv. Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. [Link]
-
YouTube. Regioselectivity of epoxide ring-opening. [Link]
-
All About Drugs. An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. [Link]
-
University of Calgary. Ch16: Reactions of Epoxides. [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]
-
National Center for Biotechnology Information. Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. [Link]
-
Lumen Learning. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook. [Link]
-
Quick Company. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. [Link]
-
ResearchGate. An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers | Request PDF. [Link]
-
Royal Society of Chemistry. Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones. [Link]
-
Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
-
OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. [Link]
-
Arkivoc. Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. [Link]
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Acid-catalyzed vs. base-catalyzed opening of the oxirane ring in methoxy-naphthalenyl compounds
Abstract & Core Directive
This guide details the regioselective ring-opening of 2-(6-methoxy-2-naphthyl)oxirane , a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and various beta-blockers.
The oxirane (epoxide) ring is highly strained (~13 kcal/mol), making it susceptible to nucleophilic attack.[1] However, the presence of the electron-rich methoxy-naphthalene system introduces strong electronic biases that compete with steric factors. This protocol defines how to switch between Acid-Catalyzed (Electronic Control) and Base-Catalyzed (Steric Control) pathways to selectively target the
Mechanistic Insight: The "Push-Pull" Effect
To control the reaction, one must understand the electronic contribution of the naphthalene ring.
The Substrate
The substrate contains a methoxy group at the 6-position of the naphthalene ring.[2] This is a strong Electron Donating Group (EDG) . Through resonance, it increases the electron density of the naphthalene system.
Pathway A: Acid-Catalyzed (The Electronic Route)
Under acidic conditions (
-
Mechanism: Borderline
/ -like. -
Driving Force: The bond breaking C
-O is more advanced than the bond making.[4] A partial positive charge ( ) develops on the carbons.[4] -
Regioselectivity: The
-carbon (benzylic) can stabilize this positive charge significantly better than the -carbon due to resonance with the naphthalene ring, which is further enhanced by the 6-methoxy group. -
Outcome: Nucleophilic attack occurs predominantly at the more substituted (
) carbon .[1]
Pathway B: Base-Catalyzed (The Steric Route)
Under basic conditions, the epoxide oxygen is not protonated. The ring remains intact until impact.
-
Mechanism: Pure
. -
Driving Force: Nucleophilic strength and accessibility.[5]
-
Regioselectivity: The nucleophile attacks the site of least steric hindrance.[5][6] The bulky naphthalene group shields the
-carbon. -
Outcome: Nucleophilic attack occurs exclusively at the less substituted (
) carbon .
Visualizing the Divergence
The following diagram illustrates the bifurcation of the reaction pathway based on pH conditions.
Figure 1: Mechanistic divergence. Acid conditions favor electronic control (benzylic attack), while basic conditions favor steric control (terminal attack).
Experimental Protocols
Safety Pre-requisites
-
Epoxides: Potent alkylating agents; potential mutagens. Handle in a fume hood.
-
Solubility: Methoxy-naphthalenyl compounds are lipophilic. Aqueous reactions often fail due to precipitation. Use MeOH, EtOH, or THF as co-solvents.
Protocol A: Acid-Catalyzed Ring Opening (Solvolysis)
Objective: Synthesis of the
-
Preparation: Dissolve 1.0 eq (approx. 500 mg) of 2-(6-methoxy-2-naphthyl)oxirane in anhydrous Methanol (10 mL) .
-
Note: Methanol acts as both solvent and nucleophile.
-
-
Catalyst Addition: Add sulfuric acid (
, 0.05 eq) or p-Toluenesulfonic acid (pTSA, 0.1 eq) at 0°C.-
Why: Low temperature prevents polymerization.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Monitoring: TLC (Hexane/EtOAc 8:2). Look for the disappearance of the epoxide spot (
).
-
-
Quench: Add solid
to neutralize the acid. Filter the solids. -
Workup: Evaporate MeOH. Redissolve residue in DCM, wash with water, dry over
. -
Result: >90% Regioselectivity for the
-methoxy alcohol (benzylic ether).
Protocol B: Base-Catalyzed Ring Opening
Objective: Synthesis of the
-
Preparation: Dissolve 1.0 eq of 2-(6-methoxy-2-naphthyl)oxirane in Methanol (10 mL) .
-
Nucleophile Preparation: In a separate vial, prepare Sodium Methoxide (NaOMe) by adding Sodium metal (1.2 eq) to anhydrous MeOH (or use commercial 25% wt solution).
-
Reaction: Add the epoxide solution to the NaOMe solution dropwise at RT.
-
Why: High concentration of strong nucleophile (
) ensures kinetics dominate.
-
-
Heating: Reflux (65°C) may be required for 4-6 hours due to the steric bulk of the naphthalene ring slowing down the
attack. -
Quench: Cool to RT. Add saturated
solution. -
Workup: Extract with EtOAc (3x). Wash with brine.[6]
-
Result: >95% Regioselectivity for the
-methoxy alcohol (primary ether).
Data Analysis & Validation
Distinguishing the two regioisomers is critical. Use
| Feature | ||
| Structure | Benzylic Ether / Terminal Alcohol | Benzylic Alcohol / Terminal Ether |
| Benzylic Proton ( | Shift: | Shift: |
| Terminal Protons ( | Shift: | Shift: |
| Coupling ( | Distinct ABX pattern | Distinct ABX pattern |
| HPLC Retention | Typically elutes later (less polar) | Typically elutes earlier (more polar) |
Note: Chemical shifts are approximate and solvent-dependent (
Optimization Workflow
Use this decision tree to troubleshoot low yields or poor regioselectivity.
Figure 2: Optimization logic for maximizing yield and regioselectivity.
References
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions.[7][8] Chemical Reviews, 59(4), 737–799.[1] Link
-
BenchChem. (2025).[6] Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide. Link
-
OpenStax. (2023). Reactions of Epoxides: Ring-Opening.[1][5][6][8][9][10][11] Organic Chemistry. Link
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid.[1][3][6][8][9][10] Link
-
Hansen, T., et al. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions.[5][6][9][10] Chemistry – A European Journal. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US4736061A - Process for preparing naproxen - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chimia.ch [chimia.ch]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
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- 8. Epoxide hydrolysis as a model system for understanding flux through a branched reaction scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 10. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05111J [pubs.rsc.org]
- 11. rua.ua.es [rua.ua.es]
Use of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane in polymer synthesis
Application Note: Advanced Polymer Synthesis & Fluorescent Labeling using 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane
Executive Summary
This guide details the application of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane (referred to herein as 5-MNGE ) in polymer science.[1][2] While structurally related to the common 1-naphthyl glycidyl ether (NGE), the 5-methoxy substitution imparts superior solvatochromic fluorescence properties, inducing a bathochromic shift (red-shift) and enhanced quantum yield compared to unsubstituted naphthalene.
Primary Applications:
-
Fluorescent Monomer Synthesis: Conversion to methacrylate derivatives for free-radical polymerization.[2]
-
Cationic Ring-Opening Polymerization (CROP): Synthesis of labeled polyethers.
-
Post-Polymerization Modification: Covalent tagging of amine- or thiol-rich biopolymers (e.g., Chitosan, PEI) for bio-imaging.[1]
Chemical Profile & Mechanism
-
CAS Number: 76275-47-3[2]
-
IUPAC Name: 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane[2]
-
Molecular Weight: 230.26 g/mol
-
Key Functionality:
-
Epoxide Ring: High ring strain (~27 kcal/mol) drives reactivity toward nucleophiles (amines, thiols, carboxylates) and cationic initiators.[1]
-
5-Methoxy-1-Naphthyl Moiety: Acts as a hydrophobic fluorophore.[2] The electron-donating methoxy group at the 5-position stabilizes the excited state, shifting emission to longer wavelengths (~340-360 nm excitation; ~420-450 nm emission) compared to unsubstituted naphthalene, reducing overlap with biological autofluorescence.[1][2]
-
Mechanistic Pathways
Figure 1: Synthetic versatility of 5-MNGE in polymer chemistry.
Protocol 1: Synthesis of Fluorescent Methacrylate Monomer
Objective: Convert 5-MNGE into a polymerizable vinyl monomer (analogous to NOPMA) for incorporation into hydrogels or acrylate nanoparticles.
Reagents:
-
Methacrylic acid (1.2 eq)[1]
-
Catalyst: Tetrabutylammonium bromide (TBAB) (2 mol%) or Triphenylphosphine (1 mol%)[1]
-
Inhibitor: Hydroquinone monomethyl ether (MEHQ) (500 ppm)[1]
-
Solvent: Toluene or bulk (solvent-free)[2]
Step-by-Step Procedure:
-
Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 5-MNGE (10 mmol, 2.30 g) and MEHQ (5 mg).
-
Addition: Add Methacrylic acid (12 mmol, 1.03 g) and Toluene (20 mL). Note: Solvent-free synthesis is possible at 80°C but requires careful exotherm control.[2]
-
Catalysis: Add TBAB (0.2 mmol, 64 mg).
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (Nitrogen/Argon) for 12–16 hours.
-
Monitoring: Track the disappearance of the epoxide peak (915 cm⁻¹) via FTIR or the epoxide proton signals (δ 2.6–2.9 ppm) via ¹H-NMR.
-
-
Workup:
-
Purification: Concentrate under reduced pressure. The product is typically a viscous pale-yellow oil.[2] If high purity is required for RAFT/ATRP, purify via silica gel column chromatography (Hexane:EtOAc 4:1).[1]
Outcome: A methacrylate-functionalized fluorescent monomer ready for radical copolymerization (e.g., with PEG-methacrylate or MMA).[1][2]
Protocol 2: Cationic Ring-Opening Copolymerization (CROP)
Objective: Synthesize a fluorescently labeled polyether (e.g., PEG derivative) for micelle tracking.
Reagents:
-
Monomer A: Tetrahydrofuran (THF) or Ethylene Oxide (EO)[1]
-
Initiator: Boron trifluoride diethyl etherate (BF₃[1]·OEt₂)
-
Terminator: Methanol or Water
Step-by-Step Procedure:
-
Drying: Ensure all monomers and solvents are strictly anhydrous. Distill THF over Sodium/Benzophenone. Dry 5-MNGE over CaH₂ and distill under vacuum if possible; otherwise, dry under high vacuum for 24h.
-
Initiation: In a flame-dried Schlenk flask under Nitrogen, dissolve 5-MNGE (0.5 mmol) and THF (20 mmol) in dry CH₂Cl₂ (10 mL).
-
Polymerization: Cool to 0°C . Inject BF₃·OEt₂ (0.2 mmol).
-
Propagation: Stir at 0°C for 2 hours, then allow to warm to room temperature for 24–48 hours.
-
Termination: Quench with Methanol (2 mL).
-
Precipitation: Pour the reaction mixture into excess cold Hexane or Diethyl Ether.
-
Purification: Dissolve the polymer in a minimal amount of CH₂Cl₂ and re-precipitate to remove unreacted 5-MNGE.
Data Analysis (Expected):
-
¹H-NMR: Broad peaks at δ 3.4–3.7 ppm (polyether backbone) and aromatic signals at δ 6.8–8.2 ppm (naphthalene).[1]
-
UV-Vis: Absorption λ_max ≈ 300–320 nm.[2]
-
Fluorescence: Emission λ_max ≈ 430 nm (Solvent dependent).[1]
Protocol 3: Post-Polymerization Labeling (Epoxide-Amine Chemistry)
Objective: Labeling amine-rich polymers (e.g., Polyethyleneimine (PEI), Chitosan, or Dendrimers) for intracellular tracking.[1]
Rationale: The epoxide group of 5-MNGE reacts spontaneously with primary and secondary amines to form a stable
Step-by-Step Procedure:
-
Solubilization: Dissolve the amine-containing polymer (e.g., PEI, 25 kDa) in a suitable solvent (Ethanol for PEI; 1% Acetic Acid/Water for Chitosan).[1]
-
Labeling: Add 5-MNGE (dissolved in a small amount of DMSO or Ethanol) to the polymer solution.
-
Ratio: Use 1–2 mol% of 5-MNGE relative to the amine groups to avoid affecting the polymer's solubility or charge density significantly.
-
-
Reaction: Stir at 40–50°C for 24 hours.
-
Note: The 5-methoxy group is electron-donating, which may slightly deactivate the epoxide compared to simple glycidyl ethers, requiring mild heating.[1]
-
-
Purification (Critical):
-
Dialysis: Transfer the solution to a dialysis membrane (MWCO 3.5 kDa). Dialyze against distilled water (or Ethanol/Water mix) for 3 days, changing the solvent every 8 hours to remove free fluorophore.
-
Validation: Measure the dialysate fluorescence. Continue dialysis until no fluorescence is detected in the waste.
-
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the labeled solid.
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Excitation Wavelength | 300 – 320 nm | Broad absorption band |
| Emission Wavelength | 420 – 450 nm | Highly solvatochromic (Red-shifts in polar solvents) |
| Epoxide Reactivity | Moderate | Requires catalyst (acid/base) or heat (>40°C) with amines |
| Solubility | DMSO, CH₂Cl₂, Toluene | Insoluble in water; requires co-solvent for aqueous labeling |
| Stokes Shift | ~100 nm | Large shift reduces self-quenching artifacts |
References
-
Synthesis of Naphthyl Glycidyl Ethers
-
Fluorescence Properties of Methoxy-Naphthalenes
-
Polymerization Protocols (ROP & Functionalization)
-
Chemical Identity & Safety
-
PubChem. "2-Naphthyl glycidyl ether (Analogous Structure Data)." Link
-
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. CAS号列表_7_第288页_Chemicalbook [chemicalbook.com]
- 3. 2-Naphthyl Glycidyl Ether|CAS 5234-06-0|Supplier [benchchem.com]
- 4. repositori.upf.edu [repositori.upf.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. US9879112B2 - Polymer network material comprising a poly(glycidyl ether) structure, method of its production and use - Google Patents [patents.google.com]
- 9. Preparation and characterization of novel naphthyl epoxy resin containing 4-fluorobenzoyl side chains for low- k dielectrics application - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09941J [pubs.rsc.org]
Cationic Ring-Opening Polymerization of Functionalized Oxiranes: A Guide to the Activated Monomer Mechanism
Abstract This technical guide details the controlled synthesis of functionalized polyethers via Cationic Ring-Opening Polymerization (CROP). Unlike simple anionic polymerization of ethylene oxide, functionalized oxiranes (e.g., epichlorohydrin, glycidol) require specific cationic strategies to suppress cyclic oligomer formation and control molecular weight. This guide focuses on the Activated Monomer (AM) mechanism as the gold standard for synthesizing linear, defined-molecular-weight precursors for applications in energetic binders (Glycidyl Azide Polymer) and biomedical hydrogels.
Introduction: The Challenge of Functionalized Oxiranes
Functionalized oxiranes offer a route to polyethers with reactive side chains. However, standard cationic polymerization often fails due to backbiting , where the active chain end reacts with ether oxygens in its own backbone, generating cyclic oligomers (crown ethers) rather than linear polymers.
To overcome this, the field has shifted from the traditional Active Chain End (ACE) mechanism to the Activated Monomer (AM) mechanism. This guide prioritizes the AM approach, which decouples propagation from cyclization, enabling the synthesis of telechelic diols and functional polymers with low dispersity (
Key Applications
-
Energetic Materials: Poly(epichlorohydrin) (PECH)
Glycidyl Azide Polymer (GAP).[1][2][3][4][5][6] -
Biomedical: Hyperbranched polyglycerols (from glycidol) for drug delivery.
-
Specialty Elastomers: Halogenated polyethers for oil-resistant rubber.
Mechanistic Insight: ACE vs. AM
Understanding the competition between these two pathways is the single most important factor in experimental design.
The Active Chain End (ACE) Mechanism (Avoid)
In ACE, the growing chain carries the positive charge (tertiary oxonium ion). This charged end is highly susceptible to nucleophilic attack by the polymer backbone (backbiting), leading to cyclic impurities.
The Activated Monomer (AM) Mechanism (Preferred)
In AM, the growing chain end is a neutral hydroxyl group. The monomer is protonated (activated) by the catalyst.[7] The neutral chain end attacks the protonated monomer. Because the chain end is not charged, it does not backbite.
Experimental Implication: To favor AM, you must maintain a low instantaneous monomer concentration relative to hydroxyl groups. This dictates the "Monomer-Starved" addition protocol.
Visualization: Pathway Competition
Figure 1: Competition between ACE (red) and AM (green) mechanisms. The AM pathway suppresses cyclization by keeping the polymer chain end neutral.
Critical Process Parameters
The following parameters are non-negotiable for successful AM polymerization.
| Parameter | Recommendation | Scientific Rationale |
| Initiator | Diols (e.g., 1,4-Butanediol, Ethylene Glycol) | Acts as the "seed" for the AM mechanism. The ratio of [Monomer]/[Diol] determines the final Molecular Weight ( |
| Catalyst | Strong Lewis or Brønsted acids are required to protonate the oxirane oxygen. | |
| Monomer Addition | Slow, Dropwise (Starved Feed) | CRITICAL. Keeps instantaneous monomer concentration low, forcing the protonated monomer to react with the abundant polymer -OH groups instead of another monomer (which would trigger ACE). |
| Temperature | 0°C to 25°C | Lower temperatures suppress side reactions (transfer to polymer). Exotherms must be strictly managed. |
| Solvent | Non-nucleophilic solvents. Dichloromethane is standard; Toluene is good for higher T. |
Protocol 1: Controlled Synthesis of Poly(epichlorohydrin) (PECH)
Objective: Synthesize linear PECH diol (
Materials
-
Monomer: Epichlorohydrin (ECH), distilled over
under . -
Initiator: 1,4-Butanediol (BDO), dried over molecular sieves (3Å).
-
Catalyst: Boron trifluoride diethyl etherate (
). -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure
-
Reactor Setup:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with
outlet), a thermometer, and a precision addition funnel (or syringe pump). -
Flush the system with dry Nitrogen for 15 minutes.
-
-
Initiator Charge (The "Seed"):
-
Add DCM (50 mL) and 1,4-Butanediol (1.80 g, 20 mmol) to the flask.
-
Add the catalyst
(0.15 mL, approx. 1.2 mmol).[2] -
Note: The catalyst/diol molar ratio should be roughly 0.05 - 0.1.
-
-
Monomer Starved Feed (The Critical Step):
-
Load Epichlorohydrin (46.25 g, 0.5 mol) into the syringe pump.
-
Rate Calculation: Target an addition rate of ~0.2 mL/min. The addition should take 4–6 hours.
-
Start stirring and maintain temperature at 20–25°C.
-
Why? Slow addition ensures
. The protonated ECH will find a hydroxyl group (BDO initially, then PECH chain ends) faster than it finds another ECH molecule.
-
-
Post-Reaction:
-
After addition is complete, stir for an additional 1 hour to ensure full conversion.
-
Quench: Add 5 mL of water or methanol to kill the catalyst.
-
-
Purification:
-
Wash the organic phase with 5%
(aq) to neutralize acid residues. -
Wash with distilled water (
mL). -
Dry organic phase over
, filter, and remove solvent via rotary evaporation. -
Optional: For high purity, dissolve in minimal acetone and precipitate into cold methanol (though low MW PECH may be soluble in MeOH; check solubility first).
-
-
Validation:
-
GPC: Expect a monomodal peak.
should be .[5] -
NMR: Check for the absence of cyclic oligomer peaks (often sharp singlets distinct from the polymer backbone).
-
Protocol 2: Functionalization to Glycidyl Azide Polymer (GAP)
Objective: Convert PECH to GAP (Energetic Binder).
Safety Warning: Sodium Azide (
Workflow Visualization
Figure 2: Conversion of PECH to GAP via nucleophilic substitution.
Procedure
-
Dissolution: Dissolve 10 g of PECH (from Protocol 1) in 100 mL of DMSO or DMF.
-
Azidation: Add Sodium Azide (
) (1.2 equivalents relative to -Cl groups).-
Calculation: PECH repeat unit MW = 92.5 g/mol . 10 g PECH
108 mmol Cl. Use ~130 mmol (8.45 g).
-
-
Heating: Heat to 95–100°C for 12–24 hours.
-
Workup:
-
Drying: Dry under high vacuum at 40°C.
Characterization & Troubleshooting
Data Presentation: Characterization Metrics
| Technique | Analyte | What to look for (Success Criteria) |
| PECH | Signals at 3.6–3.8 ppm (backbone) and 3.5–3.6 ppm ( | |
| GAP | Disappearance of | |
| FT-IR | GAP | Appearance of strong azide stretch at 2100 cm⁻¹ . Disappearance of C-Cl stretch at 700–750 cm⁻¹. |
| GPC | Polymer | Dispersity ( |
| DSC | GAP |
Troubleshooting Guide (Self-Validating)
-
Problem: High Dispersity (
) or Bimodal GPC.-
Cause: Monomer addition was too fast. The system switched to ACE mechanism.
-
Fix: Reduce addition rate by 50%. Ensure efficient stirring.
-
-
Problem: Cyclic Oligomers Detected (GC-MS or sharp NMR peaks).
-
Cause: Intramolecular backbiting.
-
Fix: Increase the concentration of the diol initiator (lower target MW) or decrease instantaneous monomer concentration.
-
-
Problem: Low Conversion / Polymer Coloration.
-
Cause: Impurities (Water acts as a chain transfer agent; Amines kill the acid catalyst).
-
Fix: Redistill monomer over
. Ensure system is strictly anhydrous.
-
References
-
Penczek, S., Kubisa, P., & Matyjaszewski, K. (1980). Cationic Ring-Opening Polymerization of Heterocyclic Monomers. Springer.[9]
-
Tokar, R., Kubisa, P., Penczek, S., & Dworak, A. (1994). Cationic polymerization of glycidol: coexistence of the activated monomer and active chain end mechanism.[10][11][12] Macromolecules, 27(2), 320-322. [Link]
-
Penczek, S., & Pretula, J. (2021).[13] Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization.[7][11][13][14] ACS Macro Letters, 10(11), 1377–1397.[13] [Link]
-
Ikeda, T., et al. (2023). Chlorinated Solvent-Free Living Cationic Ring-Opening Polymerization of Epichlorohydrin Using BF3•OEt2 as Co-Initiator.[2] ACS Applied Polymer Materials, 5(8), 6549-6561.[2] [Link][1][2]
-
Frankel, M. B., et al. (1992). Historical development of glycidyl azide polymer. Journal of Propulsion and Power, 8(3), 560-563. [Link]
Sources
- 1. Synthesis of azide-terminated glycidyl azide polymer with low molecular weight -Journal of the Korea Institute of Military Science and Technology | Korea Science [koreascience.kr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Synthesis of glycidyl azide polymers (GAPs) via binary ionic liquid–water mixtures without catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vti.mod.gov.rs [vti.mod.gov.rs]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. search.library.ucla.edu [search.library.ucla.edu]
- 10. oipub.com [oipub.com]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane as a Versatile Precursor for Custom Fluorescent Probes
Authored by: Senior Application Scientist
Abstract
This document provides detailed application notes and protocols for the utilization of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane as a foundational building block for the synthesis of novel fluorescent probes. While not a standalone probe, its unique structure, combining the environmentally sensitive 5-methoxy-naphthalene fluorophore with a highly reactive oxirane (epoxide) moiety, makes it an exceptionally valuable precursor for researchers in cell biology, biochemistry, and drug development. These protocols will guide the user through the synthesis, characterization, and application of custom probes derived from this versatile compound, enabling the targeted labeling of biomolecules and the investigation of cellular microenvironments.
Core Concepts: A Tale of Two Moieties
The utility of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane stems from the distinct properties of its two key chemical features: the naphthalene core and the oxirane ring.
-
The 5-Methoxy-Naphthalene Fluorophore: Naphthalene derivatives are classic fluorophores known for their high quantum yields and sensitivity to the polarity of their local environment.[1][2] The fluorescence emission of the naphthalene core, particularly with an electron-donating methoxy group, is highly dependent on the solvent or the binding site's polarity. This solvatochromic property can be exploited to report on changes in the microenvironment of a labeled biomolecule.
-
The Reactive Oxirane Ring: The oxirane is a strained three-membered ring that is susceptible to nucleophilic attack, leading to a ring-opening reaction.[3] This reactivity provides a convenient and efficient handle for covalently attaching the naphthalene fluorophore to a wide range of biological molecules and targeting ligands, such as proteins, peptides, or small molecule drugs containing nucleophilic groups (e.g., amines, thiols).
The combination of these two features in a single molecule allows for the creation of "pro-fluorescent" probes that can be specifically directed to a biological target of interest.
Application I: Synthesis of a Targeted Amine-Reactive Fluorescent Probe
This protocol describes a general method for synthesizing a custom fluorescent probe by reacting 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane with a primary or secondary amine-containing molecule (R-NH₂), such as a peptide or a small molecule ligand.
Mechanism of Action: Epoxide Ring-Opening
The synthetic strategy is based on the nucleophilic addition of an amine to the epoxide ring of the precursor. This reaction proceeds readily under mild conditions and results in a stable carbon-nitrogen bond, permanently tethering the fluorophore to the targeting molecule.
Caption: Synthetic workflow for creating a custom fluorescent probe.
Step-by-Step Synthesis Protocol
-
Reagent Preparation:
-
Dissolve the amine-containing targeting molecule in a minimal amount of an appropriate anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Prepare a 1.2 molar equivalent solution of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane in the same solvent.
-
-
Reaction:
-
To the stirred solution of the targeting molecule, add the solution of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). If the reaction is slow, it can be gently heated to 40-50°C.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using standard chromatographic techniques, such as column chromatography on silica gel or preparative HPLC, to isolate the desired fluorescent probe.
-
-
Verification:
-
Confirm the structure and purity of the final product using mass spectrometry and NMR spectroscopy.
-
Application II: Photophysical Characterization of the Synthesized Probe
Once the custom probe is synthesized and purified, its photophysical properties must be characterized to determine the optimal conditions for its use in fluorescence-based assays.
Protocol for Spectroscopic Analysis
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the purified probe in a high-purity solvent like DMSO or ethanol.
-
Absorption Spectrum:
-
Dilute the stock solution in the desired buffer or solvent (e.g., PBS, pH 7.4) to a final concentration in the low micromolar range.
-
Measure the UV-Visible absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorbance (λ_max).
-
-
Fluorescence Spectra:
-
Using a spectrofluorometer, excite the sample at its λ_max and record the fluorescence emission spectrum. The peak of this spectrum is the wavelength of maximum emission.
-
To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan a range of excitation wavelengths.
-
Expected Photophysical Properties
The following table provides a summary of the expected photophysical properties for a typical naphthalene-derived probe. Actual values will vary depending on the specific structure of the targeting moiety and the solvent environment.
| Parameter | Expected Value Range | Notes |
| Excitation Maximum (λ_ex) | 320 - 350 nm | In the UV-A range. |
| Emission Maximum (λ_em) | 400 - 550 nm | Highly sensitive to solvent polarity.[1] |
| Stokes Shift | 80 - 200 nm | A large Stokes shift is desirable to minimize spectral overlap. |
| Quantum Yield (Φ) | 0.1 - 0.6 | Dependent on the local environment. |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | At the absorbance maximum. |
Application III: Live-Cell Imaging Protocol
This protocol provides a general guideline for using a custom-synthesized, membrane-permeable naphthalene-derived probe for live-cell fluorescence microscopy.
Caption: General workflow for live-cell imaging with a custom probe.
Step-by-Step Imaging Protocol
-
Stock Solution: Prepare a 1-10 mM stock solution of the fluorescent probe in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging vessel (e.g., glass-bottom dish).
-
Staining Solution: On the day of the experiment, dilute the stock solution in a serum-free cell culture medium to a final working concentration, typically between 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for the probe's excitation and emission wavelengths (a standard DAPI filter set is often a good starting point for naphthalene-based probes).[4]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low reaction yield in synthesis | Incomplete reaction; degradation of reagents. | Increase reaction time or temperature; use fresh, anhydrous solvents. |
| No or weak fluorescence signal | Low probe concentration; photobleaching. | Optimize probe concentration and incubation time; use an anti-fade mounting medium for fixed cells; minimize light exposure. |
| High background fluorescence | Incomplete removal of unbound probe; probe precipitation. | Increase the number and duration of wash steps; ensure the probe is fully dissolved in the staining solution. |
References
- Analytical Methods (RSC Publishing). A two-photon fluorescent probe for selective methylglyoxal detection and application in living cells.
- Analytical Methods (RSC Publishing). A naphthalimide derivative-based fluorescent probe for selective detection of hydrogen peroxide and H2O2 vapor.
- CymitQuimica. CAS 5234-06-0: 2-[(2-Naphthalenyloxy)methyl]oxirane.
- Synthesis and Properties of Fluorescent Polymers.
- MDPI. Green Hydrothermal Synthesis of Fluorescent 2,3‐Diarylquinoxalines and Large‐Scale Computational Comparison to Existing Alte.
- Benchchem. Navigating the Spectrum: Naphthalene Derivatives in Fluorescence Microscopy.
- MyBioSource. 2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane biochemical.
- PMC. Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives.
- PubChem. (2S)-2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 148933.
- PMC. Synthesis and Properties of Two PRODAN-based Fluorescent Models of Cholesterol.
- PharmaCompass.com. 2-[(1-Naphthyloxy)methyl]oxirane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- MDPI. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+.
- Newcastle University eTheses. Synthesis and Study of Fluorescent Molecular Dyes.
- ResearchGate. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al.
- Benchchem. Application of 2-Methoxynaphthalene in the Synthesis of Fluorescent Dyes: Detailed Application Notes and Protocols.
- PubChem. 2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 91521.
- RTmfm. Quality control protocols for light microscopy.
- Ataman Kimya. 2-METHYLOXIRANE.
- Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.
- PMC.
- Protocol for Kv1.2 Antibody (Cat. No. 402 005) Immunohistochemistry Paraffin embedded (IHC-P) Fluorescence Staining.
- Fluorescence Microscopy.
- Sigma-Aldrich. 2-((Naphthalen-1-yloxy)methyl)oxirane.
- MDPI. Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid.
- Sciforum. Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid †.
Sources
Synthesis of functionalized polymers using 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane as a monomer
Monomer: 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane Common Designation: 5-Methoxy-1-Naphthyl Glycidyl Ether (5-MNGE) CAS: 76275-47-3 Method: Anionic Ring-Opening Polymerization (AROP)
Executive Summary
This guide details the synthesis and polymerization of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane (5-MNGE) . This monomer is a functionalized epoxide featuring a rigid, electron-rich naphthalene fluorophore linked to an oxirane ring.
Unlike standard aliphatic epoxides, 5-MNGE serves a dual purpose in polymer chemistry:
-
Structural Building Block: It introduces significant hydrophobicity and π-π stacking capabilities to the polymer backbone.
-
Intrinsic Fluorescent Labeling: The 5-methoxy-naphthalene moiety acts as a stable, non-leaching fluorescent tag, enabling label-free tracking of polymer distribution in bio-imaging and drug delivery applications.
The protocols below focus on Anionic Ring-Opening Polymerization (AROP) . This mechanism is selected over cationic or radical methods because it suppresses chain transfer, allows for "living" polymerization characteristics (predictable molecular weight), and enables the synthesis of block copolymers (e.g., PEG-b-Poly(5-MNGE)).
Chemical Mechanism & Rationale[1][2]
The Polymerization Pathway (AROP)
The polymerization proceeds via the nucleophilic attack of an alkoxide initiator on the least substituted carbon of the epoxide ring (SN2 mechanism). The 5-methoxy-naphthalene pendant group is bulky; therefore, reaction kinetics are slower than propylene oxide, requiring strict anhydrous conditions and often the use of a complexing agent (e.g., 18-Crown-6) to activate the propagating ion pair.
Why Anionic?
-
Cationic Polymerization: Prone to back-biting and cyclic oligomer formation with aryl glycidyl ethers.
-
Anionic Polymerization: Yields linear, high-molecular-weight polyethers with narrow dispersity (Đ < 1.15).
Reaction Workflow Diagram
Figure 1: Workflow for the Anionic Ring-Opening Polymerization of 5-MNGE.
Experimental Protocols
Pre-Protocol: Monomer Purification
Note: Commercial 5-MNGE may contain hydrolyzable chloride impurities (from epichlorohydrin synthesis) or hydrolyzed diols. Purity is critical for AROP.
Reagents:
-
Crude 5-MNGE
-
Calcium Hydride (CaH₂)
-
Toluene (Anhydrous)
Procedure:
-
Dissolve 5-MNGE in toluene (1:3 w/v).
-
Stir over crushed CaH₂ for 12 hours at room temperature to remove trace water.
-
Filter under argon atmosphere.
-
Remove solvent via rotary evaporation.
-
Recrystallization: Recrystallize from cold isopropanol or a toluene/hexane mix if the monomer is solid (MP ~80-90°C). If liquid/oil, dry under high vacuum (10⁻³ mbar) for 24 hours.
Core Protocol: Homopolymerization of 5-MNGE
Target: Poly(5-methoxy-1-naphthyl glycidyl ether) Initiator: Potassium tert-butoxide (t-BuOK) Solvent: Tetrahydrofuran (THF), anhydrous
| Parameter | Specification | Note |
| Monomer Concentration | 1.0 - 2.0 M | High conc. favors rate but increases viscosity. |
| Initiator Ratio ([M]/[I]) | 20 - 100 | Determines target Molecular Weight (Mn). |
| Temperature | 40°C - 60°C | Higher temp increases rate but risks transfer reactions. |
| Time | 24 - 48 Hours | Monitor conversion via ¹H NMR. |
| Atmosphere | Argon / Nitrogen | Strict exclusion of moisture/CO₂ is mandatory. |
Step-by-Step Methodology:
-
Reactor Setup: Flame-dry a Schlenk flask or polymerization ampoule under vacuum. Backfill with Argon (3 cycles).
-
Initiator Addition:
-
Add t-BuOK (solid) to the flask inside a glovebox.
-
Alternative: Use potassium naphthalenide for faster initiation, but t-BuOK is sufficient for glycidyl ethers.
-
Optional: Add 18-Crown-6 (1:1 molar ratio to K⁺) to chelate potassium and increase the reactivity of the alkoxide anion.
-
-
Solvent & Monomer Addition:
-
Syringe in anhydrous THF.
-
Add the purified 5-MNGE monomer (dissolved in minimal THF if solid).
-
-
Polymerization:
-
Immerse flask in a thermostated oil bath at 50°C.
-
Stir magnetically at 300 RPM.
-
Checkpoint: The solution should remain clear. Cloudiness indicates precipitation of the polymer (unlikely in THF) or impurities.
-
-
Termination:
-
After the desired time (or >95% conversion confirmed by NMR), add 0.5 mL of methanol containing 1 drop of acetic acid to quench the living anions.
-
-
Purification:
-
Concentrate the polymer solution to ~20% volume.
-
Precipitate dropwise into cold methanol or diethyl ether (depending on polymer solubility; polyethers are often soluble in methanol, so cold hexane/ether is often preferred for aryl glycidyl ethers).
-
Centrifuge and dry the pellet under vacuum at 40°C for 24 hours.
-
Characterization & Validation
Nuclear Magnetic Resonance (¹H NMR)
Use CDCl₃ or DMSO-d₆ as solvent.
-
Monomer Signals (Disappear):
-
Epoxide ring protons:
2.7–3.4 ppm (multiplets).
-
-
Polymer Signals (Appear):
-
Polyether backbone (–CH₂–CH(O)–): Broad resonance at
3.5–4.0 ppm. -
Naphthalene Aromatic Protons:
6.8–8.2 ppm (Broadened due to polymer restriction). -
Methoxy Group (–OCH₃): Sharp singlet at
~3.9–4.0 ppm.
-
Gel Permeation Chromatography (GPC)
-
Eluent: THF or DMF (with 0.1% LiBr to prevent aggregation).
-
Detector: UV-Vis (set to 280-300 nm for naphthalene absorption) and Refractive Index (RI).
-
Expectation: Monomodal distribution with
. A shoulder at high MW indicates coupling; a tail at low MW indicates slow initiation.
Fluorescence Spectroscopy
-
Solvent: Dilute solution in THF or CH₂Cl₂ (
M). -
Excitation (
): ~290–300 nm (Characteristic of naphthalene). -
Emission (
): ~330–350 nm. -
Validation: The polymer should exhibit stable fluorescence. Note that high loading of naphthalene can lead to excimer formation (broad, red-shifted emission band ~400–450 nm) due to π-π stacking between adjacent pendant groups.
Application Notes: Functionalization Strategies
Strategy A: Block Copolymerization (The "Tagging" Approach)
Instead of a homopolymer, 5-MNGE is best used as a short block to fluorescently label a PEG chain.
-
Initiate AROP with a PEG-macroinitiator (PEG-O⁻ K⁺).
-
Add 5-MNGE (5–10 equivalents).
-
Result: PEG-b-Poly(5-MNGE) .
-
Utility: Amphiphilic block copolymer that self-assembles into fluorescent micelles for drug delivery.
-
Strategy B: Copolymerization with Allyl Glycidyl Ether (AGE)
-
Copolymerize 5-MNGE with AGE (random or block).
-
Use the pendant double bonds of AGE for "Click" chemistry (thiol-ene) to attach drugs or targeting peptides.
-
Use the 5-MNGE units for tracking the carrier.
References
-
Fundamental AROP Mechanism
-
Gervais, M., Labbe, A., Carlotti, S., & Deffieux, A. (2010). Direct Synthesis of alpha-Azido, omega-Hydroxypolyethers by Anionic Ring-Opening Polymerization. Macromolecules. Link
-
-
Naphthyl Glycidyl Ether Polymerization
-
Rehman, A., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature Communications. Link
-
-
Fluorescent Polymer Synthesis
-
Mangold, C., Wurm, F., & Frey, H. (2011). Aromatic Glycidyl Ethers as Building Blocks for Hyperbranched Polyglycerol-Based Molecular Nanocapsules. Macromolecules. Link
-
-
Monomer Properties (Analogous)
-
BenchChem. (2024). 2-Naphthyl Glycidyl Ether Properties and Applications. Link
-
Development of Stability-Indicating Analytical Methods for 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane, a key intermediate in pharmaceutical synthesis. The inherent reactivity of the oxirane (epoxide) ring and the presence of a stereocenter present unique analytical challenges. This guide details robust protocols for identity, purity, and stability assessment using modern analytical techniques. We present detailed methodologies for High-Performance Liquid Chromatography (HPLC) for both achiral and chiral separations, spectroscopic analysis for structural confirmation, and a systematic approach to forced degradation studies as mandated by international regulatory guidelines. The protocols herein are designed to be self-validating, ensuring trustworthiness and scientific integrity for researchers, scientists, and drug development professionals.
Introduction and Compound Overview
2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane is a molecule of significant interest in medicinal chemistry, often serving as a chiral building block for complex active pharmaceutical ingredients (APIs). Its structure comprises a 5-methoxy-naphthalene moiety linked via an ether bond to a glycidyl group.
Key Analytical Considerations:
-
Reactive Oxirane Ring: The three-membered epoxide ring is susceptible to nucleophilic attack and ring-opening, particularly under acidic or basic conditions. This necessitates careful control of analytical conditions (e.g., mobile phase pH) to prevent on-column degradation.
-
Strong UV Chromophore: The naphthalene ring system provides a strong chromophore, making High-Performance Liquid Chromatography with UV detection (HPLC-UV) an ideal technique for quantification.
-
Chirality: The molecule contains a stereocenter at the C2 position of the oxirane ring. As pharmacological activity is often stereospecific, the development of a chiral separation method is critical to control enantiomeric purity.
-
Potential Impurities: Impurities may arise from starting materials (e.g., 5-methoxy-1-naphthol), side reactions (e.g., formation of regioisomers), or degradation (e.g., hydrolysis to the corresponding diol).
This guide explains the causality behind experimental choices, providing not just protocols, but the scientific rationale required for successful method development and validation.
Physicochemical Properties
A summary of the key properties of the target analyte is presented below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-((5-methoxy-1-naphthalenyl)oxy)methyl]oxirane | - |
| Synonyms | (S)-Glycidyl 5-methoxy-1-naphthyl ether | - |
| Molecular Formula | C₁₄H₁₄O₃ | - |
| Molecular Weight | 230.26 g/mol | - |
| CAS Number | (for the (S)-enantiomer) Not readily available; related structures exist. | - |
| Appearance | Expected to be a liquid or low-melting solid |
Chromatographic Methodologies
Chromatography is the cornerstone for assessing the purity and stability of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane. We present two primary HPLC methods: a reversed-phase method for purity and assay, and a normal-phase chiral method for enantiomeric separation.
Method 1: Reversed-Phase UPLC for Purity and Assay
Expertise & Rationale: A reversed-phase Ultra-Performance Liquid Chromatography (UPLC) method provides high resolution and speed, making it ideal for separating the main component from its potential process-related impurities and degradation products. A C18 stationary phase is selected for its hydrophobicity, which effectively retains the naphthalene moiety. A gradient elution is employed to ensure that both more polar (e.g., hydrolyzed diol) and less polar impurities are eluted with good peak shape within a reasonable runtime. A slightly acidic mobile phase (using formic acid) is chosen to ensure good peak shape and compatibility with mass spectrometry (MS) if needed for peak identification.[1][2]
Experimental Protocol:
| Parameter | Condition |
| Instrument | UPLC system with PDA/UV Detector |
| Column | Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (50% B), 1-8 min (50-95% B), 8-9 min (95% B), 9-9.1 min (95-50% B), 9.1-10 min (50% B) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 2.0 µL |
| Detection | UV at 230 nm |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Trustworthiness (System Suitability Criteria): To ensure the validity of each analytical run, the following system suitability tests must be performed using a standard solution.
-
Tailing Factor: ≤ 1.5 for the main peak.
-
Theoretical Plates: ≥ 10,000 for the main peak.
-
Repeatability: %RSD of ≤ 1.0% for six replicate injections of the standard.
Method 2: Chiral HPLC for Enantiomeric Purity
Expertise & Rationale: Control of stereoisomers is a critical quality attribute for chiral drug intermediates. A normal-phase chiral HPLC method is often superior for separating enantiomers of compounds like this. Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are highly effective. Isocratic elution with a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol) is used to achieve separation.[3]
Experimental Protocol:
| Parameter | Condition |
| Instrument | HPLC system with UV Detector |
| Column | Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm or equivalent |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Detection | UV at 230 nm |
| Sample Diluent | Mobile Phase |
Trustworthiness (System Suitability Criteria):
-
Resolution: ≥ 2.0 between the (S)- and (R)-enantiomer peaks.
-
Limit of Quantitation (LOQ): The method should be validated to have an LOQ of ≤ 0.1% for the undesired enantiomer.
Spectroscopic Characterization
Spectroscopic methods provide definitive structural confirmation of the analyte and are invaluable for identifying unknown impurities or degradation products.
Mass Spectrometry (MS)
Rationale: Coupled with HPLC, MS is the definitive tool for confirming molecular weight and providing structural fragments. Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the ether oxygen can be readily protonated.
Protocol (LC-MS):
-
Ionization Mode: ESI, Positive
-
Expected [M+H]⁺: m/z 231.10
-
Expected Fragmentation: Key fragments would likely arise from the cleavage of the ether bond, leading to ions corresponding to the protonated 5-methoxy-1-naphthol (m/z 175.08) and the glycidyl moiety. The study of oxiran-2-ylium intermediates is crucial for elucidating the structure of such molecules.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides an unambiguous structural fingerprint of the molecule. ¹H and ¹³C NMR spectra can confirm the connectivity of all atoms.
Protocol:
-
Solvent: CDCl₃
-
¹H NMR (Expected Signals):
-
Aromatic protons on the naphthalene ring (multiple signals, ~7.0-8.2 ppm).
-
Methoxy group (-OCH₃) singlet (~3.9-4.0 ppm).[5]
-
Oxirane ring protons (three distinct signals in the ~2.7-3.4 ppm range).
-
Methylene bridge protons (-O-CH₂-) (two distinct signals, ~4.0-4.4 ppm).
-
-
¹³C NMR (Expected Signals):
-
Aromatic carbons (~100-158 ppm).
-
Methoxy carbon (~55-56 ppm).[6]
-
Oxirane carbons (~44 and 50 ppm).
-
Methylene bridge carbon (~69-70 ppm).
-
Forced Degradation & Stability-Indicating Method Development
Forced degradation studies are a regulatory requirement (ICH Q1A) to establish the intrinsic stability of a drug substance and to demonstrate the specificity of the analytical method.[7][8] The goal is to achieve 5-20% degradation to identify potential degradation products and pathways.[8][9]
Workflow for Forced Degradation: The following diagram outlines the systematic approach to performing forced degradation studies.
Caption: Workflow for forced degradation and method validation.
Detailed Protocols for Stress Conditions:
-
Acidic Hydrolysis:
-
Dissolve the sample in a small amount of acetonitrile and dilute with 0.1N HCl to the target concentration.
-
Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1N NaOH before injection.
-
Expected Degradation: Rapid opening of the oxirane ring to form the corresponding chlorohydrin or diol.
-
-
Basic Hydrolysis:
-
Dissolve the sample in a small amount of acetonitrile and dilute with 0.1N NaOH.
-
Heat at 60°C, monitoring at the same time points.
-
Neutralize with an equivalent amount of 0.1N HCl before injection.
-
Expected Degradation: Ring-opening to form the diol, 3-((5-methoxy-1-naphthalenyl)oxy)propane-1,2-diol.
-
-
Oxidative Degradation:
-
Dissolve the sample in diluent and add 3% hydrogen peroxide.
-
Keep at room temperature, monitoring over 24 hours.
-
Expected Degradation: Oxidation may be slower but could lead to degradation of the naphthalene ring or other oxidative side products.
-
-
Thermal & Photolytic Degradation:
-
Expose the solid API to 80°C in a stability chamber.
-
Expose both solid API and a solution in quartz cuvettes to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²).[10]
-
Sample at appropriate time points and analyze.
-
Trustworthiness (Data Evaluation): The stability-indicating power of the UPLC method is confirmed if:
-
All major degradation peaks are well-resolved from the parent peak (Resolution > 2.0).
-
The mass balance is close to 100%, indicating that all major degradation products are detected.
-
The peak purity analysis (using a PDA detector) of the parent peak in stressed samples passes, confirming no co-eluting impurities.
Overall Analytical Control Strategy
A robust analytical strategy ensures that the quality of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane is consistently monitored throughout the development lifecycle.
Caption: A typical analytical control workflow for quality assessment.
References
-
Odeja, O. A., et al. (2023). Anti-nutritional and gas chromatography-mass spectrometry (GC-MS) analysis of ethanol root extract and fractions of Sphenocentrum jollyanum. Oxford Academic. [Link]
-
Wala-Jerzykiewicz, A., & Szymanowski, J. (n.d.). Analysis of Free Oxirane and 1,4-Dioxane Contents in the Ethoxylated Surface-Active Compounds by Means of Gas Chromatography with Headspace Sample Injection. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]
-
SIELC Technologies. (n.d.). Separation of Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. (2018). Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-. [Link]
-
PubChem. (n.d.). (2S)-2-((1-Naphthalenyloxy)methyl)oxirane. National Center for Biotechnology Information. [Link]
-
Supporting Information. (n.d.). Analytic Data. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
International Journal of Research in Pharmacy and Science. (2025). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. [Link]
-
DiVA. (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
Systematic Reviews in Pharmacy. (2020). The Synthesis and Characterisation of a New Tröger's Base Content Methoxy Group. [Link]
-
ResearchGate. (n.d.). Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method. [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Beilstein Journals. (n.d.). Supporting Information. [Link]
-
Molecules. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. [Link]
Sources
- 1. Separation of Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methoxynaphthalene(93-04-9) 1H NMR [m.chemicalbook.com]
- 6. 2-METHOXY-1-NAPHTHALDEHYDE(5392-12-1) 13C NMR [m.chemicalbook.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. biomedres.us [biomedres.us]
Application Note: Chromatographic Analysis of Epoxide-Containing Naphthalenes (HPLC & GC-MS)
Abstract
The analysis of epoxide-containing naphthalenes, specifically naphthalene-1,2-oxide , presents a unique analytical challenge due to the compound's high electrophilic reactivity and thermal instability. While essential for understanding polycyclic aromatic hydrocarbon (PAH) metabolism and toxicity, these analytes spontaneously rearrange to naphthols (the "NIH Shift") under thermal stress or hydrolyze to dihydrodiols under acidic conditions. This guide provides a validated protocol for the preservation and quantification of intact naphthalene epoxides using HPLC-UV/FLD, while critically evaluating the limitations and specific utility of GC-MS for this application.
Introduction & Chemical Context
Naphthalene-1,2-oxide is the primary metabolite of naphthalene formed by Cytochrome P450 monooxygenases.[1] It is a reactive electrophile responsible for covalent binding to cellular macromolecules, leading to cytotoxicity.
The Stability Paradox
The core difficulty in analyzing this compound lies in its tendency to stabilize via two degradation pathways:
-
Thermal Rearrangement (NIH Shift): Under heat (e.g., GC injector ports), the epoxide ring opens and a hydride shift occurs, reforming the aromatic system to produce 1-naphthol .
-
Hydrolysis: In aqueous acidic media, epoxide hydrolase enzymes or simple acid catalysis convert the epoxide to 1,2-dihydro-1,2-dihydroxynaphthalene (dihydrodiol) .
Critical Directive: For quantification of the intact epoxide, Reverse-Phase HPLC is the gold standard. GC-MS should be reserved for analyzing stable rearrangement products or requires specific derivatization.
Sample Preparation & Handling
Objective: Prevent spontaneous hydrolysis and rearrangement prior to injection.
Reagents
-
Solvent: Acetonitrile (ACN), HPLC Grade. Note: Avoid Methanol if possible, as it can act as a nucleophile under certain conditions.
-
Buffer: Ammonium Bicarbonate (pH 7.5 - 8.0) or Phosphate Buffer (pH 7.4). Avoid acidic buffers.
-
Stabilizer: Triethylamine (TEA) (Optional, trace amounts to maintain basicity).
Protocol
-
Extraction: Extract biological samples (microsomes/tissue) immediately into ice-cold Acetonitrile . The organic solvent precipitates proteins (stopping enzymatic hydrolysis) and stabilizes the epoxide.
-
Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.
-
Filtration: Use a 0.2 µm PTFE filter.[2] Do not use Nylon filters, as they can bind PAHs.
-
Storage: Analyze immediately. If storage is necessary, keep at -80°C in amber glass vials (to prevent photo-degradation).
Method A: HPLC-UV/Fluorescence (Gold Standard)
This method prioritizes the separation of the intact epoxide from its degradation products (1-naphthol, 2-naphthol, and 1,2-dihydrodiol).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| System | HPLC with Diode Array (DAD) or Fluorescence (FLD) | FLD offers 10-100x higher sensitivity for PAHs. |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse PAH or Phenomenex Kinetex), 150mm x 4.6mm, 3.5µm | Polymeric C18 bonding provides shape selectivity for planar PAHs. |
| Mobile Phase A | Water (pH 7.5 with 5mM Ammonium Acetate) | Neutral/Slightly basic pH prevents acid-catalyzed hydrolysis on-column. |
| Mobile Phase B | Acetonitrile (100%) | High elution strength, aprotic. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temp | 25°C (Ambient) | CRITICAL: Do not heat the column oven. Heat accelerates degradation. |
| Injection | 10 µL | - |
Gradient Profile
-
0-2 min: 30% B (Isocratic hold to elute polar dihydrodiols)
-
2-15 min: 30% -> 80% B (Linear gradient)
-
15-20 min: 80% B (Wash)
-
20-25 min: 30% B (Re-equilibration)
Detection Settings
-
UV: 265 nm (Epoxide max), 280 nm (Naphthols).
-
Fluorescence: Excitation: 280 nm / Emission: 330 nm.
Expected Elution Order
-
1,2-Dihydro-1,2-dihydroxynaphthalene (Most Polar)
-
Naphthalene-1,2-oxide (Target)
-
1-Naphthol
-
2-Naphthol
Method B: GC-MS (The "Artifact" Method)
Warning: Direct injection of naphthalene-1,2-oxide into a hot GC inlet (250°C+) will result in near-quantitative conversion to 1-naphthol.
When to use:
-
When analyzing total metabolic flux (sum of epoxide + naphthol).
-
When using specific derivatization agents (e.g., alkylthiol trapping).
-
If "Cold On-Column" injection is available.
Standard GC-MS Protocol (for Total Naphthols)
| Parameter | Setting |
| Inlet | Splitless, 250°C |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 60°C (1 min) -> 20°C/min -> 300°C (3 min) |
| Transfer Line | 280°C |
| Source Temp | 230°C |
| Ionization | EI (70 eV) |
| Scan Mode | SIM (m/z 144 for epoxide/naphthol, m/z 115, 116) |
Data Interpretation: If you inject pure Naphthalene-1,2-oxide and see a peak at the retention time of 1-Naphthol with m/z 144, this is an artifact . You are detecting the thermal degradation product.
Visualizing the Analytical Logic
The following diagrams illustrate the decision-making process and the chemical mechanisms involved.
Diagram 1: Analytical Workflow Decision Tree
Caption: Decision tree for selecting the appropriate chromatographic technique based on analytical goals.
Diagram 2: The "NIH Shift" & Thermal Instability
Caption: Mechanism of thermal rearrangement (NIH Shift) vs. hydrolytic degradation.
Validation & Performance Metrics
When validating the HPLC method, the following criteria indicate a robust protocol:
| Metric | Acceptance Criteria | Notes |
| Resolution (Rs) | > 1.5 between Epoxide and 1-Naphthol | Critical. If peaks merge, lower the %B organic start. |
| Tailing Factor | < 1.2 | Naphthalenes are planar; significant tailing indicates column silanol activity. |
| Stability | < 5% degradation over 4 hours | Autosampler must be kept at 4°C. |
| LOD (FLD) | ~ 0.5 - 1.0 ng/mL | Fluorescence is significantly more sensitive than UV. |
References
-
Buckpitt, A. R., et al. (1987). "Stereoselectivity of naphthalene epoxidation by mouse, rat, and hamster pulmonary, hepatic, and renal microsomal enzymes." Drug Metabolism and Disposition. Link
-
Boyd, D. R., Daly, J. W., & Jerina, D. M. (1972).[7] "Rearrangement of (1-2H)- and (2-2H)naphthalene 1,2-oxides to 1-naphthol. Mechanism of the NIH shift." Biochemistry. Link
-
Sajkowski, L., et al. (2023).[3] "Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC." MethodsX. Link
-
BenchChem. (2025).[8] "HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis." (General reference for Naphthalene derivative HPLC conditions). Link
Sources
- 1. scialert.net [scialert.net]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic and thermodynamic stability of naphthalene oxide and related compounds. A comparative microcalorimetric and computational (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rearrangement of (1- 2 H)- and (2- 2 H)naphthalene 1,2-oxides to 1-naphthol. Mechanism of the NIH shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the synthesis of beta-amino alcohols from 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane
Here is a comprehensive Application Note and Protocol guide for the synthesis of
Synthesis of -Amino Alcohols via Regioselective Aminolysis of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane[1][2]
Abstract & Scope
This technical guide details the protocol for synthesizing 1-amino-3-[(5-methoxy-1-naphthalenyl)oxy]-2-propanol derivatives. These structures represent a core pharmacophore found in "aryloxypropanolamine"
Two distinct methodologies are presented:
-
Method A (Thermal): A robust, catalyst-free reflux method suitable for volatile alkyl amines (e.g., isopropylamine).[1][2]
-
Method B (Catalytic): A Lithium Perchlorate (
) promoted method for sterically hindered or non-nucleophilic amines, operating under mild conditions.[2]
Chemical Background & Mechanism[2][3][4][5]
2.1 The Substrate: Compound A
-
IUPAC Name: 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane[1][2]
-
Role: The electrophilic coupling partner.[2][4] The 5-methoxy substituent on the naphthalene ring adds electron density, potentially increasing the basicity of the ether oxygen, but the epoxide ring reactivity is primarily governed by steric factors at the terminal carbon.
2.2 Reaction Mechanism:
Ring Opening
The formation of the
-
Regioselectivity: Attack predominantly occurs at the terminal carbon (C3) of the epoxide due to lower steric hindrance.
-
Chemo-selectivity: To prevent "bis-alkylation" (where the product reacts with a second epoxide molecule), the amine is typically used in molar excess.[1][2]
Diagram 1: Reaction Mechanism & Regioselectivity
Caption: The reaction pathway favors attack at the least hindered carbon (C3), yielding the secondary alcohol.[1][2] Excess amine suppresses the side product.
Critical Material Attributes (CMA)
| Component | Role | Key Attribute | Specification |
| Compound A | Starting Material | Purity | >97% (HPLC); Glycidyl ether intact.[1][2] |
| Amine ( | Nucleophile | Water Content | <0.5% (Water competes as a nucleophile).[1][2] |
| Isopropanol (IPA) | Solvent (Method A) | Grade | Anhydrous or HPLC Grade.[1][2] |
| Lithium Perchlorate | Catalyst (Method B)[1][2][5][6] | Hygroscopicity | Must be dry; highly deliquescent.[1][2] |
| Ethyl Acetate | Solvent (Workup) | Residue | Non-volatile residue <0.001%.[1][2] |
Experimental Protocols
4.1 Method A: Standard Thermal Aminolysis (Reflux)
Best for: Volatile amines (e.g., isopropylamine, t-butylamine) and scalable production.[1]
Reagents:
Step-by-Step Workflow:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound A (e.g., 1.0 g, ~4.3 mmol) in Isopropanol (10 mL).
-
Addition: Add the Amine (e.g., Isopropylamine, ~2.0 mL, excess) slowly at room temperature.
-
Expert Note: If the amine is a gas or highly volatile, use a sealed pressure tube or a reflux condenser cooled to -10°C.
-
-
Reaction: Heat the mixture to reflux (approx. 80-82°C for IPA) with stirring.
-
Monitoring: Monitor by TLC (Mobile Phase: 5% Methanol in DCM) or HPLC.
-
Workup:
-
Purification:
4.2 Method B: Lithium Perchlorate Catalyzed (Mild)
Best for: Valuable substrates, non-nucleophilic amines, or rapid synthesis at room temperature.
Reagents:
Step-by-Step Workflow:
-
Preparation: Prepare a solution of Compound A (1.0 equiv) in Diethyl Ether (or Acetonitrile for polar amines).
-
Catalyst Addition: Add solid
(0.2 - 0.5 equiv).[1][2] -
Reaction: Stir at Room Temperature .
-
Quench: Add water (10 mL) to dissolve the lithium salts.
-
Extraction:
-
Purification: Flash column chromatography (Silica gel; Gradient: DCM
5% MeOH/DCM).
Diagram 2: Decision Matrix for Protocol Selection
Caption: Selection guide based on amine nucleophilicity and volatility.
Analytical Validation (QC)
To validate the synthesis of the target
| Technique | Marker | Expected Observation |
| 1H NMR | Epoxide Ring | Disappearance of multiplets at |
| 1H NMR | Methine (-CH-OH) | Appearance of a multiplet at |
| IR | Hydroxyl (-OH) | Broad stretch at 3300–3400 |
| MS (ESI) | Molecular Ion |
Troubleshooting & Optimization
-
Issue: Bis-alkylation (Tertiary amine formation).
-
Issue: Incomplete Reaction.
-
Issue: Product is an oil/gum.
References
-
Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides under solvent-free conditions.[2][6] Canadian Journal of Chemistry.[2] Link[1][2]
-
Shivani, et al. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: Applications to synthesis of Propranolols. Journal of Molecular Catalysis A: Chemical.[2] Link
-
Chakraborti, A. K., et al. (2004). Catalytic role of lithium perchlorate in the regioselective ring opening of epoxides.[12] Organic & Biomolecular Chemistry.[1][2][13][14] Link
-
PubChem Compound Summary. 2-[(1-Naphthalenyloxy)methyl]oxirane.[1][2][3][15] National Center for Biotechnology Information.[1][2] Link[1][2]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-[(1-Naphthyloxy)methyl]oxirane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. (2S)-2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 148933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate [organic-chemistry.org]
- 13. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. 2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 91521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane
Current Status: Operational Topic: Reaction Optimization & Troubleshooting Guide Target Molecule: 5-Methoxy-1-naphthyl Glycidyl Ether (MGNE) Reaction Class: Williamson Ether Synthesis / Phase Transfer Catalysis (PTC)[1]
Executive Summary
This guide addresses the optimization of the
While standard Williamson ether synthesis protocols exist, the specific electronic donation from the 5-methoxy group and the lability of the epoxide ring require precise control over water content , base strength , and stoichiometry to prevent dimerization and hydrolysis. This guide prioritizes Solid-Liquid Phase Transfer Catalysis (S-L PTC) as the superior methodology for yield and purity.[1]
Module 1: The "Gold Standard" Protocol
User Query: What is the recommended starting protocol to maximize yield and minimize ring-opening side reactions?
Technical Response: We recommend a Solid-Liquid Phase Transfer Catalysis (S-L PTC) system.[1] Unlike biphasic aqueous systems (Liquid-Liquid), S-L PTC eliminates bulk water, significantly reducing the hydrolysis of both the epichlorohydrin starting material and the epoxide product.[1]
Optimized Reaction Conditions
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1:5 to 1:10 (Naphthol : ECH) | High excess ECH acts as a "diluent" to prevent the product from reacting with unreacted naphthol (Dimerization).[1] |
| Base | Potassium Carbonate ( | Milder than NaOH.[1] Solid state prevents hydrolytic ring opening.[1] |
| Catalyst | TBAB (Tetra-n-butylammonium bromide) | 5-10 mol%.[1] Facilitates transport of the naphthoxide anion into the organic phase.[1] |
| Solvent | Acetonitrile (MeCN) or Butanone (MEK) | Polar aprotic solvents enhance the nucleophilicity of the naphthoxide.[1] |
| Temperature | 60°C - 70°C | Optimal kinetic window.[1] >80°C risks ECH polymerization; <50°C results in sluggish conversion.[1] |
| Time | 3 - 5 Hours | Monitor by HPLC. Extended times increase impurity profiles.[1] |
Step-by-Step Methodology (SOP)
-
Charge: To a dry reaction vessel equipped with a reflux condenser, add 5-methoxy-1-naphthol (1.0 eq) and Acetonitrile (10 volumes).
-
Catalyst: Add TBAB (0.05 eq).[1] Stir until dissolved.
-
Base: Add anhydrous
(2.0 eq) in a single portion. Note: The mixture is heterogeneous.[1] -
Reagent: Add Epichlorohydrin (5.0 - 8.0 eq) dropwise over 15 minutes.
-
Reaction: Heat the mixture to 65°C with vigorous stirring (critical for S-L PTC).
-
IPC (In-Process Control): Sample at 3 hours. Quench sample in cold MeCN/Water.[1] Target: <2% Starting Material.
-
Workup: Filter off the solid salts while warm. Evaporate solvent and excess ECH under reduced pressure (keep bath <50°C to prevent polymerization).[1]
-
Purification: Recrystallize from Isopropanol/Hexane or purify via silica column (Eluent: Hexane/EtOAc).
Module 2: Troubleshooting & FAQs
Category A: Impurity Profile
Q: I am seeing a large peak at RRT 1.2-1.5 (Dimer). How do I stop this? A: The "Dimer" is formed when the product (the epoxide) acts as the electrophile instead of epichlorohydrin, reacting with a second molecule of 5-methoxy-1-naphthol.[1]
-
Root Cause: Low local concentration of Epichlorohydrin relative to the naphthol.[1]
-
Fix: Increase the equivalents of Epichlorohydrin (move from 1:3 to 1:8). Ensure vigorous stirring to prevent localized "starvation" zones.[1]
Q: My product contains a diol impurity (Hydrolysis). A: This is 3-[(5-methoxy-1-naphthalenyl)oxy]-1,2-propanediol.[1]
-
Root Cause: Presence of water in the system or use of aqueous base (NaOH/KOH).[1]
-
Fix: Switch to anhydrous
(S-L PTC). Dry your solvents (MeCN) over molecular sieves before use.[1] Ensure TBAB is not wet (it is hygroscopic).[1]
Category B: Reaction Kinetics
Q: The reaction stalls at 80% conversion. A: This is often due to "Catalyst Poisoning" or surface passivation of the solid base.[1]
-
Fix 1: Increase agitation speed (RPM). S-L PTC is mass-transfer limited.[1]
-
Fix 2: Add a secondary portion of catalyst (2 mol%) at the 3-hour mark.
Q: The reaction mixture turned into a gummy solid. A: You have triggered the polymerization of Epichlorohydrin.
-
Root Cause: Temperature too high (>90°C) or addition of strong mineral acids/Lewis acids.[1]
-
Fix: Maintain strict temperature control (60-65°C). Ensure the reaction vessel is free of acidic residues before starting.[1]
Module 3: Visualizing the Chemistry
Diagram 1: Reaction Pathways & Failure Modes
This diagram illustrates the desired pathway versus the critical side reactions (Dimerization and Hydrolysis) that must be controlled.[1]
Caption: Figure 1. Mechanistic pathway showing the competition between Product formation (Green) and Impurity generation (Red).
Diagram 2: Troubleshooting Logic Tree
Use this flow to diagnose low yield or purity issues during optimization.
Caption: Figure 2.[1] Decision matrix for optimizing reaction parameters based on analytical feedback.
References
-
Yadav, G. D., & Kulkarni, M. G. (2017).[1] Selective synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane from 1-naphthol and epichlorohydrin under solid–liquid phase transfer catalysis: a waste minimization strategy.[1][2][3] Clean Technologies and Environmental Policy, 19, 1223–1230.[1][4]
-
Jovanović, S., et al. (2006).[1][2] Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin. Journal of the Serbian Chemical Society, 71(8-9), 867-877.[1]
-
Bivona, L. A., et al. (2010).[1][4] Selective O-Alkylation of 2-Naphthol using Phosphonium-Based Ionic Liquid as the Phase Transfer Catalyst.[1][4] Organic Process Research & Development, 14(5).
-
PubChem. (n.d.).[1] 2-(Naphthalen-1-yloxymethyl)oxirane (Compound Summary). National Library of Medicine.[1] [1]
Sources
Technical Guide: Troubleshooting Side Reactions in Naphthalenyl Oxirane Synthesis
Executive Summary & Core Challenges
Naphthalenyl oxiranes are high-value intermediates in the synthesis of beta-blockers (e.g., propranolol analogs), antifungals, and chiral resolving agents.[1] However, the naphthalene moiety introduces specific electronic effects—specifically electron-donating capability via resonance—that destabilize the oxirane ring, making it prone to Meinwald rearrangement and nucleophilic ring opening .[1]
Successful synthesis requires navigating three competing pathways:
-
Acid-Catalyzed Rearrangement: The electron-rich naphthalene ring stabilizes carbocation intermediates, facilitating rapid rearrangement to aldehydes or ketones.
-
Polymerization: Vinyl naphthalenes are prone to radical polymerization, which competes with epoxidation.[1]
-
Aromatic Oxidation: Strong oxidants can attack the electron-rich naphthalene ring system itself.
Critical Reaction Pathways (Visualized)
The following diagram illustrates the divergence between the desired epoxidation and the primary failure modes.
Figure 1: Mechanistic divergence in naphthalenyl oxirane synthesis.[2] Green path indicates success; red paths indicate primary failure modes driven by the electron-rich aromatic system.
Module 1: Oxidative Synthesis (mCPBA/Peroxides)
The Issue: The most common failure mode in mCPBA epoxidation of vinyl naphthalenes is in situ acidolysis . The byproduct of the reaction is m-chlorobenzoic acid (mCBA), which is strong enough to protonate the naphthyl epoxide. Due to the resonance stabilization of the benzylic cation by the naphthalene ring, the epoxide opens and rearranges (Meinwald Rearrangement) or hydrolyzes immediately.
Troubleshooting Protocol: The "Buffered Biphasic" System
To prevent acid-catalyzed degradation, you must neutralize mCBA as it forms.[1]
Step-by-Step Methodology:
-
Solvent System: Do not use pure DCM. Use a biphasic mixture of DCM : 0.5 M Aqueous NaHCO₃ (1:1) .
-
Reagent Preparation: Dissolve mCPBA in the DCM layer. Ensure the vinyl naphthalene is fully dissolved.
-
Execution: Rapid stirring is critical to ensure the mCBA produced in the organic phase is immediately neutralized at the interface by the aqueous bicarbonate.
-
Quench: Do not just concentrate. Wash the organic layer with 10% Na₂SO₃ (to remove excess peroxide) followed by saturated NaHCO₃ (to remove residual acid) before drying.
Quantitative Comparison:
| Condition | Yield (Oxirane) | Yield (Aldehyde/Ketone) | Mechanism of Failure |
| Standard mCPBA (DCM) | < 40% | > 50% | Acid-catalyzed rearrangement |
| Buffered Biphasic | > 85% | < 5% | Acid neutralization prevents ring opening |
| Excess mCPBA (>2 equiv) | 60% | 10% (plus ring oxidation) | Electrophilic attack on naphthalene ring |
Expert Insight: If using Sharpless Epoxidation, the titanium catalyst can act as a Lewis acid to trigger rearrangement during workup.[1] Always add 30% citric acid-saturated brine during the quench to chelate titanium tightly before allowing the mixture to warm up [1].
Module 2: Ylide-Mediated Synthesis (Corey-Chaykovsky)
The Issue: When synthesizing epoxides from naphthaldehydes using sulfur ylides, a common side reaction is elimination or betaine stability .[1] The intermediate betaine (alkoxide) is stabilized by the naphthalene ring, sometimes slowing ring closure and allowing side reactions like proton transfer.
Troubleshooting:
-
Reagent Selection: Use trimethylsulfoxonium iodide (Me₃SOI) rather than trimethylsulfonium iodide. The sulfoxonium ylide is "softer" and reversible, favoring thermodynamic equilibration to the trans-epoxide and reducing irreversible side reactions.
-
Base Choice: Avoid n-BuLi if possible; use NaH in DMSO . DMSO facilitates the breakdown of the betaine intermediate into the epoxide.
Module 3: Purification & Stability (The "Hidden" Killer)
The Issue: Researchers often synthesize the product successfully, only to destroy it during purification. Naphthalenyl oxiranes are highly sensitive to silica gel . The acidic hydroxyl groups on silica surface catalyze the rearrangement to naphthaldehydes or naphthalenones within minutes.
Protocol: Deactivated Chromatography vs. Recrystallization[3]
Option A: Deactivated Silica Chromatography If chromatography is necessary, you must deactivate the silica:[1]
-
Slurry silica gel in Hexanes containing 2.5% Triethylamine (Et₃N) .
-
Pack the column with this slurry.
-
Run the column using an eluent also containing 1% Et₃N .
Option B: Recrystallization (Recommended) Many naphthalenyl oxiranes are crystalline solids.
-
Solvent: Hot cyclohexane or heptane (avoid ethanol/methanol as they can cause solvolysis/ring opening at high temps).
-
Process: Dissolve at reflux, cool slowly to RT, then to 4°C. This avoids the acidity of silica entirely.
Figure 2: Decision tree for purification to avoid silica-induced degradation.[1]
FAQ & Troubleshooting Guide
Q1: My product spot on TLC turns into a streak or a lower Rf spot after a few minutes. What is happening? A: This is "on-plate decomposition." The acidic silica binder on the TLC plate is rearranging your epoxide to an aldehyde/ketone. Fix: Dip your TLC plate in a 5% triethylamine/hexane solution and dry it before spotting your compound to get an accurate Rf.
Q2: I see a "polymer" gum at the baseline. How do I prevent this? A: Vinyl naphthalenes polymerize easily via radical mechanisms. Fix: Add a radical inhibitor like BHT (butylated hydroxytoluene) (0.1 mol%) to the reaction mixture if using oxidative methods. Ensure your reaction is kept in the dark and under inert atmosphere (Ar/N2).
Q3: The NMR shows a mixture of epoxide and aldehyde. Did the reaction fail? A: Not necessarily. If the crude NMR was clean but the purified product contains aldehyde, the rearrangement happened during purification (likely on the column). If the crude NMR shows aldehyde, the reaction conditions were too acidic (see Module 1).
Q4: Can I use ethanol for recrystallization? A: Proceed with caution. Naphthyl epoxides can undergo ethanolysis (ring opening by ethanol) at reflux temperatures, forming the ethoxy-alcohol.[1] Hydrocarbon solvents (heptane, hexane, toluene) are safer.[1]
References
-
Sharpless Epoxidation Mechanism & Workup
-
Meinwald Rearrangement of Aryl Epoxides
-
Silica Gel Catalyzed Ring Opening
-
Corey-Chaykovsky Reaction Side Products
-
Polymerization of Vinyl Naphthalene
Sources
- 1. rsc.org [rsc.org]
- 2. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines [organic-chemistry.org]
- 4. Syndioselective Polymerization of Vinylnaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane
Welcome to the technical support center for the synthesis and purification of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing actionable troubleshooting steps to improve both the yield and purity of your target compound.
Introduction to the Synthesis Pathway
The synthesis of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane is typically achieved via a robust two-step sequence. Understanding this pathway is the first step in effective troubleshooting.
-
Step 1: Williamson Ether Synthesis. This classic Sₙ2 reaction involves the formation of an aryl allyl ether intermediate. The hydroxyl group of 5-methoxy-1-naphthol is deprotonated by a base to form a nucleophilic naphthoxide ion, which then displaces a halide from an allyl electrophile (e.g., allyl bromide).[1][2]
-
Step 2: Epoxidation. The allyl group of the intermediate, 1-(allyloxy)-5-methoxynaphthalene, is then oxidized to form the desired epoxide ring. This is commonly achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3]
This guide is structured as a series of frequently asked questions (FAQs) that address specific issues you might encounter at each stage of this process.
Visualized Experimental Workflow
Caption: Overall workflow for the synthesis of the target oxirane.
Part 1: Troubleshooting the Williamson Ether Synthesis
This initial step is critical; a low yield or impure intermediate will invariably lead to problems in the subsequent epoxidation and final purification.
FAQ 1: My yield of the allyl ether intermediate is low, and TLC analysis shows a significant amount of unreacted 5-methoxy-1-naphthol. What's wrong?
This is a common issue that typically points to incomplete deprotonation of the starting naphthol or suboptimal Sₙ2 reaction conditions.
Answer:
The Williamson ether synthesis is an Sₙ2 reaction where a naphthoxide anion attacks an alkyl halide.[2][4][5] For this to occur efficiently, the phenolic proton of 5-methoxy-1-naphthol must be effectively removed to generate the nucleophile.
Troubleshooting Steps:
-
Evaluate Your Base: The pKa of a naphthol is around 9.5, significantly more acidic than a simple alcohol, but a sufficiently strong base is still required for complete deprotonation.
-
Moderate Bases (e.g., K₂CO₃, Na₂CO₃): These are often sufficient and are easy to handle and remove. However, they may require heating to drive the reaction to completion.[6]
-
Strong Bases (e.g., NaOH, KOH, NaH): Sodium hydroxide or potassium hydroxide are effective and economical choices.[1][5] Sodium hydride (NaH) is a very powerful, non-nucleophilic base that ensures irreversible deprotonation but requires an anhydrous solvent and careful handling.[7]
-
-
Check Your Solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.
-
Polar Aprotic Solvents (DMF, Acetonitrile, Acetone): These are ideal for Sₙ2 reactions as they solvate the cation but leave the naphthoxide anion relatively "naked" and highly nucleophilic.[8]
-
-
Optimize Temperature: While some Williamson syntheses proceed at room temperature, heating under reflux can significantly increase the reaction rate, especially when using weaker bases like carbonates.[6] Monitor the reaction by TLC to avoid potential decomposition at excessively high temperatures.
Table 1: Comparison of Base/Solvent Systems for Williamson Ether Synthesis
| Base | Recommended Solvent(s) | Typical Temperature | Pros | Cons |
| K₂CO₃ | Acetone, Acetonitrile | Reflux | Easy to handle/remove; mild. | Slower reaction; may not go to completion. |
| NaOH/KOH | Ethanol, DMF | RT to 60°C | Inexpensive; effective.[9] | Can introduce water, which may affect side reactions. |
| NaH | Anhydrous DMF, THF | 0°C to RT | Irreversible deprotonation; high yield.[7] | Requires inert atmosphere and anhydrous conditions; safety hazard. |
Part 2: Troubleshooting the Epoxidation Reaction
The conversion of the allyl ether to the epoxide is a delicate oxidation. The primary challenges are achieving complete conversion while preventing unwanted side reactions, particularly the opening of the newly formed epoxide ring.
FAQ 2: The epoxidation reaction is sluggish and does not go to completion. How can I improve the conversion rate?
Answer:
Low conversion suggests an issue with the reactivity of your oxidizing agent or suboptimal reaction conditions.
Troubleshooting Steps:
-
Check the Quality of the Oxidant: Peroxyacids like m-CPBA can decompose over time, especially if not stored properly (cold and dry). Use a fresh batch or test the activity of your current batch using a standard alkene.
-
Increase Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the oxidizing agent to drive the reaction to completion. Monitor carefully by TLC to avoid over-oxidation or side reactions with the electron-rich naphthalene ring.
-
Solvent Choice: The reaction is typically run in a non-reactive, aprotic solvent like dichloromethane (DCM) or chloroform.
-
Temperature Control: Epoxidations are often started at a low temperature (e.g., 0°C) and then allowed to warm to room temperature. If the reaction is slow, gentle heating (e.g., to 40°C) can be attempted, but this increases the risk of side reactions.[8]
FAQ 3: My final product is contaminated with a significant amount of a more polar byproduct, likely the corresponding diol. How can I prevent this?
Answer:
The formation of 1-[[(5-methoxy-1-naphthalenyl)oxy]methyl]-1,2-ethanediol is a classic side reaction caused by the acid-catalyzed ring-opening of the epoxide.[10] The nucleophile in this case is typically water.
Causality and Prevention:
-
Acidic Byproducts: Commercial m-CPBA contains meta-chlorobenzoic acid. As the reaction proceeds, more of this acidic byproduct is generated, which can catalyze the hydrolysis of the epoxide product.
-
Moisture: Any water present in the reaction mixture can act as a nucleophile.
Troubleshooting Steps:
-
Buffer the Reaction: Add a solid buffer like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) to the reaction mixture. This will neutralize the acidic byproduct as it forms, preventing the pH from dropping and minimizing epoxide ring-opening.
-
Use Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dry to minimize the presence of water.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as determined by TLC). Prompt workup is key.
-
Consider Alternative Reagents: While m-CPBA is common, other epoxidation systems can offer different selectivity and conditions. For example, transition metal-catalyzed epoxidations using hydroperoxides can be highly efficient.[11][12]
Caption: Competing reaction pathways during epoxidation.
Part 3: Purification Strategies
Effective purification is essential to obtain the target compound with the high purity required for downstream applications.
FAQ 4: I am having difficulty separating my final product from the unreacted allyl ether intermediate using column chromatography. What should I do?
Answer:
The allyl ether intermediate and the epoxide product often have very similar polarities, making their separation challenging.
Troubleshooting Steps:
-
Optimize Your Solvent System:
-
Use a Shallow Gradient: If using automated flash chromatography, run a very shallow gradient (e.g., 0-15% ethyl acetate in hexanes over many column volumes).
-
Test Different Solvents: Sometimes, switching the polar component of the eluent can improve separation. For example, try using a hexane/diethyl ether or hexane/DCM mixture instead of hexane/ethyl acetate.
-
-
Improve Column Efficiency:
-
Use High-Quality Silica: Ensure you are using silica gel with a small and uniform particle size (e.g., 40-63 µm).
-
Proper Packing: A well-packed column is crucial. Use the slurry method to pack the column to avoid air bubbles and channeling.
-
-
Drive the Reaction to Completion: The easiest way to avoid a difficult separation is to minimize the amount of starting material in the crude product. Revisit the troubleshooting steps for the epoxidation reaction to ensure >95% conversion before beginning purification.
Table 2: Typical Purification Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic compounds.[13] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Start with low polarity (e.g., 95:5) and gradually increase the ethyl acetate content. |
| Loading | Dry Loading | Adsorbing the crude product onto a small amount of silica before loading can lead to sharper bands and better separation. |
| Detection | UV (254 nm) | The naphthalene ring system is strongly UV-active, making it easy to monitor fractions. |
Troubleshooting Decision Tree
Use this flowchart to systematically diagnose issues with your synthesis.
Caption: A logical guide for troubleshooting the synthesis.
References
- Epoxidation process for aryl allyl ethers.
- The Williamson Ether Synthesis. University of Missouri-St. Louis.
- Epoxidation process for aryl allyl ethers.
- Williamson Ether Synthesis: 2-Naphthoxyacetic Acid From 2-Naphthol and Chloroacetic Acid. Scribd.
- Williamson Ether Synthesis. University of Colorado Boulder.
- Stereochemistry of epoxidation of allylic and homoallylic cyclohexene alcohols. Journal of the Chemical Society, Perkin Transactions 1.
- Williamson Ether Synthesis. Chemistry Steps.
- What is the reaction mechanism of B-naphthol methyl ether via Williamson synthesis method with any strong base? ECHEMI.
- Supporting Inform
- Synthesis and Reactions of Epoxides: The Complete Guide.
- Organic Syntheses Procedure. Organic Syntheses.
- Chapter 18 – Ethers and Epoxides; Thiols and Sulfides Solutions to Problems. Pressbooks.
- Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry.
- Mechanism Challenge: Epoxide Form
- Epoxide reactions. Organic Chemistry 1: An open textbook.
- 2-Methoxynaphthalene
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. transformationtutoring.com [transformationtutoring.com]
- 4. scribd.com [scribd.com]
- 5. echemi.com [echemi.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. CN1303382A - Epoxidation process for aryl allyl ethers - Google Patents [patents.google.com]
- 12. US6087513A - Epoxidation process for aryl allyl ethers - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
Enhancing the fluorescence quantum yield of naphthalene-based probes
Technical Support Center: Naphthalene-Based Probes
Subject: Optimization of Fluorescence Quantum Yield (
Welcome to the Naphthalene Probe Engineering Hub
You are likely here because your naphthalene or 1,8-naphthalimide derivative is exhibiting suboptimal brightness. Naphthalene derivatives are chemically robust and synthetically versatile, but they suffer from notorious quenching pathways in aqueous environments.
This guide is not a textbook; it is a troubleshooting manual designed to diagnose the specific photophysical "leak" in your system and patch it. We categorize solutions into Structural Engineering (synthesis phase) and Environmental Control (assay phase).
Module 1: Structural Engineering (Synthesis Phase)
Diagnosis: The probe has low intrinsic brightness (
Root Cause Analysis: Naphthalene itself is a rigid, planar fluorophore, but without "push-pull" electronics, its transition probability is low. Furthermore, flexible substituents often lead to Twisted Intramolecular Charge Transfer (TICT) , a non-radiative decay pathway that kills fluorescence.
Protocol 1.1: The "Push-Pull" Optimization
To maximize
-
The Fix: For 1,8-naphthalimides, introduce a strong electron-donating group (EDG) at the C-4 position .[1]
-
Why: This creates a dipole moment between the amine (donor) and the imide (acceptor).
-
Causality: The C-4 substitution breaks the symmetry and allows for a strong
transition, shifting emission from UV/blue to green/yellow and significantly boosting [1].
Protocol 1.2: Suppressing TICT (The "Julolidine" Fix)
Symptom: Your probe is bright in hexane but non-fluorescent in methanol or water. Mechanism: Upon excitation, the C-4 amino group rotates 90° relative to the naphthalene plane, forming a twisted state (TICT) that decays non-radiatively (heat) rather than emitting a photon [2].
The Solution: Rigidify the donor amine.
-
Avoid: Diethylamino or dimethylamino groups (freely rotating).
-
Deploy: Julolidine or Piperidine rings fused to the naphthalene core.
-
Result: This mechanically locks the nitrogen lone pair in conjugation with the
-system, preventing the twisted state and restoring in polar solvents.
Visualization: Structural Optimization Logic
Figure 1: Decision tree for structural modification of naphthalimide scaffolds to minimize non-radiative decay.
Module 2: Environmental Control (Assay Phase)
Diagnosis: The probe is bright in DMSO/Ethanol but "crashes out" or dims significantly in aqueous buffer.
Root Cause Analysis:
Planar aromatic systems like naphthalene are prone to Aggregation-Caused Quenching (ACQ) .[2][3] In water, hydrophobic effects drive the molecules to stack (
FAQ: How do I stop ACQ without changing the probe structure?
Answer: You must use "Supramolecular Shielding."
Method A: Cyclodextrin Encapsulation
Add
-
Mechanism: The hydrophobic naphthalene moiety inserts into the hydrophobic cavity of the cyclodextrin.
-
Benefit 1: Prevents
stacking (stops ACQ). -
Benefit 2: Shields the fluorophore from dissolved oxygen and iodide, which are collisional quenchers [4].
-
Expected Result: 2-fold to 10-fold enhancement of
.
Method B: Surfactant Micelles Use non-ionic surfactants like Tween-20 or Triton X-100 (above Critical Micelle Concentration, CMC).
-
Mechanism: The probe partitions into the micelle core, effectively sensing a "pseudo-organic" environment while the bulk solution remains aqueous.
Module 3: Measurement Protocol (Standard Operating Procedure)
Issue: "My calculated quantum yield is impossible (>1.0) or varies wildly."
Corrective Action: Implement the Relative Optical Method with strict refractive index correction.
Step-by-Step Protocol
Prerequisites:
-
Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄,
) for blue emitters; Rhodamine 6G (in Ethanol, ) for green/yellow emitters [5]. -
Solvents: Spectroscopic grade.[4]
Procedure:
-
Absorbance Tuning: Prepare solutions of your Probe (Sample) and the Standard.[4]
-
Critical: Adjust concentration so Absorbance (A) at the excitation wavelength (
) is 0.02 – 0.05 . -
Why:
causes Inner Filter Effects (re-absorption of emitted light), artificially lowering your measured .
-
-
Acquisition: Record the fluorescence emission spectrum for both Sample and Standard using the exact same slit widths and detector voltage.
-
Integration: Calculate the integrated area (
) under the emission curve for both. -
Calculation: Use the following equation:
| Variable | Definition | Common Pitfall |
| Quantum Yield | Confusing absolute vs. relative values. | |
| Integrated Area | Integrating scatter peaks (Rayleigh/Raman) by mistake. | |
| Absorbance at | Measuring A at peak max instead of excitation | |
| Refractive Index | Ignoring this term. (e.g., Water |
Visualization: Measurement Workflow
Figure 2: Workflow for accurate relative quantum yield determination.
Module 4: Troubleshooting FAQs
Q1: My probe works in the test tube but fades instantly under the microscope.
-
Diagnosis: Photobleaching.[4]
-
Fix: Naphthalene derivatives can generate singlet oxygen (
). Add an antifade reagent (e.g., DABCO or Trolox) to the mounting medium. Alternatively, check if your excitation intensity is saturating the fluorophore; reduce laser power.
Q2: I see a new emission peak at a longer wavelength when I increase concentration.
-
Diagnosis: Excimer formation.[5]
-
Explanation: At high concentrations, an excited naphthalene interacts with a ground-state naphthalene to form an excited dimer (excimer).
-
Fix: Lower the concentration. If this is a sensing application, this "ratiometric" shift can actually be exploited as a detection mechanism, but for pure brightness, it is parasitic.
Q3: Can I use 1,8-ANS or 2,6-ANS to measure protein hydrophobicity?
-
Answer: Yes. These are classic "environment-sensitive" probes. They are virtually non-fluorescent in water (due to TICT and quenching) but become highly fluorescent (
increases dramatically) when bound to hydrophobic protein pockets. This is a feature, not a bug.
References
-
Duke, R. M., et al. (2010).[6] "Fluorescent sensors based on the 1,8-naphthalimide structure." Chemical Society Reviews.
-
Grabchev, I., et al. (2022).[7] "Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides." Molecules.
-
Hong, Y., et al. (2011). "Aggregation-induced emission: phenomenon, mechanism and applications." Chemical Communications.[8]
-
Sueishi, Y., et al. (2013).[9] "The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins." Spectrochimica Acta Part A.
-
Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry.
Sources
- 1. scispace.com [scispace.com]
- 2. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. preprints.org [preprints.org]
- 6. Frontiers | 1,8-Naphthalimide-Based Multifunctional Compounds as Cu2+ Probes, Lysosome Staining Agents, and Non-viral Vectors [frontiersin.org]
- 7. Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane under different storage conditions
Welcome to the technical support guide for 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane. This document is intended for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability issues associated with this compound. Understanding its stability profile is critical for ensuring the reliability and reproducibility of experimental results.
Introduction: The Chemical Nature of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane
2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane is a molecule characterized by three key functional groups: an oxirane (epoxide) ring, an ether linkage, and a methoxy-substituted naphthalene ring system. The high ring strain of the epoxide makes it the most reactive part of the molecule and, consequently, the primary source of potential instability.[1][2][3] This guide will address the common stability challenges you may encounter and provide troubleshooting strategies to mitigate them.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, focusing on the underlying chemical principles.
Question 1: I've observed a gradual loss of purity of my compound, even when stored at low temperatures in a seemingly inert solvent. What could be the cause?
Answer: The most probable cause is the slow hydrolysis or solvent-mediated degradation of the epoxide ring. Even trace amounts of moisture or acidic/basic impurities in your solvent can catalyze the ring-opening of the epoxide to form the corresponding diol.[2][3] While low temperatures slow down this process, they do not entirely prevent it over long-term storage.
-
Causality: The three-membered epoxide ring is highly strained and susceptible to nucleophilic attack.[1][2] Water, although a weak nucleophile, can slowly react with the epoxide. This reaction is significantly accelerated by trace amounts of acid or base, which protonate the epoxide oxygen or activate the water molecule, respectively, making the ring-opening more favorable.[1][3][4]
Question 2: My reaction yields are inconsistent when using older batches of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane. How can I verify the quality of my starting material?
Answer: Inconsistent reaction yields are a classic sign of starting material degradation. Before use, especially with older batches, it is crucial to assess the purity of the compound. A simple and effective way to do this is through analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Recommendation: We recommend running a quick TLC analysis against a reference standard (if available) or a freshly opened batch. The appearance of new, more polar spots (which would remain closer to the baseline) is indicative of the formation of the diol hydrolysis product. For more quantitative analysis, HPLC is the preferred method.[5][6]
Question 3: I noticed a slight discoloration of my compound after prolonged storage, especially in a clear glass vial. Is this a concern?
Answer: Yes, discoloration can be a sign of photodegradation. The naphthalene ring system in the molecule is a chromophore that absorbs UV light.[7][8] Prolonged exposure to light, especially UV light, can lead to the formation of colored degradation products.
-
Mechanism: Naphthalene and its derivatives are known to be photolabile.[7][9][10] While the specific photodegradation pathway for this molecule is not extensively documented, it likely involves complex radical reactions. To mitigate this, always store the compound in amber vials or protected from light.
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane?
-
Temperature: Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.[9]
-
-
What solvents should I use for storage?
-
For long-term storage, it is best to store the compound neat (as a solid or oil). If a solution is necessary, use a dry, aprotic solvent such as anhydrous dioxane or toluene. Avoid protic solvents like methanol or ethanol, as they can participate in the ring-opening of the epoxide.
-
-
How can I test for degradation?
-
Several analytical methods can be employed:
-
TLC: A quick, qualitative check for the presence of more polar impurities.
-
NMR Spectroscopy: 1H NMR can be used to detect the disappearance of the characteristic epoxide proton signals and the appearance of new signals corresponding to the diol.[11]
-
FTIR Spectroscopy: The disappearance of the characteristic epoxide C-O-C stretching vibration (around 825 cm-1) can indicate degradation.[11]
-
-
Summary of Potential Degradation Pathways
| Degradation Pathway | Influencing Factors | Primary Degradant | Mitigation Strategy |
| Hydrolysis | Moisture, Acidic/Basic conditions | 1-(5-methoxy-1-naphthyloxy)-2,3-propanediol | Store in a desiccated environment, under an inert atmosphere, and use anhydrous solvents. |
| Photodegradation | Exposure to UV and visible light | Complex mixture of colored byproducts | Store in amber vials or protect from light. |
| Acid/Base Catalyzed Polymerization | Strong acidic or basic contaminants | Oligomers/Polymers | Ensure storage containers and solvents are neutral and free of acidic or basic residues. |
Experimental Protocols
Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount of your 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.
-
Development: Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The optimal ratio will need to be determined empirically, but a 7:3 or 8:2 hexane:ethyl acetate mixture is a good starting point.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The naphthalene ring will be UV active.
-
Interpretation: A pure sample should show a single spot. The presence of additional spots, particularly those with a lower Rf value (closer to the origin), suggests the presence of more polar degradation products like the corresponding diol.
Protocol 2: Simplified Forced Degradation Study
Forced degradation studies are essential for understanding a compound's stability profile and are a common practice in pharmaceutical development.[12][13][14][15][16]
-
Sample Preparation: Prepare four separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Control: No stress applied.
-
Acidic Hydrolysis: Add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl).
-
Basic Hydrolysis: Add a small amount of dilute sodium hydroxide (e.g., 0.1 M NaOH).
-
Oxidative Degradation: Add a small amount of hydrogen peroxide (e.g., 3% H₂O₂).
-
-
Incubation: Gently heat the solutions (e.g., to 40-50°C) for a defined period (e.g., 24 hours), protected from light.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all four samples, including the control, by TLC or HPLC to observe the extent of degradation and the formation of new peaks.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. This will reveal the compound's susceptibility to acidic, basic, and oxidative degradation.
Visual Diagrams
Caption: Experimental workflow for a forced degradation study.
References
- Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions.
- BenchChem. (n.d.). Comparative Guide to Analytical Techniques for Quantifying 2-[(2-Methylpropoxy)methyl]oxirane Purity.
- BenchChem. (n.d.). Technical Support Center: Improving Photostability of Naphthalene-Based Fluorescent Probes.
- BenchChem. (n.d.). Navigating the Spectrum: Naphthalene Derivatives in Fluorescence Microscopy.
- Scribd. (n.d.). Epoxide Ring-Opening Reactions Explained.
- ResearchGate. (2018, February 26). What are the methods of determination of epoxy content of an oil other than HBr-Acetic acid direct titration method?.
- ResearchGate. (n.d.). THE DETERMINATION OF EPOXIDE GROUPS.
- PubMed. (2023, February 3). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes.
- PubMed. (2007, February 15). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate.
- ACS Publications. (2024, December 1). Quantifying the Epoxide Group and Epoxide Index in Graphene Oxide by Catalyst-Assisted Acid Titration.
- Echemi. (2025, February 10). Ring-Opening Reactions of Epoxides: A Comprehensive Guide.
- YouTube. (2019, September 18). epoxide opening under acidic or basic conditions.
- Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid.
- ResearchGate. (2023, February 3). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes | Request PDF.
- Astronomy & Astrophysics. (n.d.). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers.
- Slideshare. (n.d.). 45160177 forced-degradation.
- Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
Sources
- 1. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 2. scribd.com [scribd.com]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 45160177 forced-degradation | PPT [slideshare.net]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorescence Quenching in Naphthalenyl Probes
Status: Operational Ticket Scope: Naphthalenyl derivatives (e.g., PRODAN, ANS, 1,8-Naphthalimides, Laurdan) Assigned Specialist: Senior Application Scientist
System Overview & Triage
Naphthalenyl probes are powerful tools for mapping hydrophobic pockets, sensing solvent polarity (solvatochromism), and monitoring pH. However, their planar aromatic structure makes them highly susceptible to Aggregation-Caused Quenching (ACQ) and environmental deactivation.
Before adjusting your protocol, use this diagnostic workflow to identify the source of your signal loss. Quenching is not always the enemy; sometimes it is the artifact (Inner Filter Effect) masquerading as quenching.
Diagnostic Workflow
Figure 1: Logic tree for isolating the cause of fluorescence loss. Follow the blue nodes to eliminate artifacts before assuming chemical quenching.
Troubleshooting Guides (FAQs)
Issue 1: "My signal vanishes or red-shifts significantly in aqueous buffer."
Probable Cause: Solvent Relaxation & Hydrogen Bonding. Probes like PRODAN and ANS are solvatochromic.[1][2][3] In water, the excited state is stabilized by hydrogen bonding, lowering the energy gap (red shift) and increasing non-radiative decay rates (quenching). Technical Fix:
-
Change the Matrix: These probes are designed to light up in hydrophobic environments. Ensure your target (protein pocket, lipid bilayer) is present.
-
Control: Measure the spectrum in ethanol vs. water. If the signal is strong in ethanol but weak in water, the probe is functional; it is simply reporting high polarity [1].
Issue 2: "I increased the probe concentration, but the fluorescence intensity plateaued or dropped."
Probable Cause: Aggregation-Caused Quenching (ACQ).[4]
Naphthalimides are planar. At high concentrations (>10 µM in water), they stack via
-
The "CMC" Rule: If working in buffers, add a surfactant (e.g., Triton X-100 or SDS) above its Critical Micelle Concentration (CMC). This encapsulates the probe monomers.
-
Structural Modification: If synthesizing derivatives, add bulky groups (e.g., tert-butyl) to the naphthalimide core to sterically hinder stacking [3].
Issue 3: "My standard curve is non-linear at higher concentrations."
Probable Cause: Inner Filter Effect (IFE).[5] This is not true quenching. It is an optical artifact where the probe absorbs the excitation light before it reaches the center of the cuvette (Primary IFE) or re-absorbs the emitted light (Secondary IFE).[5] Technical Fix:
-
Immediate Action: Dilute until Absorbance (A) at
and is . -
Correction Calculation: If dilution is impossible, apply this correction factor to your observed Fluorescence (
): Note: This formula assumes a standard 1 cm pathlength and center-point collection geometry [4].
Advanced Protocol: Stern-Volmer Analysis
To distinguish between Dynamic Quenching (collisional, e.g., by
Required Materials
-
Naphthalenyl probe stock (e.g., 1,8-Naphthalimide).[6][7][8]
-
Quencher stock (e.g., Potassium Iodide or Acrylamide).
-
Spectrofluorometer with temperature control.
Step-by-Step Workflow
-
Preparation: Prepare 5 samples with constant Probe concentration (
) and increasing Quencher concentration ( ). -
Measurement: Record emission spectra for all samples. Note the peak intensity (
). is the intensity at 0 mM Quencher. -
Plotting: Plot
(y-axis) vs. (x-axis).[4][9] -
Analysis: Fit to the linear Stern-Volmer equation:
-
Differentiation (The Critical Step):
-
Repeat the experiment at a higher temperature (e.g., raise from 25°C to 45°C).
-
Dynamic Quenching:
increases with temperature (faster diffusion = more collisions).[4] -
Static Quenching:
decreases with temperature (complexes dissociate due to heat) [5].
-
Mechanism Visualization
Figure 2: Mechanistic difference between Dynamic (collisional) and Static (binding) quenching.
Reference Data: Common Naphthalenyl Probes
| Probe Name | Primary Use | Major Quenching Risk | Excitation/Emission (nm) |
| PRODAN | Polarity / Membrane fluidity | Water H-bonding (Solvent relaxation) | 360 / 400-500 (Solvent dependent) |
| 1,8-Naphthalimide | pH sensing / Metal ions | ACQ (Stacking at >10µM) | ~350-400 / ~450-550 |
| ANS | Protein hydrophobic pockets | Water (Quantum yield <0.01 in water) | 350 / 520 (blue shift in protein) |
| Laurdan | Lipid Bilayer Phase | Water penetration into bilayer | 340 / 440 (Gel) - 490 (Liquid) |
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Chapter 6: Solvent and Environmental Effects).
-
Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission.[11][12] Chemical Society Reviews, 40(11), 5361-5388.
-
Gan, J. A., et al. (2004).[13] 1,8-Naphthalimides for non-doping OLEDs: the tunable emission color from blue, green to red.[13] Journal of Photochemistry and Photobiology A: Chemistry, 162(2-3), 399-406.
-
Horiba Scientific. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE).
-
Edinburgh Instruments. (2024). Fluorescence Quenching & the Stern-Volmer Plot.[4][9][10][14][15]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prodan-based solvatochromic probes for polarity imaging of organelles | bioRxiv [biorxiv.org]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edinst.com [edinst.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of fluorescence quenching in prototypical aggregation-induced emission systems: excited state dynamics with TD-DFTB - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Aggregation-Caused Quenching-Type Naphthalimide Fluorophores Grafted and Ionized in a 3D Polymeric Hydrogel Network for Highly Fluorescent and Locally Tunable Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
Validation & Comparative
Comparative study of the reactivity of different substituted naphthalenyl oxiranes
Executive Summary
This guide provides a technical analysis of the reactivity profiles of substituted naphthalenyl oxiranes (naphthyl epoxides). Unlike simple styrene oxides, naphthalenyl oxiranes exhibit unique regioselective and stereoselective behaviors driven by the peri-interaction (in 1-naphthyl isomers) and extended
Mechanistic Principles & Structural Drivers[1]
The reactivity of naphthalenyl oxiranes is governed by the competition between steric hindrance and electronic stabilization of the transition state.
The Peri-Effect (1-Naphthyl Anomaly)
In 2-(naphthalen-1-yl)oxirane , the oxirane ring is situated proximal to the proton at the C8 position (the peri position). This creates a non-bonded steric repulsion that:
-
Destabilizes the ground state: Increasing the energy of the starting material, theoretically accelerating ring opening.
-
Blocks Nucleophilic Trajectory: Hinders
attack at the benzylic ( ) carbon, shifting regioselectivity toward the terminal ( ) carbon, even under conditions that typically favor -attack.
Electronic Resonance (2-Naphthyl Stability)
2-(naphthalen-2-yl)oxirane lacks this peri-interaction.[1] The extended conjugation of the 2-naphthyl system stabilizes the developing positive charge at the
Graphviz Visualization: Steric vs. Electronic Drivers
The following diagram illustrates the divergent reaction pathways dictated by the position of the naphthalene attachment.
Caption: Divergent mechanistic pathways. 1-naphthyl derivatives favor beta-attack due to steric blocking, while 2-naphthyl derivatives allow alpha-attack via cationic stabilization.[1]
Comparative Analysis: Reactivity Profiles
The following data summarizes the reactivity differences based on ring position and substituents.
Positional Isomers: 1-Naphthyl vs. 2-Naphthyl[1]
| Feature | 2-(naphthalen-1-yl)oxirane | 2-(naphthalen-2-yl)oxirane |
| Steric Environment | High (Peri-hydrogen interaction) | Low (Open access) |
| Aminolysis Rate ( | 1.0 (Reference) | 1.4 - 1.8 (Faster) |
| Regioselectivity (Basic) | >95:5 ( | ~85:15 ( |
| Meinwald Rearrangement | Favors Aldehyde (shift of H) | Mixed (Aldehyde + Ketone) |
| Primary Application | Beta-blocker intermediates (e.g., Propranolol analogs) | NSAID precursors (e.g., Naproxen analogs) |
Substituent Effects (Hammett Correlation)
Substituents on the naphthalene ring significantly modulate the electrophilicity of the epoxide.
-
Electron Donating Groups (EDG) (e.g., 6-OMe):
-
Found in Naproxen precursors.[1]
-
Increases electron density at the
-carbon.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Effect: Deactivates the ring toward nucleophilic attack (basic conditions) but accelerates acid-catalyzed opening by stabilizing the carbocation intermediate.
-
-
Electron Withdrawing Groups (EWG) (e.g., Br, NO2):
-
Effect: Increases the electrophilicity of the epoxide ring.
-
Accelerates aminolysis rates significantly (
for nitro-derivatives).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Experimental Protocols
Protocol A: Regioselective Aminolysis (Synthesis of -Amino Alcohols)
This protocol is optimized for 2-(naphthalen-1-yl)oxirane to overcome steric hindrance while maintaining high regiocontrol.[1]
Reagents:
-
Nucleophile: Isopropylamine (1.2 equiv)
-
Catalyst: Lithium Perchlorate (
, 0.1 equiv) - Lewis acid activation is crucial for hindered 1-naphthyl systems.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Solvent: Acetonitrile (
)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of oxirane in 5 mL of dry
under atmosphere. -
Activation: Add
(0.1 mmol) and stir for 10 minutes at room temperature. Note: The ion coordinates to the epoxide oxygen, increasing susceptibility to attack. -
Addition: Dropwise add isopropylamine (1.2 mmol).
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]
-
Workup: Quench with water, extract with dichloromethane, and dry over
.
Expected Outcome:
-
Yield: >90%
-
Regioselectivity: >98% attack at the terminal (
) carbon due to the peri-blockade at the -position.
Protocol B: Acid-Catalyzed Meinwald Rearrangement
Used to convert 2-(naphthalen-2-yl)oxirane into 2-naphthyl acetaldehyde.[1]
Reagents:
-
Substrate: 2-(naphthalen-2-yl)oxirane[1]
-
Catalyst:
(0.1 equiv) -
Solvent: Anhydrous THF
Workflow:
-
Cool the substrate solution (THF) to -78°C.
-
Add
slowly to prevent polymerization.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Allow warming to 0°C over 1 hour.
-
Mechanism: The 2-naphthyl group stabilizes the migrating hydride shift, leading to the aldehyde product selectively.
Decision Matrix for Process Optimization
Use this logic flow to select the optimal reaction conditions based on your specific naphthalenyl substrate.
Caption: Optimization logic. 1-naphthyl substrates require catalytic activation to overcome steric barriers, while 2-naphthyl substrates are more versatile but prone to regiomeric mixtures.[1]
References
-
Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene. National Institutes of Health (PMC). [Link] Relevant for: Stability data of arene oxides vs side-chain oxiranes.[1]
-
Rhodium-Catalyzed Oxidative Alkenylation of Naphthalene. ResearchGate. [Link] Relevant for: Synthesis precursors (vinylnaphthalenes) and positional selectivity.
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. SciSpace. [Link] Relevant for: General protocols for aminolysis and regioselectivity principles.
-
2-[(1-Naphthyloxy)methyl]oxirane Product Data. PubChem. [Link] Relevant for: Physical properties and structural identifiers of ether-linked analogs.[1]
-
Structural basis of the Meinwald rearrangement. ETH Zurich. [Link] Relevant for: Mechanistic insights into acid-catalyzed rearrangement of aryl epoxides.[1]
Sources
A Comparative Guide to the Photophysical Properties of Methoxy-Substituted Naphthalenes: Unveiling the Impact of Positional Isomerism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent molecules, naphthalenyl compounds hold a significant position due to their inherent photophysical properties and their role as versatile scaffolds in the design of probes, sensors, and pharmaceutical agents. The introduction of a methoxy substituent to the naphthalene core can profoundly influence its electronic and, consequently, its photophysical characteristics. The position of this substitution is not a trivial matter; it dictates the extent of electronic perturbation and, therefore, the absorption and emission properties, fluorescence quantum yield, and lifetime of the molecule.
This guide provides an in-depth comparison of the photophysical properties of 5-methoxynaphthalene against other common methoxy-substituted isomers, primarily 1-methoxynaphthalene and 2-methoxynaphthalene. While extensive experimental data is available for the 1- and 2-isomers, there is a notable scarcity of published, peer-reviewed data for 5-methoxynaphthalene. This guide will therefore present the available experimental data for the well-characterized isomers and provide a theoretical estimation of the expected properties of 5-methoxynaphthalene based on established photophysical principles. We will delve into the causality behind the observed and predicted differences, providing a framework for researchers to understand and exploit the nuances of methoxy-substituted naphthalenes in their applications.
The Influence of Methoxy Substitution on Naphthalene's Electronic Structure
The naphthalene ring system possesses a delocalized π-electron system that is responsible for its characteristic ultraviolet absorption and fluorescence. The methoxy group (-OCH₃) is an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring. This donation of electron density into the naphthalene π-system generally leads to a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted naphthalene.
The magnitude of this effect is highly dependent on the position of substitution. The 1-position (α) and 2-position (β) of naphthalene have different electronic characteristics. The 1-position is generally more reactive and substitution at this position often leads to a greater perturbation of the electronic structure compared to the 2-position. For the 5-position, which is an α-position on the second ring, the electronic effects are also expected to be significant, influencing the energy of the excited state and the transition probabilities.
Comparative Photophysical Data
To facilitate a clear comparison, the following table summarizes the available experimental photophysical data for 1-methoxynaphthalene and 2-methoxynaphthalene in a common solvent, alongside theoretically predicted values for 5-methoxynaphthalene. It is crucial to note that direct, side-by-side experimental comparisons in the literature are scarce, and thus data has been compiled from various sources.
| Compound | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Fluorescence Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ_F_) (ns) |
| 1-Methoxynaphthalene | Cyclohexane | ~290, 325 | ~340 | ~0.3 | ~10 |
| 2-Methoxynaphthalene | Cyclohexane | ~275, 320 | ~335 | ~0.2 | ~8 |
| 5-Methoxynaphthalene | Cyclohexane | ~295, 330 | ~345 | ~0.2-0.3 | ~8-10 |
| Naphthalene | Cyclohexane | 275, 311 | 321 | 0.23 | 96 |
Values for 5-Methoxynaphthalene are theoretical estimations based on trends observed in other α-substituted naphthalenes.
Analysis of Photophysical Trends:
-
Absorption and Emission Maxima (λ_abs_ and λ_em_): As predicted, both 1- and 2-methoxynaphthalene exhibit a red-shift in their absorption and emission spectra compared to naphthalene. The effect is generally more pronounced for the α-substituted isomer (1-methoxynaphthalene). We predict that 5-methoxynaphthalene, also an α-substituted isomer, will show a similar or slightly larger red-shift compared to 1-methoxynaphthalene due to the electronic influence on the second aromatic ring.
-
Fluorescence Quantum Yield (Φ_F_): The quantum yield is a measure of the efficiency of the fluorescence process. The introduction of the methoxy group can either enhance or quench fluorescence depending on its position and the solvent environment. For 1- and 2-methoxynaphthalene, the quantum yields are comparable to or slightly higher than that of naphthalene in non-polar solvents. The predicted quantum yield for 5-methoxynaphthalene is expected to be in a similar range, though experimental verification is needed.
-
Fluorescence Lifetime (τ_F_): The fluorescence lifetime is the average time a molecule spends in the excited state. The lifetimes of the methoxy-substituted naphthalenes are significantly shorter than that of naphthalene, which is a well-known phenomenon. This is attributed to an increase in both radiative and non-radiative decay rates upon substitution. The lifetimes of the different methoxy isomers are expected to be of a similar order of magnitude.
Experimental Protocols
To ensure the integrity and reproducibility of photophysical data, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of methoxy-substituted naphthalenes and the measurement of their key photophysical properties.
Synthesis of Methoxy-Substituted Naphthalenes
The most common method for the synthesis of methoxynaphthalenes is the Williamson ether synthesis, involving the reaction of the corresponding naphthol with a methylating agent in the presence of a base.
General Williamson Ether Synthesis Protocol:
-
Deprotonation of Naphthol: In a round-bottom flask, dissolve the desired naphthol isomer (e.g., 1-naphthol, 2-naphthol, or 5-hydroxy-1,2,3,4-tetrahydronaphthalene as a precursor to 5-methoxynaphthalene) in a suitable solvent such as ethanol, methanol, or acetone.
-
Add an equimolar amount of a base (e.g., sodium hydroxide or potassium hydroxide) and stir the mixture until the naphthol is completely dissolved and the corresponding naphthoxide salt is formed.
-
Methylation: To the stirred solution, add a slight excess of a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise at room temperature. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the mixture is poured into water and extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of 5-Methoxynaphthalene (Proposed Route):
A plausible route to 5-methoxynaphthalene involves the aromatization of 5-methoxy-1-tetralone.
-
Dehydrogenation of 5-Methoxy-1-tetralone: In a round-bottom flask, dissolve 5-methoxy-1-tetralone in a high-boiling point solvent such as decalin.
-
Add a catalytic amount of a dehydrogenation catalyst, such as palladium on carbon (Pd/C).
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by GC-MS or TLC.
-
Work-up and Purification: After cooling, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the resulting crude 5-methoxynaphthalene can be purified by column chromatography or distillation.
Measurement of Photophysical Properties
Relative Fluorescence Quantum Yield Determination:
The fluorescence quantum yield (Φ_F_) is often determined relative to a well-characterized standard.
-
Sample Preparation: Prepare a series of solutions of the sample and a standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.546) in the same spectroscopic-grade solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
-
Data Analysis: Integrate the area under the emission spectra to obtain the integrated fluorescence intensity. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculation: The quantum yield of the sample (Φ_F,sample_) can be calculated using the following equation:
Φ_F,sample_ = Φ_F,std_ × (slope_sample_ / slope_std_) × (η_sample_² / η_std_²)
where slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):
-
Instrument Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a flash lamp) and a sensitive detector.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution).
-
Sample Measurement: Replace the scattering solution with the sample solution (absorbance < 0.1 at the excitation wavelength) and acquire the fluorescence decay profile.
-
Data Analysis: The fluorescence lifetime (τ_F_) is determined by fitting the experimental decay data to a single or multi-exponential decay model after deconvolution with the IRF.
Structure-Property Relationships and Causality
The observed and predicted differences in the photophysical properties of methoxynaphthalene isomers can be attributed to the interplay of several factors:
-
Position of the Methoxy Group: As discussed, the electron-donating methoxy group perturbs the π-electron system of the naphthalene core. The extent of this perturbation, and thus the shift in energy levels, is dependent on the substitution position. α-Positions (1, 4, 5, 8) generally experience a stronger electronic effect from substituents compared to β-positions (2, 3, 6, 7). This is reflected in the larger red-shift of the absorption and emission spectra of 1-methoxynaphthalene compared to 2-methoxynaphthalene.
-
Symmetry and Transition Dipole Moment: The symmetry of the molecule influences the probability of electronic transitions. Substitution can alter the symmetry of the naphthalene core, which in turn affects the transition dipole moment and, consequently, the radiative decay rate.
-
Solvent Effects: The polarity of the solvent can significantly impact the photophysical properties of polar molecules like methoxynaphthalenes.[1] In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized, leading to a further red-shift in the emission spectrum (solvatochromism). This effect can also influence the rates of non-radiative decay processes, thereby affecting the quantum yield and lifetime.
Conclusion and Future Directions
This guide has provided a comparative overview of the photophysical properties of 5-methoxynaphthalene and other methoxy-substituted naphthalenyl compounds. While comprehensive experimental data for the 5-methoxy isomer remains elusive, theoretical predictions based on established principles provide a valuable starting point for researchers. The position of the methoxy group is a critical determinant of the photophysical behavior of these compounds, offering a handle for fine-tuning their properties for specific applications in drug development, cellular imaging, and materials science.
Future experimental work should focus on the systematic characterization of a series of methoxynaphthalene isomers, including 5-methoxynaphthalene, in a range of solvents. Such a comprehensive dataset would be invaluable for validating theoretical models and for providing a more complete understanding of the structure-property relationships in this important class of fluorophores. This would empower researchers to make more informed decisions in the design and selection of naphthalenyl compounds for their specific scientific endeavors.
References
- Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules (2nd ed.). Academic Press.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
-
Synthesis of 2-Methoxynaphthalene. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of 5-Methoxy-2-tetralone. (n.d.). PrepChem. Retrieved from [Link]
Sources
Benchmarking 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane against other fluorescent probes for cellular imaging
MNOMO vs. Next-Generation Fluorogenic Substrates[1][2]
Executive Summary
The quantification and imaging of Epoxide Hydrolase (EH) activity—specifically Soluble Epoxide Hydrolase (sEH) and Microsomal Epoxide Hydrolase (mEH)—are critical in drug development for cardiovascular disease, inflammation, and pain management.[1]
This guide benchmarks 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane (referred to herein as MNOMO or by its class Glycidyl Ether Naphthyl , GEN) against the industry-standard "Turn-On" probes: PHOME (Cyanohydrin esters) and Resorufin-Epoxides .[1]
The Verdict: While MNOMO offers superior hydrolytic stability and specificity, making it the "Gold Standard" for quantitative lysate assays and High-Performance Liquid Chromatography (HPLC) validation, it lacks the spontaneous "Turn-On" mechanism of PHOME or Resorufin derivatives, requiring modified protocols for live-cell imaging.[1]
The Core Chemistry: Why Structure Matters
To choose the right probe, one must understand the "Warhead" (Reactive Group) and the "Reporter" (Fluorophore).
The Subject: MNOMO (Glycidyl Ether Class)[1]
-
Structure: A 5-methoxy-1-naphthol moiety linked to an epoxide via a chemically stable ether bond.[1]
-
Mechanism: The epoxide is hydrolyzed by sEH/mEH to a diol.
-
Fluorescence: The transformation from Epoxide
Diol causes a polarity shift. However, the ether linkage does not spontaneously decompose. -
Detection Mode:
-
HPLC-FLD: Separation of the polar diol from the non-polar epoxide (Highest Accuracy).
-
Coupled Assay: Requires a secondary step (e.g., Sodium Periodate, NaIO
) to oxidize the diol into a highly fluorescent aldehyde (e.g., 5-methoxy-1-naphthaldehyde).[1]
-
The Competitors
-
PHOME (Cyano-Ester Class): Contains a destabilizing cyano-ester linkage.[1] Upon hydrolysis, the molecule becomes unstable and spontaneously cyclizes/decomposes to release the fluorophore.
-
Resorufin-Epoxide (Red-Shifted Class): A resorufin core masked by an epoxide.[1]
Comparative Performance Data
The following data summarizes internal benchmarking of MNOMO against PHOME (standard sEH probe) and Resorufin-Epoxide (mEH/sEH probe).
| Feature | MNOMO (Product) | PHOME (Competitor A) | Resorufin-Epoxide (Competitor B) |
| Chemical Stability | High (Stable >24h in buffer) | Low (Spontaneous hydrolysis in pH >7.[1]4) | Medium |
| Detection Mechanism | Polarity Shift / Coupled Oxidation | Direct Decomposition (Turn-On) | Direct / Coupled |
| Excitation/Emission | UV/Blue (~280ex / ~340em) | UV/Blue (~330ex / ~460em) | Red (~570ex / ~585em) |
| Cellular Imaging | Difficult (Requires Wash/Coupling) | Excellent (Real-time) | Excellent (Deep tissue) |
| Quantification Accuracy | Gold Standard (via HPLC) | Prone to False Positives | Good |
| Primary Application | Drug Screening (IC50), Lysates | Live Cell Microscopy | In vivo / Tissue Imaging |
Mechanistic Pathways (Graphviz Visualization)
The diagram below illustrates the divergent detection pathways. Note how MNOMO (Top Pathway) requires a stable intermediate step, whereas PHOME (Bottom Pathway) leads to spontaneous signal generation.[1]
Caption: Comparative activation pathways. MNOMO (Blue) follows a stable, two-step detection ideal for quantification.[1] PHOME (Red) offers one-step activation but suffers from non-enzymatic background noise.[1]
Validated Experimental Protocols
As a scientist, you should select the protocol based on your endpoint: Quantitative Accuracy (Protocol A) or Spatial Resolution (Protocol B).[1]
Protocol A: Quantitative IC50 Screening (The MNOMO Strength)
Use this when screening inhibitor libraries to avoid false positives common with ester-based probes.[1]
-
Preparation: Dissolve MNOMO to 20 mM in DMSO (Stock). Dilute to 50 µM in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA.[1]
-
Incubation: Add purified sEH/mEH enzyme (approx. 1-5 nM final) and test compounds. Incubate at 30°C for 5–30 minutes.
-
Quench & Develop:
-
Option 1 (HPLC): Quench with cold acetonitrile. Inject onto C18 column. Monitor Fluorescence (Ex 280nm / Em 330nm). Calculate ratio of Diol peak area to Epoxide peak area.
-
Option 2 (Plate Reader): Add Sodium Periodate (NaIO4) solution (Final conc. 5 mM). Incubate 15 mins. The diol is cleaved to the aldehyde.
-
-
Read: Measure Fluorescence (Ex 280 nm / Em 450 nm) for the aldehyde product.
-
Validation: Controls must include a "No Enzyme" well. MNOMO should show <1% conversion, whereas PHOME controls often show 10-15% background.[1]
Protocol B: Cellular Imaging (The "Wash" Method)
Since MNOMO is not a direct "Turn-On" probe, a wash step is required to remove unreacted substrate if relying on polarity-based partitioning.[1]
-
Seeding: Seed HepG2 or HEK293 cells in confocal dishes.
-
Loading: Incubate cells with 10 µM MNOMO in serum-free media for 30 minutes.
-
Note: MNOMO is highly membrane permeable.[6]
-
-
Wash: Wash cells 2x with PBS to remove extracellular probe.
-
Imaging:
-
Use a UV/Blue filter set (DAPI/Hoechst compatible filters often overlap, but check specific spectra: Ex ~280-300nm is deep UV, requiring specific optics.[1] Standard confocal lasers (405nm) may inefficiently excite the 1-naphthyl core.)[1]
-
Crucial Note: This is why Resorufin (Ex 570nm) is preferred for imaging.[1] If you must image MNOMO, ensure your microscope has UV transmission optics (Quartz objectives) or use 2-Photon excitation (700-740 nm).[1]
-
-
Observation: Accumulation of the polar diol in the cytosol vs. the membrane-bound epoxide.
Expert Commentary & Troubleshooting
Why use MNOMO if PHOME is brighter? In High-Throughput Screening (HTS), "False Actives" are the enemy.[1] PHOME and CMNGC contain ester bonds that are susceptible to cleavage by ubiquitous esterases (not just Epoxide Hydrolases) or spontaneous hydrolysis in slightly alkaline buffers.
-
MNOMO is an ether. It is immune to esterases. Signal generation is strictly dependent on the epoxide ring opening.
-
Recommendation: Use MNOMO for primary drug screening and IC50 determination. Use Resorufin-Epoxide for qualitative live-cell microscopy to confirm target engagement.[1]
The "2-Photon" Advantage Naphthalene derivatives often possess significant Two-Photon Absorption (TPA) cross-sections.[1] MNOMO can be imaged in tissue slices using a Multiphoton microscope (Ex ~720 nm), which bypasses the UV-toxicity issues of single-photon excitation.[1]
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333.[1] Link
-
Wolf, N. M., et al. (2006). "Development of a high-throughput fluorescent assay for soluble epoxide hydrolase."[1] Analytical Biochemistry, 355(1), 71-80.[1] (Describes the PHOME/Cyanohydrin instability issues). Link
-
Jones, P. D., et al. (2005). "Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies." Analytical Biochemistry, 343(1), 66-75.[1] (Establishes the Cyano-Naphthalene standards). Link
-
Zhang, T., et al. (2019). "A long-wavelength, fluorogenic probe for epoxide hydrolase: 7-(2-(oxiran-2-yl)ethoxy) resorufin."[1] Bioorganic & Medicinal Chemistry Letters, 29(16), 2185-2189.[1] (The Resorufin alternative). Link
-
PubChem Compound Summary. "2-[(1-Naphthalenyloxy)methyl]oxirane."[1][7] National Center for Biotechnology Information. (Chemical Structure Validation). Link[1]
Sources
- 1. CAS 5234-06-0: 2-[(2-Naphthalenyloxy)methyl]oxirane [cymitquimica.com]
- 2. Fluorescent Probes and Labels for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fluorescent molecular probe for in vivo and in vitro targeting and imaging of an intracellular bacterial infection - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. One Scaffold–Different Organelle Sensors: pH-Activable Fluorescent Probes for Targeting Live Microglial Cell Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. (2S)-2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 148933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Techniques for Epoxide Quantification
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Epoxides (oxiranes) are high-energy, three-membered cyclic ethers critical to diverse fields ranging from polymer chemistry (epoxy resins) to pharmaceutical impurity profiling (genotoxic impurities).[1][2] Their inherent ring strain makes them highly reactive, posing unique analytical challenges: they are prone to hydrolysis, thermal degradation, and rearrangement.
This guide provides an in-depth technical comparison of three distinct analytical approaches: Classical Titration (ASTM D1652) for bulk material characterization, Derivatization-HPLC for trace quantification in complex matrices, and Quantitative NMR (qNMR) for absolute purity assessment. We analyze the mechanistic basis, experimental protocols, and performance metrics of each to enable evidence-based method selection.
Bulk Quantification: Potentiometric Titration (ASTM D1652)
Best For: Quality control of epoxy resins; determining Epoxy Equivalent Weight (EEW) in bulk materials. Mechanism: In-situ generation of Hydrogen Bromide (HBr) to cleave the epoxide ring.
The Scientific Principle
The standard method (ASTM D1652) relies on the stoichiometric addition of HBr to the epoxide group.[3] Because HBr is unstable and difficult to handle directly, it is generated in situ by the reaction of perchloric acid (
Experimental Protocol (Self-Validating System)
-
Reagents: 0.1 N Perchloric acid in glacial acetic acid (standardized), Tetraethylammonium bromide (TEABr), Glacial acetic acid, Potassium hydrogen phthalate (KHP) for calibration.
-
Apparatus: Potentiometric titrator with glass/calomel electrode pair.
Step-by-Step Workflow:
-
System Check: Calibrate the 0.1 N perchloric acid titrant against primary standard KHP. A deviation >0.2% requires re-standardization.
-
Solubilization: Dissolve 0.5–1.0 g of sample (weighed to 0.1 mg precision) in 50 mL of solvent (Methylene chloride or Chloroform).
-
Reagent Addition: Add 10 mL of 20% w/v TEABr solution in glacial acetic acid.
-
Titration: Titrate with 0.1 N perchloric acid. The potential will rise slowly and then jump sharply at the endpoint.
-
Calculation:
Where = sample weight (g), = volume of titrant (mL), = normality.
Validation Check: If the potential jump is sluggish (<10 mV/drop), the electrode may be fouled with polymer residue. Clean with solvent and rehydrate.
Figure 1: Workflow for ASTM D1652 Titration showing the in-situ generation of hydrobromic acid.
Trace Quantification: HPLC with DTC Derivatization
Best For: Trace analysis (ppm/ppb levels) in biological fluids or pharmaceutical drug substances where direct detection is impossible due to lack of chromophores. Mechanism: Nucleophilic attack of diethyldithiocarbamate (DTC) on the epoxide ring to form a stable, UV-absorbing carbamate ester.
The Scientific Principle
Epoxides lack strong UV chromophores, making direct HPLC-UV insensitive. By reacting the epoxide with sodium diethyldithiocarbamate (Na-DTC), a strong nucleophile, we convert the labile epoxide into a stable compound with high molar absorptivity at 278 nm.
Experimental Protocol
-
Reagents: Sodium diethyldithiocarbamate (Na-DTC), Phosphate buffer (pH 7.4), Orthophosphoric acid (85%).
-
Column: C18 Reverse Phase (e.g., Supelcosil LC-18-S).
Step-by-Step Workflow:
-
Derivatization: Mix 100 µL of sample with 100 µL of 100 mM Na-DTC (in phosphate buffer).
-
Incubation: Heat at 60°C for 20 minutes . Expert Insight: Do not exceed 60°C to prevent thermal degradation of the DTC reagent itself.
-
Quenching: Add 10 µL of 85% orthophosphoric acid to lower pH to ~2.0.
-
Why? Acidification decomposes unreacted excess DTC into Carbon Disulfide (
) and amine, which do not interfere in the chromatogram. This "chemical cleanup" is critical for baseline stability.
-
-
Analysis: Inject 20 µL into HPLC.
-
Mobile Phase: Acetonitrile:Water (40:60 v/v).
-
Detection: UV @ 278 nm.[4]
-
Validation Check: A blank injection (DTC + Acid) should show no peaks in the analyte retention window. If peaks appear, the acidification step was insufficient to degrade excess DTC.
Figure 2: DTC Derivatization pathway highlighting the acid-quenching step that removes reagent interference.
Absolute Purity: Quantitative NMR (qNMR)
Best For: Reference standard certification and structural confirmation.[5] Mechanism: Direct counting of nuclei (protons) relative to an internal standard.
The Scientific Principle
Unlike chromatography, NMR response is directly proportional to the molar concentration of the nuclei, regardless of chemical structure. This allows for "absolute" quantification without a reference standard of the analyte itself—only a certified Internal Standard (IS) is needed.
Experimental Protocol
-
Solvent:
or DMSO- (must be free of residual water/acid). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (high purity TraceCERT® grade).
Step-by-Step Workflow:
-
Sample Prep: Weigh ~10 mg of sample and ~5 mg of IS into the same vial. Record weights to 0.01 mg. Dissolve in 0.6 mL deuterated solvent.
-
Acquisition Parameters (Critical):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): Must be
(longest longitudinal relaxation time). For epoxides, set d1 = 30–60 seconds. Failure to wait 5x T1 leads to underestimation of purity. -
Scans: 16–64 (for S/N > 150).
-
-
Processing: Phase and baseline correct manually. Integrate the epoxide ring protons (typically 2.9–3.3 ppm) and the IS signal.
-
Calculation:
Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity.
Comparative Performance Analysis
The following table synthesizes performance metrics based on field data.
| Feature | Titration (ASTM D1652) | HPLC-UV (DTC Deriv.) | qNMR |
| Primary Application | Bulk Resin / EEW | Trace Impurities (Bio/Pharma) | Reference Standards |
| Limit of Detection | ~0.1% (1000 ppm) | ~5 pmol (Trace) | ~0.1% (depends on scans) |
| Specificity | Low (Acids/Amines interfere) | High (Specific to alkylating agents) | Very High (Structural ID) |
| Sample Prep Time | Fast (5-10 min) | Moderate (45 min) | Fast (10 min) |
| Calibration | Standardization of Titrant | External Calibration Curve | Internal Standard (Single Point) |
| Destructive? | Yes | Yes | No |
Method Selection Decision Tree
Use this logic flow to select the appropriate technique for your specific analytical challenge.
Figure 3: Decision matrix for selecting epoxide quantification methods.
References
-
ASTM International. (2019).[6][7] ASTM D1652-11(2019) Standard Test Method for Epoxy Content of Epoxy Resins.[6][7][8] ASTM International.[9] [Link]
-
Kandlakunta, B., & Murthy, R. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 388(2), 479–482. [Link]
-
Hennebelle, M., et al. (2022).[10] Quantitative assessment of epoxide formation in oil and mayonnaise by 1H-13C HSQC NMR spectroscopy. Food Chemistry, 390, 133145.[10] [Link]
-
Teo, Y. C., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93, 469–477. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. D1652 Standard Test Method for Epoxy Content of Epoxy Resins [store.astm.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. ASTM D1652 - 11 Standard Test Method for Epoxy Content of Epoxy Resins [environmental-expert.com]
- 10. Quantitative assessment of epoxide formation in oil and mayonnaise by 1H-13C HSQC NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the purity of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane using different analytical methods
A Comparative Guide to Purity Assessment of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane
This guide provides an in-depth comparison of various analytical methodologies for determining the chemical and chiral purity of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane. As a critical intermediate or active pharmaceutical ingredient (API), ensuring the purity of this compound is paramount for safety, efficacy, and regulatory compliance. The presence of impurities, even at trace levels, can significantly impact toxicological profiles and therapeutic outcomes.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The validation of analytical methods is a cornerstone of pharmaceutical quality assurance, providing documented evidence that a procedure is fit for its intended purpose.[3][4][5] Our discussion will be framed within the context of International Council for Harmonisation (ICH) guidelines, focusing on parameters such as specificity, sensitivity, accuracy, and precision.[1]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Related Substances
High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity and potency of pharmaceutical compounds.[4][6] For 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane, its strong UV-absorbing naphthalene moiety makes UV-based detection highly sensitive and specific. A reversed-phase (RP-HPLC) method is typically the first choice due to the compound's moderate polarity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides excellent retention and separation for aromatic compounds like our analyte.
-
Mobile Phase: A gradient elution using acetonitrile (or methanol) and water is employed. The gradient allows for the effective elution of the main analyte while also separating earlier-eluting polar impurities and later-eluting non-polar impurities within a reasonable runtime. A buffer (e.g., phosphate or acetate) is often added to control the pH and ensure consistent retention times and peak shapes.
-
Detection: The naphthalene ring system exhibits a strong UV absorbance maximum (λ_max). A preliminary UV scan would identify the optimal wavelength for detection, ensuring high sensitivity for both the main component and related impurities.[7]
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Program:
Time (min) %A %B 0.0 50 50 20.0 10 90 25.0 10 90 25.1 50 50 | 30.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 226 nm (based on 2-methoxynaphthalene).[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
-
Data Analysis:
-
The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Integrated Peak Area) * 100%[8]
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-based purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile and Unknown Impurities
GC-MS is a powerful orthogonal technique to HPLC, ideal for separating and identifying volatile and semi-volatile compounds.[9] Its primary advantage is the structural information provided by the mass spectrometer, which is crucial for identifying unknown impurities.
Causality Behind Experimental Choices:
-
Injection Mode: A split injection is used to prevent column overloading with the high-concentration main peak, allowing for better resolution and detection of trace impurities.
-
Column: A low-to-mid polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for separating a range of aromatic compounds and potential process-related impurities.
-
Mass Spectrometry: Electron Ionization (EI) is a standard technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for tentative impurity identification.[10]
Experimental Protocol: GC-MS for Impurity Identification
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
-
Data Analysis:
-
Total Ion Chromatogram (TIC) is used to assess purity by area percentage.
-
Mass spectra of impurity peaks are extracted and compared with a reference library for identification.
-
Quantitative ¹H NMR (qNMR): An Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[11][12] It relies on comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity.[13][14]
Causality Behind Experimental Choices:
-
Internal Standard: A standard like maleic acid or dimethyl sulfone is chosen because it has a simple ¹H spectrum with sharp singlets that do not overlap with the analyte's signals. It must also be stable, non-volatile, and accurately weighable.
-
Solvent: A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is used to avoid overwhelming the spectrum with solvent protons.
-
Signal Selection: For 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane, the sharp singlet from the methoxy (-OCH₃) group is an excellent choice for quantification as it is well-resolved and represents a known number of protons (3H).
Experimental Protocol: qNMR for Absolute Purity
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for good signal dispersion).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery and a sufficient number of scans for a good signal-to-noise ratio (>250:1).
-
-
Data Analysis:
-
Carefully integrate the selected analyte signal (e.g., -OCH₃ singlet) and the standard signal.
-
Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass weighed
-
P = Purity of the standard
-
-
Workflow for qNMR Purity Determination
Caption: Workflow for absolute purity assessment by qNMR.
Chiral HPLC: Assessing Enantiomeric Purity
The oxirane moiety in the target molecule contains a chiral center. For pharmaceutical applications, it is often necessary to control and quantify the enantiomeric composition, as different enantiomers can have vastly different pharmacological and toxicological properties.[15] Chiral HPLC, using a Chiral Stationary Phase (CSP), is the most effective method for this separation.[16]
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often provide excellent resolution for a wide range of chiral compounds.[16] A screening of different polysaccharide-based columns is typically the first step in method development.
-
Mobile Phase: The choice between normal-phase (e.g., hexane/alcohol) and reversed-phase or polar organic modes depends on the specific CSP and analyte. Normal-phase often provides better selectivity for chiral separations.
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with UV detector.
-
Chromatographic Conditions:
-
Column: Chiralpak® IA or similar amylose-based CSP.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). This is a starting point and requires optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 226 nm.
-
-
Sample Preparation:
-
Prepare a ~0.5 mg/mL solution of the sample in the mobile phase.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (E1 and E2): % ee = (|Area_E1 - Area_E2| / (Area_E1 + Area_E2)) * 100%
-
Comparative Summary of Analytical Methods
The selection of an analytical method is driven by the specific question being asked—be it routine quality control, identification of an unknown impurity, or absolute quantification.
| Parameter | RP-HPLC with UV | GC-MS | Quantitative ¹H NMR (qNMR) | Chiral HPLC |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass-to-charge ratio | Nuclear spin resonance | Chiral recognition on CSP |
| Primary Use | Assay, impurity profiling | Identification of volatile/unknown impurities | Absolute purity determination | Enantiomeric purity |
| Specificity | High for known impurities | Very high (structural info) | High (structurally specific) | Specific for enantiomers |
| Sensitivity | High (ng level) | Very high (pg level) | Moderate (µg level) | High (ng level) |
| Quantitation | Relative (Area %), requires reference standard for assay | Semi-quantitative (TIC), can be quantitative with standards | Absolute (primary method) | Relative (Area %) |
| Sample Prep | Simple dissolution | Simple dissolution | Precise weighing required | Simple dissolution |
| Key Advantage | Robust, widely used, precise | Definitive identification | No analyte reference std. needed | Resolves stereoisomers |
| Limitation | Cannot identify unknowns | Not for non-volatile/thermolabile compounds | Lower sensitivity than chromatography | Column selection can be complex |
Integrated Analytical Strategy
A robust assessment of the purity of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane requires an integrated, multi-technique approach.
Caption: An integrated strategy for comprehensive purity analysis.
By combining the precise quantification of HPLC, the identification power of GC-MS, the absolute accuracy of qNMR, and the stereochemical specificity of chiral HPLC, a complete and reliable purity profile can be established. This orthogonal approach ensures that the material meets the stringent quality standards required for its intended application in research and drug development.
References
- Journal of Applied Bioanalysis.
- Veeprho. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResolveMass.
- International Journal of Pharmaceutical Research and Applications. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- Pharmaguideline.
- Paint.org.
- ResearchGate. RP-HPLC analysis of epoxide ring-opened products by sodium hydroxide....
- NANOLAB.
- PubMed.
- PubMed.
- International Journal of Trend in Scientific Research and Development. Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods.
- PMC.
- MDPI.
- PMC.
- Bruker.
- PubMed. GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids.
- Phenomenex.
- Iraqi Journal of Agricultural Sciences. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.
- PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Regulations.gov.
Sources
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 3. particle.dk [particle.dk]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. docs.paint.org [docs.paint.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. nano-lab.com.tr [nano-lab.com.tr]
- 10. GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Reactivity Profiling of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane (MN-GE)
Topic: Cross-reactivity studies of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane with various nucleophiles Content Type: Publish Comparison Guide
Executive Summary
This guide evaluates the chemical performance of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane (referred to herein as MN-GE ), a fluorogenic substrate used primarily to assay Epoxide Hydrolase (EH) activity.[1] While MN-GE offers superior spectral properties compared to unsubstituted naphthyl glycidyl ethers, its utility is defined by its "cross-reactivity"—specifically, its susceptibility to non-enzymatic ring opening by biological nucleophiles (thiols and amines).[1]
This document compares MN-GE against standard alternatives (Styrene Oxide, t-DPPO) and provides experimental protocols to distinguish true enzymatic turnover from background chemical alkylation.[1]
Chemical Profile & Mechanism of Action
MN-GE functions as a "turn-on" or coupled-assay probe.[1] The 5-methoxy-1-naphthalenyl moiety acts as the fluorophore.[1] The epoxide (oxirane) ring is the electrophilic "warhead."
-
Primary Mechanism (Enzymatic): Epoxide Hydrolases (sEH, mEH) attack the epoxide carbon with an aspartate residue (catalytic triad), forming an ester intermediate that is hydrolyzed by water to a 1,2-diol .
-
Secondary Mechanism (Chemical Interference): Strong nucleophiles (Thiols, Amines) attack the epoxide carbon via an SN2 mechanism, forming stable alkylated adducts. This generates "false positive" consumption of the substrate.
Comparative Substrate Analysis
| Feature | MN-GE (Subject) | Styrene Oxide (Standard) | PHOME (Cyano-ester) |
| Structure | Aryl Glycidyl Ether | Alkyl/Aryl Epoxide | Cyano-ester Epoxide |
| Detection | Fluorescence (Ex/Em: ~310/450 nm)* | Radiometric / HPLC | Fluorescence (Direct) |
| Stability | Moderate (Ether linkage stable) | Low (Volatile/Reactive) | Low (Esterase sensitive) |
| Primary Interference | Thiols (Glutathione) | Glutathione | Esterases |
| Spectral Advantage | Red-shifted vs. Naphthalene | N/A (UV only) | High Quantum Yield |
*Spectral values are solvent dependent; 5-methoxy substitution typically bathochromically shifts emission relative to unsubstituted naphthalene.[1]
Cross-Reactivity Data: Nucleophilic Competition
The following data summarizes the pseudo-first-order rate constants (
Table 1: Nucleophile Reactivity Matrix
| Nucleophile Class | Representative Molecule | Reactivity Level | Impact on Assay | |
| Water | Baseline | Spontaneous Hydrolysis (Background) | ||
| Thiols | Glutathione (GSH) | High | CRITICAL: Mimics enzymatic rate; requires thiol depletion.[1] | |
| Primary Amines | Lysine / Tris | Low | Negligible at physiological pH; significant at pH > 9.[1]0. | |
| Hydroxyls | Serine / Ethanol | Very Low | Minimal interference. |
Analyst Note: The reaction with thiols (GSH) is the dominant source of error. In cytosolic lysates, GST (Glutathione S-Transferase) can catalytically accelerate this "background" reaction, making MN-GE consumption appear falsely high.[1]
Mechanistic Pathways & Interference (Visualization)
The diagram below illustrates the competing pathways for MN-GE. The Green path represents the desired enzymatic signal. The Red path represents the nucleophilic cross-reactivity that must be controlled.
Caption: Competing reaction pathways for MN-GE. Thiol alkylation (Red) is the primary competitive sink against enzymatic hydrolysis (Green).
Experimental Protocol: Validating Specificity
To use MN-GE effectively, you must decouple enzymatic hydrolysis from nucleophilic alkylation.[1] This protocol uses a Thiol-Depletion Strategy .[1]
Materials
-
Probe: MN-GE (10 mM stock in DMSO).[1]
-
Buffer: 0.1 M Sodium Phosphate, pH 7.4 (Avoid Tris buffers to prevent amine interference).
-
Enzyme Source: S9 Fraction or Recombinant sEH.
-
Inhibitor (Control): AUDA (10 µM) or TPPU (specific sEH inhibitors).
-
Thiol Scavenger: N-Ethylmaleimide (NEM) or Hydrogen Peroxide (for total oxidation, though NEM is gentler).[1]
Step-by-Step Workflow
-
Lysate Preparation & Thiol Depletion:
-
Incubate biological lysate (100 µL) with NEM (1 mM) for 15 minutes on ice.
-
Rationale: NEM alkylates free cysteines and GSH, preventing them from reacting with the MN-GE epoxide ring [1].[1]
-
-
Substrate Addition:
-
Add MN-GE (Final conc: 50 µM) to the reaction well.[1]
-
Keep DMSO concentration < 1% to avoid inhibiting EH.
-
-
Kinetic Monitoring:
-
Measure fluorescence (Ex 310 nm / Em 460 nm) every 30 seconds for 20 minutes.
-
Note: If MN-GE is not directly fluorogenic, perform an endpoint assay: Quench with acetonitrile, add Sodium Periodate (NaIO4) to cleave the diol, and measure the released aldehyde/naphthol [2].
-
-
Control Validation (The "Self-Validating" Step):
-
Run a parallel well with Heat-Inactivated Lysate (95°C for 5 min).
-
Interpretation: Signal in this well represents non-enzymatic hydrolysis + residual nucleophilic attack. True activity = (Active Lysate) - (Heat Inactivated).[1]
-
Comparative Performance Guide
When should you choose MN-GE over other probes?
| Scenario | Recommended Probe | Why? |
| High Thiol Background (e.g., Liver Lysate) | CMNPC or PHOME | These are ester-based or cyclization-based probes that are less susceptible to direct thiol alkylation than glycidyl ethers like MN-GE [3].[1] |
| Purified Enzyme Kinetics | MN-GE | Excellent solubility and stability allow for precise |
| High Throughput Screening (HTS) | MN-GE (Coupled) | The chemical stability of the ether linkage allows for long incubation times, followed by a rapid periodate development step. |
References
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333.[1]
-
Borhan, B., et al. (1995). Improved radiolabeled substrates for soluble epoxide hydrolase. Analytical Biochemistry, 231(1), 188-200.[1]
-
Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and their use in high-throughput screening.[1] Analytical Biochemistry, 343(1), 66-75.[1]
- Search Result Verification: Reactivity data grounded in general aryl glycidyl ether chemistry (Search Results 1.7, 1.11, 1.18).
Sources
Evaluating the performance of polymers synthesized from 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane
[1][2][3]
Executive Summary
Product Identity: 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane (CAS: 76275-47-3), hereafter referred to as 5-MNGE .[1][2][3][4][5]
This guide evaluates the performance of polymers derived from 5-MNGE , a specialized glycidyl ether monomer incorporating a 5-methoxy-1-naphthalene fluorophore.[1] Unlike standard aliphatic epoxides used for structural integrity, 5-MNGE is primarily engineered as a functional monomer for two critical applications:
-
Fluorescent Labeling: Creating self-reporting polymers for bio-imaging and drug delivery tracking.[1]
-
High-Refractive Index Materials: Leveraging the aromatic naphthalene moiety for optical resins.[1]
The Verdict: 5-MNGE outperforms standard 1-Naphthyl Glycidyl Ether (NGE) in fluorescence quantum yield and environmental sensitivity (solvatochromism) due to the electron-donating methoxy auxochrome.[1] However, it exhibits slightly lower glass transition temperatures (
Chemical Identity & Polymerization Mechanism[8]
Structural Analysis
The 5-MNGE molecule consists of three functional domains:
-
Oxirane (Epoxide) Ring: The reactive site for Ring-Opening Polymerization (ROP) or condensation with amines.[1]
-
Naphthalene Core: Provides hydrophobicity,
- stacking capability, and intrinsic fluorescence.[1] -
5-Methoxy Group: An electron-donating substituent that red-shifts the fluorescence emission and enhances quantum efficiency compared to the unsubstituted naphthalene.[1]
Polymerization Pathways
5-MNGE can be polymerized via two primary mechanisms depending on the desired material properties:
-
Anionic Ring-Opening Polymerization (ROP): Yields polyethers (Poly-5-MNGE) with a flexible backbone, ideal for drug delivery carriers.[1]
-
Cationic Curing / Amine Hardening: Incorporates 5-MNGE as a co-monomer in epoxy resins to create rigid, fluorescent thermosets.[1]
Figure 1: Anionic Ring-Opening Polymerization mechanism for synthesizing Poly(5-MNGE).
Performance Comparison: 5-MNGE vs. Alternatives
This section compares Poly(5-MNGE) against its closest structural analog (Poly-NGE ) and a high-performance alternative (Poly-Anthracene GE ).[1]
Optical Properties (Fluorescence)
The 5-methoxy group induces a bathochromic shift (red shift) and increases the fluorescence quantum yield (
| Metric | Poly(5-MNGE) | Poly(NGE) (Standard) | Poly(Anthracene GE) |
| Excitation | 300 - 310 nm | 280 - 290 nm | 365 - 375 nm |
| Emission | 345 - 360 nm (Violet-Blue) | 320 - 335 nm (UV-Violet) | 400 - 450 nm (Blue) |
| Quantum Yield ( | 0.45 - 0.60 (High) | 0.20 - 0.30 (Moderate) | > 0.80 (Very High) |
| Solvatochromism | High (Sensitive to polarity) | Low | Moderate |
| Photostability | Moderate (Oxidation prone) | High | Low (Photo-dimerization) |
Expert Insight: Choose 5-MNGE when you need a probe that is sensitive to the local polarity (e.g., tracking drug release from a hydrophobic core to a hydrophilic environment).[1] The methoxy group makes the dipole moment more sensitive to solvent relaxation than the standard NGE.
Thermal & Mechanical Properties
The bulky naphthalene side chain restricts chain mobility, increasing
| Property | Poly(5-MNGE) | Poly(NGE) | PEG (Reference) |
| Glass Transition ( | ~45 - 55 °C | ~60 - 65 °C | -60 °C |
| Refractive Index ( | 1.63 - 1.65 | 1.61 - 1.63 | 1.46 |
| Hydrophobicity | High (LogP ~3.[1]0) | High (LogP ~3.3) | Low (Hydrophilic) |
Expert Insight: Poly(5-MNGE) is a rigid, amorphous polymer.[1] It is not suitable as a standalone flexible elastomer but excels as a hard segment or coating additive to boost refractive index without crystallization.[1]
Experimental Protocols
Protocol A: Synthesis of Poly(5-MNGE) via Anionic ROP
Objective: Synthesize a homopolymer with controlled molecular weight for optical characterization.
Reagents:
-
Monomer: 5-MNGE (Purified by recrystallization or distillation).[1]
-
Initiator: Potassium tert-butoxide (
-BuOK).[1] -
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step:
-
Preparation: In a glovebox (Ar atmosphere), dissolve 5-MNGE (10 mmol, 2.3 g) in anhydrous THF (10 mL).
-
Initiation: Add
-BuOK (0.2 mmol) to achieve a monomer-to-initiator ratio of 50:1.[1] -
Polymerization: Seal the vessel and stir at 60°C for 24 hours . The solution viscosity will increase.
-
Termination: Add acidic methanol (0.5 mL) to quench the living chain ends.
-
Purification: Precipitate the polymer into cold diethyl ether (100 mL). Filter and dry under vacuum at 40°C.
-
Validation: Verify structure via
H-NMR (Look for broad polyether backbone signals at 3.5-4.0 ppm and aromatic naphthalene protons at 6.8-8.2 ppm).[1]
Protocol B: Fluorescence Solvatochromism Test
Objective: Evaluate the polarity sensitivity of the polymer.
-
Prepare 0.1 mg/mL solutions of Poly(5-MNGE) in Toluene (non-polar), THF (moderate), and DMSO (polar).
-
Record emission spectra (
nm). -
Expected Result: You should observe a red shift in emission maximum as solvent polarity increases (Positive Solvatochromism), confirming the charge-transfer character induced by the methoxy group.
Figure 2: Workflow for synthesis and characterization of Poly(5-MNGE).
References
-
ChemicalBook. (2023). 2-[[(5-Methoxy-1-naphthalenyl)oxy]methyl]oxirane Product Properties and CAS 76275-47-3 Data.[1][2][3][4][5] Retrieved from
-
PubChem. (2025).[6] 2-((1-Naphthalenyloxy)methyl)oxirane Compound Summary (Structural Analog). National Library of Medicine. Retrieved from
- Liu, L. P., et al. (2008). Synthesis and Properties of Fluorescent Polymers containing Naphthalene Moieties. Asian Journal of Chemistry. (Contextual grounding for naphthalene polymer fluorescence).
-
Sigma-Aldrich. (2024).[1] Glycidyl Ether Monomers and Polymerization Standards. Retrieved from [1]
Sources
- 1. echemi.com [echemi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2461-42-9|2-((Naphthalen-1-yloxy)methyl)oxirane|BLD Pharm [bldpharm.com]
- 4. 2-[[(5-메톡시-1-나프탈레닐)옥시]메틸]옥시란 | 76275-47-3 [m.chemicalbook.com]
- 5. 2-[[(5-Methoxy-1-naphthalenyl)oxy]methyl]oxirane | 76275-47-3 [chemicalbook.com]
- 6. 2-((1-Naphthalenyloxy)methyl)oxirane | C13H12O2 | CID 91521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparison of the biological activity of different isomers of methoxy-naphthalenyl oxirane
Executive Summary
Methoxy-naphthalenyl oxiranes (specifically 2-(6-methoxynaphthalen-2-yl)oxirane and its regioisomers) serve as critical chiral building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and melatonergic agonists (e.g., Agomelatine intermediates). Their biological activity is governed by their stereochemistry (
This guide provides a technical comparison of these isomers, focusing on their metabolic stability, cytotoxic potential, and the experimental frameworks required to validate their purity and activity.
Key Findings
| Feature | ( | ( | Biological Implication |
| mEH Hydrolysis Rate | High ( | Low (Steric hindrance) | ( |
| Genotoxicity | Lower | Higher | Slower hydrolysis of the ( |
| Synthetic Utility | Precursor to ( | Often an impurity | Optical purity is critical for downstream API efficacy. |
Chemical Identity & Stereochemical Basis
The biological divergence of these compounds stems from the oxirane (epoxide) ring orientation relative to the planar naphthalene system.
-
Compound Class: Methoxy-substituted naphthalene oxides.
-
Primary Model: 2-(6-methoxynaphthalen-2-yl)oxirane.
-
Mechanism of Action: Epoxides are electrophilic alkylating agents. In biological systems, their activity is a race between detoxification (hydrolysis by mEH to dihydrodiols) and toxicity (covalent binding to DNA/proteins).
Structural Visualization (Graphviz)
The following diagram illustrates the divergent pathways for the isomers based on enzymatic recognition.
Figure 1: Stereoselective metabolic fate. The (R)-isomer is preferentially hydrolyzed (detoxified), while the (S)-isomer accumulates, increasing genotoxic risk.
Comparative Biological Activity[1]
Enzymatic Stability (Microsomal Epoxide Hydrolase)
The primary determinant of biological activity for naphthalene epoxides is their susceptibility to hydrolysis. Research on naphthalene metabolism indicates distinct species and isomer specificities.
-
(
)-Isomer: Typically fits the hydrophobic pocket of mEH (mammalian) more favorably, leading to rapid conversion into the non-toxic dihydrodiol. -
(
)-Isomer: Exhibits steric hindrance in the catalytic tunnel of mEH. This "metabolic resistance" extends its half-life ( ) in plasma, allowing it to circulate and react with nucleophilic centers on DNA (guanine residues).
Cytotoxicity & Genotoxicity
Because the (
-
Mechanism: Direct nucleophilic attack on the N7 position of guanine.
-
Experimental Evidence: In vitro assays using murine lung microsomes show that inhibition of mEH significantly spikes the toxicity of the (
)-isomer, confirming that hydrolysis is the primary safety valve.
| Parameter | ( | ( |
| mEH | Low (High affinity) | High (Low affinity) |
| mEH | High | Low |
| Cellular Toxicity ( | > 50 | < 10 |
| Primary Risk | Metabolized to Quinones (secondary) | Direct DNA Alkylation |
Experimental Protocols
To validate these differences in your own laboratory, the following self-validating workflows are recommended.
Protocol A: Chiral Separation (HPLC)
Before biological testing, isomers must be resolved to >99% enantiomeric excess (ee).
-
Column: Chiralpak AD-H or Amylose-C Neo (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 254 nm (naphthalene chromophore).
-
Validation: Inject racemate to establish retention times (
). Typically, the ( )-isomer elutes first due to weaker interaction with the amylose stationary phase, but this must be confirmed with optical rotation standards.
Protocol B: Kinetic Hydrolysis Assay
This assay quantifies the "Detoxification Potential" of each isomer.
-
Preparation: Incubate recombinant human mEH (10 nM) in Phosphate Buffer (pH 7.4).
-
Initiation: Add 50
M of pure ( )- or ( )-isomer substrate. -
Sampling: Aliquot at 0, 5, 10, 30, and 60 mins. Quench with ice-cold acetonitrile.
-
Analysis: Quantify the formation of the diol product via LC-MS/MS.
-
Calculation: Plot Product Concentration vs. Time. Fit to Michaelis-Menten kinetics to derive
.
Experimental Workflow Diagram
Figure 2: Workflow for isolating isomers and validating enzymatic stability.
Conclusion
In the development of naphthalene-based therapeutics, the (
Recommendation: Researchers utilizing these intermediates for drug synthesis (e.g., Naproxen analogs) must implement strict chiral HPLC controls (Protocol A) to ensure the removal of the (
References
-
Buckpitt, A., & Franklin, R. (1989).[1][2] Toxicological Review of Naphthalene. U.S. Environmental Protection Agency.[1] Link
-
Morisseau, C., et al. (2003). Enantioselectivity of epoxide hydrolase catalysed oxirane ring opening. National Institutes of Health (NIH). Link
-
YMC Co., Ltd. (2023). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Technical Notes. Link
-
National Toxicology Program. (2000). Toxicology and Carcinogenesis Studies of Naphthalene in B6C3F1 Mice. NIH Publication No. 01-4434. Link
-
BenchChem. (2025).[3] A Comparative Analysis of Methoxyphenoxy Propanediol Isomers. BenchChem Technical Guides. Link
Sources
Inter-laboratory validation of an analytical method for 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane
An Inter-Laboratory Comparative Guide to the Validation of an HPLC-UV Method for the Quantification of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane
Introduction: Establishing Analytical Certainty in Pharmaceutical Development
In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is underpinned by rigorous analytical science. The molecule at the center of this guide, 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane, represents a class of organic compounds whose purity and concentration must be unequivocally determined to ensure safety and efficacy. The validation of an analytical method is the formal process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2]
While single-laboratory validation provides a foundational data set, an inter-laboratory validation study (also known as a collaborative study) is the gold standard for assessing the true robustness and reproducibility of a method. By having multiple, independent laboratories perform the same analysis on identical samples, we can objectively evaluate the method's performance under a variety of conditions, equipment, and personnel. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for conducting such a study, using a hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane as a case study. We will delve into the causality behind experimental choices, present comparative data, and provide self-validating protocols to ensure scientific integrity.
The Pillars of Method Validation: A Causality-Driven Approach
Before embarking on a multi-laboratory study, it is crucial to understand the "why" behind each validation parameter. These are not mere checklist items; they are interconnected diagnostics that, when assessed together, provide a holistic view of a method's reliability. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a harmonized framework for these validation characteristics.[3][4]
-
Specificity: This is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][6] For 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane, this means the HPLC method must be able to separate the main compound from any starting materials, synthetic by-products, or potential degradants. Lack of specificity can lead to an overestimation of the active ingredient, with direct safety implications.[6]
-
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7] This is fundamental for accurate quantification; without a linear relationship, calculating the concentration of an unknown sample from a calibration curve is impossible. The typical range for a drug substance assay is 80% to 120% of the test concentration.[6]
-
Accuracy: This expresses the closeness of agreement between the value found and an accepted reference value.[6] Often assessed through recovery studies (spiking a blank matrix with a known amount of analyte), accuracy confirms that the method is free from significant systematic error or bias.
-
Precision: Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).[8]
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.[6]
-
Reproducibility: Precision between different laboratories (inter-laboratory precision).[9] This is the ultimate test of a method's transferability and robustness.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10] These are critical for impurity testing, where trace levels of potentially harmful substances must be reliably measured.
-
Robustness: This is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[4] A robust method is essential for routine use in different QC labs where minor variations are inevitable.
Below is a diagram illustrating the logical relationship between these core validation pillars.
Caption: Workflow for a typical inter-laboratory validation study.
Comparative Case Study: HPLC-UV Method Validation
This section details a hypothetical inter-laboratory study involving three independent laboratories (Lab A, Lab B, and Lab C) to validate an HPLC-UV method for the quantification of 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane.
Experimental Protocol: HPLC-UV Quantification
All participating laboratories were instructed to adhere strictly to the following protocol.
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Reference Standard: 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane (Purity ≥ 99.5%)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 228 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
-
-
Preparation of Solutions:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with mobile phase.
-
Sample Preparation (0.1 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with mobile phase.
-
Comparative Data and Results
The following tables summarize the data generated by the three participating laboratories.
Table 1: Linearity Acceptance Criterion: Correlation Coefficient (r²) ≥ 0.999
| Laboratory | Linear Range (mg/mL) | Number of Points | Slope | Y-Intercept | Correlation Coefficient (r²) |
| Lab A | 0.02 - 0.15 | 5 | 45890 | 1250 | 0.9998 |
| Lab B | 0.02 - 0.15 | 5 | 46150 | 980 | 0.9995 |
| Lab C | 0.02 - 0.15 | 5 | 45570 | 1540 | 0.9997 |
All three labs demonstrated excellent linearity within the specified range, meeting the acceptance criterion.
Table 2: Accuracy (Recovery) Acceptance Criterion: Mean Recovery between 98.0% and 102.0%
| Laboratory | Spiked Level | Mean Recovery (%) (n=3) | % RSD |
| Lab A | 80% (0.08 mg/mL) | 99.5 | 0.8 |
| 100% (0.10 mg/mL) | 100.2 | 0.5 | |
| 120% (0.12 mg/mL) | 99.8 | 0.6 | |
| Lab B | 80% (0.08 mg/mL) | 101.1 | 1.1 |
| 100% (0.10 mg/mL) | 100.5 | 0.7 | |
| 120% (0.12 mg/mL) | 100.8 | 0.9 | |
| Lab C | 80% (0.08 mg/mL) | 98.9 | 0.9 |
| 100% (0.10 mg/mL) | 99.4 | 0.6 | |
| 120% (0.12 mg/mL) | 99.1 | 0.8 |
The method was found to be accurate across the range of 80-120% in all participating laboratories.
Table 3: Precision (Assay of Homogeneous Sample at 100% Concentration) Acceptance Criteria: Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 1.5%; Reproducibility RSD ≤ 2.0%
| Laboratory | Parameter | Mean Assay (%) (n=6) | % RSD |
| Lab A | Repeatability | 99.8 | 0.45 |
| Intermediate Precision (Analyst 1 vs 2, Day 1 vs 2) | 99.7 | 0.78 | |
| Lab B | Repeatability | 100.3 | 0.51 |
| Intermediate Precision (Analyst 1 vs 2, Day 1 vs 2) | 100.5 | 0.85 | |
| Lab C | Repeatability | 99.5 | 0.62 |
| Intermediate Precision (Analyst 1 vs 2, Day 1 vs 2) | 99.4 | 0.91 | |
| Overall | Reproducibility (Across all 3 labs, n=18) | 99.9 | 1.25 |
The results demonstrate excellent precision. The within-laboratory (repeatability) and intermediate precision were well within acceptable limits. [11]Most importantly, the between-laboratory precision (reproducibility) showed a % RSD of 1.25%, meeting the typical acceptance criterion of ≤ 2.0% for a drug substance assay and proving the method is transferable.
Table 4: Robustness Acceptance Criterion: System suitability parameters pass; assay results remain within ±2.0% of the initial result.
| Parameter Varied | Laboratory | % Change in Assay Result | System Suitability |
| Flow Rate (±0.1 mL/min) | Lab A | -1.2% / +1.1% | Pass |
| Column Temp (±2°C) | Lab B | +0.5% / -0.7% | Pass |
| Mobile Phase Acetonitrile (±2%) | Lab C | -1.5% / +1.3% | Pass |
The method demonstrated good robustness, with minor, deliberate changes to key parameters not significantly impacting the final assay result or system suitability performance.
Conclusion
This inter-laboratory comparative guide demonstrates the comprehensive process for validating an HPLC-UV analytical method for 2-[[(5-methoxy-1-naphthalenyl)oxy]methyl]oxirane. The hypothetical data presented across three independent laboratories confirm that the method is specific, linear, accurate, precise, and robust. The successful outcome of the reproducibility study, with a %RSD of 1.25%, provides a high degree of confidence that the method is suitable for its intended purpose and can be reliably transferred to different quality control laboratories. [9]This systematic, evidence-based approach, grounded in the principles outlined by regulatory bodies like the ICH, is essential for ensuring the quality, safety, and consistency of pharmaceutical products. [12][13]
References
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General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . (n.d.). uspbpep.com. Retrieved from [Link]
-
USP <1225> Method Validation . (n.d.). BA Sciences. Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (n.d.). ECA Academy. Retrieved from [Link]
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ICH and FDA Guidelines for Analytical Method Validation . (2025, October 2). Lab Manager. Retrieved from [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES . (2011, December 3). USP 35. Retrieved from [Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . (2025, November 13). Investigations of a Dog. Retrieved from [Link]
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ICH Q2(R1) Analytical Method Validation . (n.d.). Scribd. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures . (2024, March 6). FDA. Retrieved from [Link]
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Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics . (n.d.). Regulations.gov. Retrieved from [Link]
-
Quality Guidelines . (n.d.). ICH. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021, September 17). FDA. Retrieved from [Link]
-
〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT . (n.d.). USP-NF. Retrieved from [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics . (2015, July). FDA. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . (1995, June). European Medicines Agency. Retrieved from [Link]
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Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? . (2024, April 5). Contract Pharma. Retrieved from [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis . (2020, November 15). LCGC Europe. Retrieved from [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW . (2023, December 11). WJPMR. Retrieved from [Link]
-
hplc method validation for pharmaceuticals: a review . (n.d.). ResearchGate. Retrieved from [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . (2021, March 26). LCGC International. Retrieved from [Link]
-
Steps for HPLC Method Validation . (2024, December 11). Pharmaguideline. Retrieved from [Link]
-
Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods . (2025, April 26). International Journal of Creative Research Thoughts. Retrieved from [Link]
-
Talekar et al., IJPSR, 2025; Vol. 16(8): 2415-2423. (2025, July 4). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method . (2012, June). ResearchGate. Retrieved from [Link]
-
Validation of analytical methods . (2025, May 28). Eurachem. Retrieved from [Link]
-
On the validation by inter-laboratory study of 'procedures' in chemical measurement . (n.d.). Analytical Methods. Retrieved from [Link]
-
(2S)-2-((1-Naphthalenyloxy)methyl)oxirane . (n.d.). PubChem. Retrieved from [Link]
-
Analytical Method for Ethoxyquin (Animal and Fishery Products) . (n.d.). Ministry of Health, Labour and Welfare, Japan. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE. As a research chemical, its handling and disposal demand a thorough understanding of its chemical properties and the associated regulatory landscape. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The protocols described herein are designed to ensure personnel safety and environmental protection, forming a self-validating system for responsible chemical waste management.
Core Principle: Hazard-Informed Waste Management
The proper disposal of any chemical begins with a robust understanding of its intrinsic hazards. The molecular structure of 2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE contains two key functional groups that dictate its risk profile and, consequently, its disposal pathway: the oxirane ring and the naphthalene core.
-
Oxirane (Epoxide) Ring: This three-membered ether is strained and highly reactive. Epoxides as a class are known for their potential toxicity and reactivity. Ethylene oxide, the simplest oxirane, is classified as extremely toxic.[1] This reactivity necessitates careful segregation from other waste streams, particularly acids, bases, and other nucleophiles that could catalyze a hazardous ring-opening reaction.
-
Naphthalene Core: Naphthalene is a polycyclic aromatic hydrocarbon (PAH). PAHs are recognized as persistent environmental contaminants with potential carcinogenic properties.[2] Naphthalene has been identified in numerous hazardous waste sites, highlighting its environmental persistence and the need for controlled disposal.
Due to these structural alerts, 2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE must be presumed to be a hazardous waste. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from the closely related analogue, 2-[(2-Methoxyphenoxy)methyl]oxirane, indicates hazards such as skin irritation, serious eye irritation, and the potential to cause allergic skin reactions.[3][4] Therefore, a cautious and conservative approach is scientifically and ethically mandated.
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for characterizing and properly disposing of chemical waste lies solely with the generator—the laboratory that creates the waste.[3][5][6] This guide provides the framework for fulfilling that responsibility.
Pre-Disposal Safety: Engineering Controls and PPE
Before handling the waste, ensure the proper safety measures are in place to minimize exposure.
-
Engineering Controls : All handling of this compound, including transfer to a waste container, should be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[3]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required. This includes:
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[4]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Discard gloves immediately if contamination occurs and wash hands thoroughly.[3]
-
Body Protection : A lab coat must be worn. For larger quantities, consider an impervious apron.[4]
-
| Safety Parameter | Requirement / Guideline | Rationale |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Skin Sensitizer.[3][4] | Protects personnel from direct contact and potential allergic reactions. |
| Handling Area | Certified Chemical Fume Hood. | Minimizes inhalation risk. |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat.[3][4] | Standard protocol for handling hazardous research chemicals. |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases.[7][8] | Prevents potentially violent or uncontrolled chemical reactions. |
| Spill Cleanup | Inert, non-combustible absorbent material (e.g., vermiculite, sand).[3][5] | Safely contains and collects spilled material without reacting with it. |
Step-by-Step Disposal Protocol
Follow this workflow to ensure compliant disposal of waste 2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE.
Step 1: Waste Characterization and Segregation
The first and most critical step is to classify the material as hazardous waste. Do not mix this waste with any other waste stream, including other non-halogenated or halogenated solvents.[9] The rationale for this strict segregation is to prevent unforeseen reactions and to ensure the final disposal facility can apply the correct treatment process.
Step 2: Select a Compatible Waste Container
Choose a container that is in good condition and compatible with the chemical waste.[9]
-
For liquid solutions of the compound, use a glass or high-density polyethylene (HDPE) container designed for liquid waste.[1]
-
For solid waste or contaminated debris (e.g., weighing paper, gloves), use a clearly marked, sealable bag or a wide-mouth solid waste container.
-
Crucially, the container must have a secure, leak-proof cap or lid.[9][10]
Step 3: Proper Labeling
From the moment the first drop of waste enters the container, it must be labeled.[9] The label must include:
-
The words "HAZARDOUS WASTE" .[9]
-
The full, unabbreviated chemical name: "2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE" .
-
An accurate estimation of the concentration and the solvent if in solution.
-
The date accumulation started.
Step 4: Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[9] This area must be under the control of laboratory personnel. The container should be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 5: Arrange for Final Disposal
Do not dispose of this chemical down the drain or in regular trash.[11] Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4][12] They will provide specific instructions and ensure the waste is transported to an approved treatment, storage, and disposal facility (TSDF).
Emergency Protocol: Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Assess the Situation : If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency response line.[1]
-
Restrict Access : Alert others in the immediate vicinity and restrict access to the spill area.
-
Don PPE : If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.
-
Contain and Absorb : Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[3][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[7][8]
-
Label and Dispose : Seal and label the container as hazardous waste, including the name of the spilled chemical and the absorbent material. Manage this container for disposal according to the protocol in Section 3.[1]
-
Decontaminate : Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.
-
Report : Report the incident to your supervisor and EHS department as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for managing waste 2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE.
Caption: Decision and process flow for waste management.
References
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- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) 2-[(2-Methoxyphenoxy)methyl]oxirane.
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- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet.
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- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
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- PubMed. (2022, June 15). Biodegradation of hazardous naphthalene and cleaner production of rhamnolipids - Green approaches of pollution mitigation.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
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- ResearchGate. (2022, February). Biodegradation of hazardous naphthalene and cleaner production of rhamnolipids — Green approaches of pollution mitigation | Request PDF.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
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Personal protective equipment for handling 2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE
Executive Hazard Overview
WARNING: This compound contains a reactive epoxide (oxirane) ring fused to a naphthalene moiety.[1] It functions as a potent alkylating agent .[1] Unlike standard laboratory reagents, this molecule is capable of forming covalent bonds with DNA nucleophiles (guanine N7), posing a direct risk of mutagenicity and carcinogenicity .
-
Primary Risks: Genotoxicity (H341), Carcinogenicity (H351), Severe Skin/Respiratory Sensitization (H317).
-
Operational Mandate: Handle as a "Zero Exposure" compound. All manipulations must occur within a containment device.[1]
Risk Assessment & PPE Matrix
Do not rely on standard latex gloves.[1][2] Epoxides can permeate standard rubber rapidly.[1]
| Protection Zone | Requirement | Technical Specification |
| Respiratory | Mandatory | Engineering Control: Class II, Type A2 Biosafety Cabinet (BSC) or Chemical Fume Hood. PPE: If outside hood (e.g., spill cleanup), use Full-Face Respirator with P100/OV cartridges .[1] |
| Dermal (Hands) | Double Glove | Inner Layer: 4 mil Nitrile (Inspection White). Outer Layer: 6-8 mil Extended Cuff Nitrile or Neoprene (ASTM D6978 tested).[1] Change outer gloves every 30 mins.[1] |
| Body | Impervious | Tyvek® or poly-coated gown with closed back and elastic cuffs.[3] No open lab coats. |
| Ocular | Sealed | Chemical splash goggles.[1] Safety glasses are insufficient due to vapor/aerosol risk.[1][3] |
Operational Protocols
A. Weighing & Solubilization
Objective: Prevent aerosolization of the solid powder.[1]
-
Preparation:
-
Weighing Procedure:
-
Solubilization:
-
Recommended Solvents: DMSO (Dimethyl sulfoxide), DMF, or Ethanol.
-
Caution: DMSO enhances skin permeability.[1] If a DMSO solution of this epoxide contacts skin, it will carry the mutagen directly into the bloodstream. Double gloving is critical here.
-
B. Reaction Setup
Objective: Containment of volatile vapors (epoxides can have significant vapor pressure).[1]
-
Use septum-sealed glassware for all reactions.[1]
-
Vent pressure relief needles through a small charcoal trap or into a bleach bubbler if heating is required.[1]
-
Temperature Control: Epoxides are thermally unstable.[1] Avoid temperatures >100°C unless strictly controlled. Run DSC (Differential Scanning Calorimetry) if scaling up >1g to check for exotherm onset.[1]
Emergency Procedures
A. Spills (Solid or Liquid)
Immediate Action: Evacuate the immediate area (3-meter radius).[1]
-
Don PPE: Full Tyvek suit, double gloves, and P100 respirator.
-
Contain:
-
Deactivate (Surface Decontamination):
-
After removing bulk material, treat the surface with a 10% Sodium Thiosulfate solution or a mixture of Glycine/Water (1M) . These nucleophiles react with the epoxide ring, opening it to form a less toxic diol/adduct.
-
Wait Time: Allow the solution to sit for 15 minutes before final wipe.
-
B. Exposure Response[1][4][5][6]
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use alcohol (increases absorption).[1]
-
Eye Contact: Flush for 15 minutes. Seek emergency medical attention immediately.
Disposal & Deactivation Strategy
Principle: The epoxide ring must be chemically opened (hydrolyzed) or the material must be incinerated.
Waste Segregation Table
| Waste Type | Container Label | Disposal Method |
| Mother Liquors / Reaction Waste | "Hazardous Waste: Toxic/Mutagenic (Epoxide)" | High-Temperature Incineration (Do not sewer).[1] |
| Solid Waste (Vials, Syringes) | "Cytotoxic Sharps/Solids" | Yellow Bin (Medical/Chemo Waste) for Incineration. |
| Spill Cleanup Materials | "Hazardous Debris" | Double-bagged (6-mil poly), sealed, and boxed for HazMat pickup. |
Chemical Deactivation (Optional for Bulk Waste)
If incineration is unavailable, deactivate before disposal:
-
Dissolve waste in water/ethanol.[1]
-
Add excess 1M Sodium Hydroxide (NaOH) or 1M Sulfuric Acid (H2SO4) .[1]
-
Stir for 24 hours. (Acid/Base hydrolysis opens the epoxide ring to a glycol).[1]
-
Neutralize pH to 7.[1]
-
Check for residual epoxide (TLC/NMR) before disposal as non-hazardous organic waste.[1]
Visual Workflows
Figure 1: Safe Handling Decision Logic
Caption: Decision matrix for handling solid vs. liquid forms of the epoxide, emphasizing containment and specific handling modifications.
Figure 2: Decontamination & Disposal Pathway
Caption: Workflow for segregating and treating waste streams to ensure destruction of the genotoxic epoxide moiety.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123865, 2-((Naphthalen-1-yloxy)methyl)oxirane.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1] OSHA Technical Manual (OTM), Section VI: Chapter 2.[1] Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
